molecular formula C12H13NO2 B1348449 N-(4-acetylphenyl)cyclopropanecarboxamide CAS No. 23845-08-1

N-(4-acetylphenyl)cyclopropanecarboxamide

Cat. No.: B1348449
CAS No.: 23845-08-1
M. Wt: 203.24 g/mol
InChI Key: VEUMGDXLBDAVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-acetylphenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(14)9-4-6-11(7-5-9)13-12(15)10-2-3-10/h4-7,10H,2-3H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUMGDXLBDAVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(4-acetylphenyl)cyclopropanecarboxamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of N-(4-acetylphenyl)cyclopropanecarboxamide

Abstract

This compound (CAS No. 23845-08-1) is a fascinating small molecule that merges the structural motifs of a substituted aromatic ketone and a strained cyclopropylamide.[1] This combination imparts a unique set of physicochemical properties and potential biological activities, making it a compound of interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical properties, including a proposed synthetic pathway, predicted spectral characteristics, and an analysis of its potential applications based on its structural features. While this molecule is available commercially, detailed characterization data is sparse in peer-reviewed literature. Therefore, this whitepaper synthesizes information from analogous structures and established chemical principles to provide expert insights for scientific professionals.

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a 4-acetylphenyl group linked via an amide bond to a cyclopropane ring. This structure dictates its properties, blending the rigidity and reactivity of the cyclopropane with the electronic and steric influences of the substituted benzene ring.

Table 1: Core Chemical Identifiers and Predicted Properties

PropertyValueSource / Method
CAS Number 23845-08-1[1]
Molecular Formula C₁₂H₁₃NO₂[1]
Molecular Weight 203.24 g/mol [1]
IUPAC Name This compound[1]
Predicted LogP 1.55[1]
Predicted Melting Point Not available. Expected to be a solid at room temperature.Inferred from related structures.
Predicted Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Based on amide and aromatic ketone functionalities.

Proposed Synthesis Pathway: Amide Coupling

The most direct and industrially scalable synthesis of this compound involves the acylation of 4-aminoacetophenone with cyclopropanecarbonyl chloride. This is a standard nucleophilic acyl substitution reaction.[2]

Causality of Experimental Design:

  • Reactant Choice: 4-aminoacetophenone provides the core aromatic ketone structure, while cyclopropanecarbonyl chloride is the activated acyl donor for the strained ring system.

  • Solvent: An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to prevent reaction with the acid chloride.

  • Base: A non-nucleophilic organic base, like triethylamine or pyridine, is crucial.[2] It acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Temperature Control: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction between the amine and the highly reactive acid chloride, minimizing side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Step-by-Step Experimental Protocol:
  • Preparation: To a solution of 4-aminoacetophenone (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add triethylamine (1.1 eq). Cool the mixture to 0 °C in an ice bath with stirring.

  • Acylation: Add cyclopropanecarbonyl chloride (1.05 eq) dropwise to the cooled solution over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to yield pure this compound.

Workflow Visualization:

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification R1 4-Aminoacetophenone Mix 1. Dissolve Amine & Base in DCM R1->Mix R2 Cyclopropanecarbonyl Chloride Add 3. Add Acid Chloride Dropwise R2->Add Base Triethylamine (Base) Base->Mix Solvent DCM (Solvent) Solvent->Mix Cool 2. Cool to 0 °C Mix->Cool Cool->Add Stir 4. Stir at RT (4-6h) Add->Stir Quench 5. Quench with Water Stir->Quench Extract 6. Liquid-Liquid Extraction Quench->Extract Purify 7. Recrystallization or Chromatography Extract->Purify Product This compound Purify->Product

Caption: Synthesis workflow for this compound.

Spectral Analysis and Structural Elucidation

No public-domain spectra are currently available for this compound. The following analysis is predictive, based on the chemical structure and spectral data from analogous compounds.[3][4][5][6]

G cluster_structure Molecular Structure cluster_components Key Functional Groups cluster_spectra Predicted Spectral Signatures Structure This compound Aryl p-Substituted Aryl Ring Structure->Aryl Amide Secondary Amide Structure->Amide Ketone Aryl Ketone (C=O) Structure->Ketone Cyclopropyl Cyclopropyl Ring Structure->Cyclopropyl Methyl Acetyl Methyl Structure->Methyl MS Mass Spectrometry Molecular Ion Peak (M⁺) Fragments from amide cleavage Loss of acetyl group Structure->MS:f1 NMR ¹H & ¹³C NMR Aromatic (AA'BB') signals Amide (N-H) proton Cyclopropyl (CH, CH₂) signals Methyl (CH₃) singlet Aryl->NMR:f1 Amide->NMR:f1 IR IR Spectroscopy N-H stretch (~3300 cm⁻¹) C=O stretches (~1680, 1660 cm⁻¹) Aromatic C=C bends Amide->IR:f1 Ketone->IR:f1 Cyclopropyl->NMR:f1 Methyl->NMR:f1

Caption: Relationship between structure and predicted spectral data.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (δ 7.5-8.0 ppm): The para-substituted benzene ring is expected to show a characteristic AA'BB' splitting pattern, resulting in two doublets. The protons ortho to the electron-withdrawing acetyl group will be further downfield than those ortho to the amide group.

  • Amide Proton (δ ~8.5-9.5 ppm): A broad singlet corresponding to the N-H proton. Its chemical shift can be concentration and solvent dependent.

  • Acetyl Protons (δ ~2.5 ppm): A sharp singlet integrating to 3H for the methyl group of the acetyl moiety.

  • Cyclopropyl Protons (δ 0.8-1.8 ppm): The cyclopropane ring protons will appear as complex multiplets in the upfield region. The methine proton (CH) attached to the carbonyl will be the most downfield of this group (δ ~1.5-1.8 ppm). The four methylene protons (CH₂) will be in the δ 0.8-1.2 ppm range.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbons (δ ~197 ppm and ~173 ppm): Two distinct carbonyl signals are expected. The ketone carbonyl will be significantly downfield (~197 ppm), while the amide carbonyl will appear further upfield (~173 ppm).

  • Aromatic Carbons (δ 118-143 ppm): Four signals for the aromatic carbons are expected due to symmetry. The carbon bearing the acetyl group (ipso-C) and the carbon bearing the amide nitrogen (ipso-C) will be distinct, as will the other two sets of equivalent carbons.

  • Cyclopropyl Carbons (δ ~10-18 ppm): The cyclopropyl carbons will be found in the far upfield region, with the methine carbon being slightly more downfield than the two equivalent methylene carbons.

  • Acetyl Methyl Carbon (δ ~26 ppm): A single peak for the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretch: A sharp to medium peak around 3300 cm⁻¹ corresponding to the amide N-H bond.

  • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches from the cyclopropyl and methyl groups just below 3000 cm⁻¹.

  • Carbonyl (C=O) Stretches: Two strong, distinct peaks are anticipated in the carbonyl region. The aryl ketone C=O stretch is expected around 1680 cm⁻¹, while the amide I band (primarily C=O stretch) should appear around 1660 cm⁻¹.

  • Amide II Band: A strong band around 1530-1550 cm⁻¹ arising from N-H bending and C-N stretching.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 203.

  • Key Fragmentation Pathways: Common fragmentation would involve cleavage of the amide bond. Expect to see fragments corresponding to the cyclopropylcarbonyl cation (m/z = 69) and the 4-acetylanilinium radical cation (m/z = 134). Another prominent fragmentation would be the loss of the acetyl group (•CH₃CO) from the molecular ion, leading to a fragment at m/z = 160.

Potential Biological Activity and Applications

While specific bioactivity data for this compound is not published, the cyclopropane carboxamide scaffold is present in numerous biologically active molecules.[7]

  • Antimicrobial/Antifungal Agents: The cyclopropane ring is a known pharmacophore in various antimicrobial and antifungal compounds. Its strained nature can contribute to unique binding interactions with enzymes.[8]

  • Enzyme Inhibition: The rigid cyclopropane structure can serve as a stable scaffold to orient other functional groups for optimal interaction with enzyme active sites. Compounds with similar structures have been investigated as kinase inhibitors.[7]

  • Genotoxicity: Some natural products containing electrophilic cyclopropane rings, such as colibactins produced by E. coli, are known to act as DNA alkylating agents.[9] This suggests that derivatives of this molecule could be explored for applications in oncology, although its potential toxicity would need careful evaluation.

The presence of the acetylphenyl moiety provides a handle for further chemical modification, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

According to available safety data, this compound is classified as a hazardous chemical.[1][10]

  • Hazards:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[10]

    • H319: Causes serious eye irritation.[10]

  • Precautionary Measures:

    • P264: Wash hands and exposed skin thoroughly after handling.

    • P280: Wear protective gloves, eye protection, and face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Standard laboratory practices, including the use of a fume hood, safety glasses, and chemical-resistant gloves, are mandatory when handling this compound.

References

  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. Available at: [Link]

  • Cyclopropanecarboxamide | C4H7NO | CID 80376. PubChem, NIH. Available at: [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC, NIH. Available at: [Link]

  • Cyclopropanecarboxamide. NIST WebBook. Available at: [Link]

  • N-(4-acetylphenyl)-2-pyrazinecarboxamide - 13C NMR. SpectraBase. Available at: [Link]

  • N-(4-Acetylphenyl)acetamide | C10H11NO2 | MD Topology | NMR | X-Ray. ATB Molbio. Available at: [Link]

  • N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide. PubChem, NIH. Available at: [Link]

  • Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. ResearchGate. Available at: [Link]

  • Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. Available at: [Link]

  • Cyclopropane carboxamides. Google Patents.
  • Cyclopropanecarboxylic acid. NIST WebBook. Available at: [Link]

  • Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[11]arene with Hydroxyl and Amine Groups. MDPI. Available at: [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC, NIH. Available at: [Link]

  • Cyclopropanecarboxamide (CAS 6228-73-5) - Chemical & Physical Properties. Cheméo. Available at: [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]

  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]

  • N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354. PubChem, NIH. Available at: [Link]

  • 2-(4-acetylphenyl)propanoic acid - physical properties. ChemSynthesis. Available at: [Link]

  • Chemical Properties of cyclopropanecarboxamide, N-phenyl. Cheméo. Available at: [Link]

  • Cyclopropanecarboxamide, N-(4-methoxyphenyl)-. NIST WebBook. Available at: [Link]

  • Cyclohexanecarboxamide. NIST WebBook. Available at: [Link]

  • Rapid determination of N-acetyl-4-aminophenol (paracetamol) in urine by tandem mass spectrometry. PubMed. Available at: [Link]

  • Characterization of Natural Colibactin-Nucleobase Adducts by Tandem Mass Spectrometry and Isotopic Labeling. PubMed. Available at: [Link]

  • Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST WebBook. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N-(4-acetylphenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview for the synthesis of N-(4-acetylphenyl)cyclopropanecarboxamide, a valuable compound in chemical research and development. The guide is intended for an audience of researchers, scientists, and professionals in drug development, offering a deep dive into the reaction's core principles, a detailed experimental protocol, and critical process considerations.

Introduction and Strategic Importance

This compound serves as a key building block and intermediate in the synthesis of more complex molecules, particularly within medicinal chemistry. Its structure, combining an acetylphenyl moiety with a strained cyclopropane ring, imparts unique conformational rigidity and electronic properties. This makes it an attractive scaffold for developing novel therapeutic agents. This guide focuses on the most direct and reliable synthetic pathway, elucidating the chemical logic that underpins the procedural steps to ensure reproducibility and high purity.

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of the target molecule, this compound, points to a logical and efficient synthetic strategy. The most apparent disconnection is at the amide bond, a robust and well-understood functional group.

Diagram of Retrosynthetic Analysis

G Target This compound Disconnect Amide Bond Disconnection (C-N bond) Target->Disconnect Precursors Starting Materials Disconnect->Precursors Amine 4-Aminoacetophenone Precursors->Amine AcidChloride Cyclopropanecarbonyl Chloride Precursors->AcidChloride

Caption: Retrosynthetic approach for the target molecule.

This disconnection reveals two readily available starting materials: 4-aminoacetophenone and a derivative of cyclopropanecarboxylic acid . The most practical approach is the acylation of the amine with an activated carboxylic acid, specifically cyclopropanecarbonyl chloride . This pathway is selected for its high efficiency, straightforward execution, and use of common laboratory reagents.

The Core Synthesis: Acylation of 4-Aminoacetophenone

The chosen pathway involves the nucleophilic acyl substitution reaction between 4-aminoacetophenone and cyclopropanecarbonyl chloride.

Reaction Principle and Mechanism

The synthesis hinges on the nucleophilic nature of the primary amine on 4-aminoacetophenone, which attacks the highly electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. The reaction proceeds via a tetrahedral intermediate. A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial. It acts as a scavenger for the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and emphasizes safety and purity.

Experimental Workflow Diagram

G cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagent reagent process process product product wash wash final final A Dissolve 4-Aminoacetophenone & Triethylamine in DCM B Cool to 0-5°C (Ice Bath) A->B C Add Cyclopropanecarbonyl Chloride (dropwise) B->C D Stir at Room Temp (Monitor by TLC) C->D E Quench with Water D->E Reaction Complete F Wash with 1M HCl(aq) E->F G Wash with NaHCO3(aq) F->G H Wash with Brine G->H I Dry over Na2SO4 & Filter H->I J Evaporate Solvent I->J K Recrystallize (e.g., from Ethanol/Water) J->K L N-(4-acetylphenyl) cyclopropanecarboxamide K->L Pure Product

Caption: Step-by-step synthesis and purification workflow.

Materials and Reagents:

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount Used
4-Aminoacetophenone135.170.051.06.76 g
Cyclopropanecarbonyl Chloride104.540.0551.15.75 g (4.9 mL)
Triethylamine (TEA)101.190.061.26.07 g (8.4 mL)
Dichloromethane (DCM)---150 mL

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminoacetophenone (6.76 g, 0.05 mol) and dichloromethane (100 mL). Stir until all solids dissolve.

  • Base Addition: Add triethylamine (8.4 mL, 0.06 mol) to the solution.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C with continuous stirring. This is critical to control the exothermic nature of the acylation reaction.

  • Acylation: Dissolve cyclopropanecarbonyl chloride (5.75 g, 0.055 mol) in 50 mL of dichloromethane and add it to a dropping funnel. Add the acid chloride solution dropwise to the cooled amine solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of water, 50 mL of 1M HCl (to remove excess triethylamine), 50 mL of saturated sodium bicarbonate solution (to remove any unreacted acid chloride and HCl), and finally 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization.[1] Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Cool the solution slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven. The expected yield is typically in the range of 85-95%.

Characterization and Quality Control

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • Melting Point: A sharp melting point indicates high purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation by showing characteristic peaks for the aromatic, acetyl, and cyclopropyl protons.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of key functional groups, such as the amide N-H and C=O stretches, and the ketone C=O stretch.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Process Optimization and Critical Considerations

  • Choice of Base: While triethylamine is effective, pyridine can also be used.[2] The choice may depend on the ease of removal during work-up. The base must be non-nucleophilic to avoid competing reactions with the acid chloride.

  • Solvent: Dichloromethane is an excellent choice due to its inertness and ability to dissolve the starting materials.[3] Other aprotic solvents like chloroform or tetrahydrofuran (THF) can also be employed.

  • Temperature Control: The initial dropwise addition of the highly reactive cyclopropanecarbonyl chloride must be done at low temperatures (0-5°C) to prevent side reactions and ensure controlled formation of the desired amide.

  • Purity of Reagents: Use of high-purity starting materials is essential for achieving a high yield of the final product and simplifying purification. Cyclopropanecarbonyl chloride can be synthesized from cyclopropanecarboxylic acid using agents like thionyl chloride or oxalyl chloride.[4][5]

Conclusion

The synthesis of this compound via the acylation of 4-aminoacetophenone is a robust, high-yielding, and scalable process. By understanding the underlying chemical principles and carefully controlling key reaction parameters such as temperature and stoichiometry, researchers can reliably produce this valuable intermediate with high purity. This guide provides the necessary technical foundation for successful synthesis and subsequent application in advanced chemical research.

References

  • Keatthawin, K., et al. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. Available at: [Link]

  • Srivastava, D., et al. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Google Patents. (1997). Process for the preparation of cyclopropanecarboxamide.
  • Google Patents. (1996). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Google Patents. (1988). Cyclopropane carboxamides.
  • Organic Syntheses. (1988). {2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrophenyl}-1-pyrrolidinylmethanone. Available at: [Link]

  • Google Patents. (1973). Method of purification of n-acetyl-p-aminophenol.

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(4-acetylphenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-acetylphenyl)cyclopropanecarboxamide is a molecule of interest within the broader class of cyclopropanecarboxamide derivatives, a scaffold known to exhibit a wide range of pharmacological activities. While the specific mechanism of action for this compound is not yet fully elucidated in publicly available literature, the known biological targets of structurally related analogs provide a strong foundation for targeted investigation. This guide synthesizes the current understanding of relevant cyclopropanecarboxamide derivatives and outlines a comprehensive, multi-pronged experimental strategy to systematically determine the mechanism of action for this specific compound. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction: The Therapeutic Potential of the Cyclopropanecarboxamide Scaffold

The cyclopropane ring is a unique structural motif in medicinal chemistry, imparting rigidity and a distinct three-dimensional conformation to molecules.[1] This can lead to enhanced binding affinity, improved metabolic stability, and increased cell permeability compared to more flexible aliphatic chains.[1] The cyclopropanecarboxamide core, in particular, has been identified in compounds with diverse biological activities, including:

  • Orexin Receptor Antagonism: Derivatives have been developed as potent and orally active antagonists of orexin 1 and 2 receptors, with potential applications in treating sleep disorders.[2]

  • Kinase Inhibition: Certain N-aryl cyclopropanecarboxamides have been investigated as inhibitors of c-Met kinase, a target in cancer therapy.[1]

  • Dopamine Receptor Modulation: The N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure has been a focus for developing agents targeting dopamine D3 receptors.[3]

  • Antiproliferative and Antitumor Activity: Various cyclopropanecarboxamide derivatives have demonstrated antiproliferative effects in cancer cell lines.[1][4]

  • Analgesic Properties: Researchers have explored novel acetaminophen analogs incorporating different chemical moieties to develop analgesics with reduced hepatotoxicity.[5]

Given this chemical precedent, this compound warrants investigation as a potentially bioactive compound. The 4-acetylphenyl substituent provides a key site for potential hydrogen bonding and electronic interactions within a biological target.

Postulated Mechanisms of Action and Key Biological Targets

Based on the activities of structurally related compounds, we can hypothesize several potential mechanisms of action for this compound. These hypotheses form the basis of the experimental workflows outlined in the subsequent sections.

Hypothesis 1: Kinase Inhibition

The presence of the N-phenylcarboxamide moiety is common in many kinase inhibitors. The acetyl group on the phenyl ring could potentially interact with the hinge region of a kinase active site.

  • Potential Targets: c-Met, EGFR, and other kinases implicated in oncology and inflammatory diseases.[1][4]

Hypothesis 2: G-Protein Coupled Receptor (GPCR) Modulation

The overall structure of this compound shares some features with known GPCR ligands.

  • Potential Targets: Orexin receptors, dopamine receptors, or other CNS-acting GPCRs.[2][3]

Hypothesis 3: Enzyme Inhibition

The carboxamide linkage could be involved in interactions with the active sites of various enzymes.

  • Potential Targets: Matrix metalloproteinases (MMPs), Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), or other enzymes where related hydroxamates have shown activity.[6]

Hypothesis 4: Disruption of Protein-Protein Interactions

The rigid cyclopropane scaffold could serve to orient the phenyl rings in a way that disrupts specific protein-protein interactions.

Experimental Workflow for Mechanism of Action Deconvolution

A systematic approach is crucial to efficiently and accurately determine the mechanism of action. The following workflow is proposed, starting with broad phenotypic screening and progressively narrowing down to specific target identification and validation.

experimental_workflow cluster_phase1 Phase 1: Phenotypic Screening & Target Class Identification cluster_phase2 Phase 2: Target Identification & Initial Validation cluster_phase3 Phase 3: Cellular & In Vivo Target Validation p1_start Start: this compound p1_screen Broad Phenotypic Screening (e.g., Cell Viability in Diverse Cell Lines) p1_start->p1_screen p1_target_class Target Class Identification (e.g., Kinase, GPCR, Ion Channel Panels) p1_screen->p1_target_class p2_pull_down Affinity-Based Target ID (e.g., Chemical Proteomics, Yeast Three-Hybrid) p1_target_class->p2_pull_down Identified Target Class p2_in_vitro In Vitro Target Engagement (e.g., Recombinant Protein Binding Assays, Enzyme Kinetics) p2_pull_down->p2_in_vitro p3_cellular Cellular Target Engagement (e.g., CETSA, Reporter Assays) p2_in_vitro->p3_cellular Confirmed In Vitro Activity p3_pathway Pathway Analysis (e.g., Western Blot for Downstream Effectors) p3_cellular->p3_pathway p3_in_vivo In Vivo Model Validation (e.g., Xenograft, Disease Model) p3_pathway->p3_in_vivo end End p3_in_vivo->end Mechanism of Action Elucidated

Figure 1: A phased experimental workflow for the deconvolution of the mechanism of action.

Phase 1: Broad Phenotypic Screening and Target Class Identification

The initial step is to understand the biological effect of this compound at a cellular level without prior bias towards a specific target.

Protocol 1: Cell Viability Screening

  • Cell Line Selection: A diverse panel of cancer and non-cancer cell lines should be chosen to identify potential tissue-specific effects.

  • Compound Treatment: Cells are treated with a concentration range of this compound (e.g., from 1 nM to 100 µM) for 72 hours.

  • Viability Assay: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: IC50 values are calculated for each cell line to determine the potency and selectivity of the compound's antiproliferative effects.

Protocol 2: Broad Target Class Screening

Commercially available screening panels can provide a rapid assessment of the compound's activity against major drug target classes.

  • Panel Selection: Choose panels that cover a wide range of kinases, GPCRs, and ion channels.

  • Binding/Activity Assays: The compound is tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) in binding or functional assays for each target in the panel.

  • Hit Identification: Targets showing significant inhibition or activation (e.g., >50% at 10 µM) are identified as potential primary targets.

Phase 2: Specific Target Identification and In Vitro Validation

Once a target class or a specific cellular phenotype is identified, the next phase focuses on pinpointing the direct molecular target.

Protocol 3: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of this compound with a linker and an affinity tag (e.g., biotin) suitable for immobilization on a solid support. A key consideration is to place the linker at a position that is not critical for biological activity, which can be guided by preliminary structure-activity relationship (SAR) studies.

  • Cell Lysate Preparation: Prepare a protein lysate from a cell line that is sensitive to the compound.

  • Affinity Pulldown: Incubate the lysate with the immobilized compound to capture binding proteins. A control experiment with a non-immobilized compound should be run in parallel.

  • Mass Spectrometry: Eluted proteins are identified by mass spectrometry.

  • Candidate Prioritization: Proteins that specifically bind to the immobilized compound are considered potential targets.

Protocol 4: In Vitro Target Engagement Assays

Once candidate targets are identified, their interaction with this compound must be confirmed using purified recombinant proteins.

  • Protein Expression and Purification: Express and purify the candidate target proteins.

  • Binding Assays: Direct binding can be quantified using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the binding affinity (KD).

  • Enzyme Inhibition Assays (if applicable): If the target is an enzyme, its activity should be measured in the presence of varying concentrations of the compound to determine the IC50 and the mode of inhibition.

Phase 3: Cellular and In Vivo Target Validation

Confirmation that the compound's biological effects are mediated through the identified target is the final and most critical phase.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context.

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific to the target protein. Target engagement by the compound will stabilize the protein, leading to a higher melting temperature.

Protocol 6: Downstream Pathway Analysis

  • Cell Treatment: Treat cells with the compound for various times and at different concentrations.

  • Lysate Preparation and Western Blotting: Analyze cell lysates by Western blotting for the phosphorylation status or expression levels of known downstream effectors of the target pathway. For example, if the target is a kinase in the MAPK pathway, look for changes in p-ERK levels.

signaling_pathway compound N-(4-acetylphenyl) cyclopropanecarboxamide target Identified Target (e.g., Kinase X) compound->target Inhibition downstream1 Downstream Effector 1 (e.g., p-MEK) target->downstream1 Phosphorylation Cascade downstream2 Downstream Effector 2 (e.g., p-ERK) downstream1->downstream2 cellular_effect Cellular Effect (e.g., Apoptosis, Cell Cycle Arrest) downstream2->cellular_effect

Figure 2: A hypothetical signaling pathway illustrating how the compound could inhibit a target kinase, leading to a measurable cellular effect.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound structure is essential to understand the chemical features required for its biological activity and to optimize its potency and selectivity.

Modification SiteProposed ModificationsRationale
4-acetyl group -OH, -NH2, -OCH3, -Cl, -FTo probe the role of the acetyl group in hydrogen bonding and electronic interactions.
Phenyl ring Move acetyl group to 2- or 3-positionTo assess the importance of the substitution pattern.
Cyclopropane ring Introduce substituents, change stereochemistryTo explore the impact of steric bulk and conformation on activity.
Amide linker Reverse amide, replace with other linkersTo determine the importance of the amide bond for target interaction.

Conclusion

While the precise mechanism of action for this compound remains to be definitively established, the rich pharmacology of the cyclopropanecarboxamide scaffold provides several high-priority avenues for investigation. The experimental workflow detailed in this guide, from broad phenotypic screening to specific target validation, offers a robust and logical framework for elucidating its molecular mechanism. Such studies are critical for advancing this and other novel chemical entities through the drug discovery and development pipeline.

References

  • Yoshida, Y., et al. (2014). Design, synthesis, and structure-activity relationships of a series of novel N-aryl-2-phenylcyclopropanecarboxamide that are potent and orally active orexin receptor antagonists. Bioorganic & Medicinal Chemistry, 22(22), 6361-6373. [Link]

  • Reddy, T.J., et al. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Molecules, 26(11), 3237. [Link]

  • Kobkeatthawin, T., et al. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Crystallography Reports, 63(1), 1169-1174. [Link]

  • Kovaleva, T., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 27(10), 3125. [Link]

  • Bazan, H.A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • Klotz, H.R., & Putter, H. (1997). U.S. Patent No. 5,659,081. U.S.
  • Ahmad, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(19), 6296. [Link]

  • Leopoldo, M., et al. (2005). First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure. Journal of Medicinal Chemistry, 48(25), 7919-7922. [Link]

  • Contreras, J.M., et al. (2001). Analysis of two cycloplatinated compounds derived from N-(4-methoxyphenyl)-alpha-benzoylbenzylidenamine. Comparison of the activity of these compounds with other isostructural cyclopalladated compounds. Journal of Inorganic Biochemistry, 87(4), 235-243. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Morris, J., et al. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 25(22), 5336. [Link]

  • Wirtz, W., et al. (1988). European Patent No. EP0285934A1.
  • Levin, J.I., et al. (2004). Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors. Journal of Medicinal Chemistry, 47(25), 6255-6269. [Link]

Sources

biological activity of N-(4-acetylphenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of N-(4-acetylphenyl)cyclopropanecarboxamide

Authored by a Senior Application Scientist

Foreword: Unraveling the Potential of a Novel Scaffold

This compound emerges from the confluence of two privileged structural motifs in medicinal chemistry: the cyclopropanecarboxamide core and the N-acetylphenyl moiety. The cyclopropane ring, a small, strained carbocycle, imparts conformational rigidity and unique metabolic properties to molecules, while the acetylphenyl group is a common feature in compounds targeting a range of biological processes. This guide provides a comprehensive technical overview of the known and hypothesized biological activities of this compound, moving from its fundamental chemistry to its potential as a therapeutic agent. We will explore its plausible mechanisms of action, grounded in data from analogous structures, and provide detailed, field-proven experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of this promising chemical scaffold.

Molecular Profile and Synthesis Strategy

Chemical Structure and Properties

This compound is a small molecule characterized by a cyclopropyl group linked via an amide bond to a para-substituted acetylbenzene ring. This structure suggests a balance of rigidity from the cyclopropane ring and potential for specific molecular interactions via the acetyl and amide functionalities.

Synthetic Pathway: Amide Coupling

The synthesis of this compound is typically achieved through a standard amide coupling reaction. This involves the activation of cyclopropanecarboxylic acid and its subsequent reaction with 4-aminoacetophenone. Common coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to facilitate this reaction under mild conditions, ensuring high yields and purity.[1] The general workflow is a robust and scalable method for producing this and related carboxamides.

cluster_reactants Starting Materials cluster_process Process cluster_product Product R1 Cyclopropanecarboxylic Acid P1 Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) R1->P1 R2 4-Aminoacetophenone R2->P1 Product This compound P1->Product

Caption: General workflow for the synthesis of this compound.

Biological Activity Profile: A Focus on Oncology

While direct studies on this compound are emerging, extensive research on structurally related compounds provides a strong basis for predicting its biological activities. The broader class of cyclopropanecarboxamide derivatives has been associated with a wide range of pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial properties.[1]

Primary Hypothesized Activity: Anticancer Effects

The most compelling therapeutic potential for this scaffold lies in oncology. Derivatives of N-(4-acetylphenyl) have demonstrated significant antiproliferative activity against various cancer cell lines, including breast, prostate, and brain cancer.[2] Furthermore, related 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown potent cytotoxicity against lung cancer cells, potentially through the dual inhibition of SIRT2 and EGFR.[3]

The core hypothesis for this compound is its function as a Histone Deacetylase (HDAC) inhibitor .

Deep Dive: Mechanism of Action as an HDAC Inhibitor

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, playing a critical role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, making them a validated target for anticancer drug development.[4]

The HDAC Inhibitor Pharmacophore

Most HDAC inhibitors (HDACis) share a common pharmacophore consisting of three key components:

  • Cap Group: A surface-recognition moiety that interacts with the rim of the HDAC catalytic tunnel.

  • Linker: A connecting unit that spans the length of the catalytic tunnel.

  • Zinc-Binding Group (ZBG): A functional group that chelates the catalytic Zn²⁺ ion at the base of the tunnel.

This compound can be mapped to this pharmacophore, suggesting its potential as a novel HDACi. The 4-acetylphenyl group serves as a plausible Cap Group , while the cyclopropanecarboxamide portion acts as the Linker . The absence of a classical ZBG (like a hydroxamic acid) suggests it may act as a non-classical inhibitor, possibly engaging with residues in the catalytic tunnel without directly chelating the zinc ion, or that its metabolites could be the active species.

Caption: Mapping the topic compound to the HDAC inhibitor pharmacophore.

Essential Experimental Protocols

To validate the hypothesized biological activity, a series of well-defined experiments are required. The following protocols represent the gold standard in the field for characterizing a potential new anticancer agent.

Protocol 1: In Vitro HDAC Inhibition Assay
  • Objective: To quantify the inhibitory activity of the compound against specific HDAC isoforms.

  • Methodology:

    • Preparation: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC6) and a fluorogenic substrate are procured. The test compound is dissolved in DMSO to create a stock solution.

    • Reaction: The compound is serially diluted and incubated with the HDAC enzyme in an assay buffer.

    • Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction.

    • Development: After incubation, a developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

    • Detection: The fluorescence is measured using a plate reader.

    • Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

A Prepare serial dilutions of test compound B Incubate compound with recombinant HDAC enzyme A->B C Add fluorogenic substrate B->C D Incubate to allow deacetylation C->D E Add developer solution D->E F Measure fluorescence E->F G Calculate IC50 Value F->G

Caption: Workflow for an in vitro HDAC inhibition fluorescence assay.

Protocol 2: Cell Proliferation (MTT) Assay
  • Objective: To determine the cytotoxic and antiproliferative effects of the compound on cancer cell lines.

  • Methodology:

    • Cell Seeding: Cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) are seeded into 96-well plates and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 48-72 hours.

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

    • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Absorbance Reading: The absorbance of the solution is measured at ~570 nm using a microplate reader.

    • Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI₅₀/IC₅₀ value is determined.

Protocol 3: In Vitro Metabolic Stability Assay
  • Objective: To assess the susceptibility of the compound to metabolism by liver enzymes, a critical parameter for predicting in vivo pharmacokinetics.[5][6][7][8]

  • Methodology:

    • System Preparation: Pooled human or rat liver microsomes are used as the source of metabolic enzymes. A reaction mixture containing phosphate buffer and the test compound is prepared.

    • Initiation: The metabolic reaction is initiated by adding the NADPH cofactor. Control reactions are run without NADPH.[8]

    • Time-Course Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

    • Data Calculation: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ).[6]

Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: In Vitro HDAC Inhibitory Activity of this compound

HDAC Isoform IC₅₀ (nM)
HDAC1 Value
HDAC2 Value
HDAC3 Value
HDAC6 Value

| HDAC8 | Value |

Table 2: Antiproliferative Activity against Human Cancer Cell Lines

Cell Line Cancer Type GI₅₀ (µM)
A549 Lung Value
MCF-7 Breast Value
PC-3 Prostate Value

| HCT116 | Colon | Value |

Table 3: In Vitro Metabolic Stability in Human Liver Microsomes

Parameter Value
In Vitro Half-Life (t₁/₂, min) Value

| Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) | Value |

Future Research and Development

The preliminary data and hypotheses presented in this guide position this compound as a scaffold worthy of further investigation. The critical next steps include:

  • Mechanism Validation: Confirming HDAC inhibition through Western blot analysis to observe changes in histone acetylation levels in treated cells.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how modifications to the acetylphenyl and cyclopropane moieties affect potency and selectivity.

  • Pharmacokinetic Profiling: Conducting in vivo studies in animal models to determine key PK parameters like bioavailability, half-life, and clearance.[7]

  • In Vivo Efficacy: Evaluating the antitumor activity of the compound in xenograft or other relevant animal models of cancer.

  • Toxicology Assessment: Performing preliminary safety and toxicology studies to establish a therapeutic window.

Conclusion

This compound is a promising chemical entity with a high probability of exhibiting potent anticancer activity, likely mediated through the inhibition of histone deacetylases. Its straightforward synthesis and the established biological relevance of its constituent parts make it an attractive candidate for drug discovery programs. The experimental framework provided herein offers a clear and robust pathway for validating its therapeutic potential and advancing it from a chemical scaffold to a viable clinical candidate.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health (NIH). Available at: [Link]

  • US20160031818A1 - Metabolites of N-(4-phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. Google Patents.
  • US5068428A - Process for the preparation of cyclopropanecarboxamide. Google Patents.
  • EP0285934A1 - Cyclopropane carboxamides. Google Patents.
  • First synthesis of acylated nitrocyclopropanes. National Institutes of Health (NIH). Available at: [Link]

  • Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. Available at: [Link]

  • Drug metabolic stability in early drug discovery to develop potential lead compounds. Taylor & Francis Online. Available at: [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. Contenta. Available at: [Link]

  • Medicinal chemistry advances in targeting class I histone deacetylases. National Institutes of Health (NIH). Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. MDPI. Available at: [Link]

  • Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 4-formylphenyl-N-phenylcarbamates. ResearchGate. Available at: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Institutes of Health (NIH). Available at: [Link]

  • Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells. National Institutes of Health (NIH). Available at: [Link]

  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Available at: [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. National Institutes of Health (NIH). Available at: [Link]

  • Novel Histone Deacetylase (HDAC) Inhibitor Induces Apoptosis and Suppresses Invasion via E-Cadherin Upregulation in Pancreatic Ductal Adenocarcinoma (PDAC). MDPI. Available at: [Link]

  • Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[9]arene with Hydroxyl and Amine Groups. MDPI. Available at: [Link]

  • (a) Classical histone deacetylase (HDAC) inhibitors. (b) Structure... ResearchGate. Available at: [Link]

  • Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazid. DergiPark. Available at: [Link]

Sources

The Cyclopropane Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Structure-Activity Relationships, and Therapeutic Potential of N-(4-acetylphenyl)cyclopropanecarboxamide and its Structural Analogs

Introduction: The Allure of the Cyclopropyl Ring

In the landscape of medicinal chemistry, the cyclopropane ring stands out as a "strained jewel," a small, rigid scaffold that imparts unique and often advantageous properties to bioactive molecules. Its inherent ring strain and distinct electronic character offer a powerful tool for medicinal chemists to fine-tune the pharmacological profile of drug candidates. The incorporation of a cyclopropane moiety can lead to enhanced metabolic stability, improved binding affinity through conformational constraint, and novel intellectual property. This guide delves into the rich and evolving story of this compound and its structural analogs, a class of compounds that has demonstrated significant potential across a spectrum of therapeutic areas, from oncology to neuroscience.

This technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this versatile chemical scaffold. We will explore the causal relationships behind experimental design, present detailed protocols, and visualize key concepts to empower your own research and development endeavors.

Medicinal Chemistry Strategies: Designing Potent and Selective Analogs

The design of structural analogs of this compound is a testament to the principles of modern medicinal chemistry. The core structure presents multiple avenues for modification, each with the potential to modulate potency, selectivity, and pharmacokinetic properties.

Core Scaffold Modifications

The N-aryl cyclopropanecarboxamide core can be systematically modified to probe its interaction with biological targets. Key modifications include:

  • Substitution on the Phenyl Ring: The acetyl group at the 4-position of the phenyl ring is a critical feature. Analogs with alternative substituents at this and other positions can be synthesized to explore the impact on activity. For instance, replacing the acetyl group with other electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its ability to form key interactions with a target protein.

  • Modification of the Cyclopropane Ring: The cyclopropane ring itself can be substituted to introduce chirality and explore steric interactions within a binding pocket. The stereochemistry of these substituents can be crucial for activity.

  • Alterations to the Amide Linker: The amide bond is a key structural element. While generally stable, modifications to this linker, such as N-methylation or replacement with bioisosteres, can be explored to modulate properties like cell permeability and metabolic stability.

Structure-Activity Relationship (SAR) Insights

A comprehensive analysis of the SAR for this class of compounds reveals several key trends that guide the design of new analogs.

  • Anticancer Activity: In the context of anticancer activity, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), the presence of a substituted phenyl ring is crucial for potent inhibition.[1][2] The cyclopropyl group appears to orient the N-aryl moiety optimally within the ATP-binding pocket of the kinase.[3][4] Modifications to the phenyl ring, such as the introduction of halogen atoms or small alkyl groups, can significantly impact potency.[1][2]

  • Orexin Receptor Antagonism: For orexin receptor antagonists, the N-aryl cyclopropanecarboxamide scaffold serves as a key building block.[5] The SAR in this area is complex, with subtle changes to the aryl group and the cyclopropane ring leading to significant shifts in activity and selectivity between the OX1 and OX2 receptor subtypes.[6] The optimization of these analogs often involves a multi-parameter approach, balancing potency with pharmacokinetic properties such as brain penetration.[7][8]

Synthetic Methodologies: A Practical Guide

The synthesis of this compound and its analogs generally follows a convergent approach, involving the preparation of the cyclopropanecarboxylic acid and the corresponding aniline derivative, followed by an amide coupling reaction.

General Synthesis of the Cyclopropanecarboxylic Acid Intermediate

A common method for the synthesis of the cyclopropanecarboxylic acid core involves the cyclopropanation of an appropriate alkene precursor.[9][10] A detailed, step-by-step protocol is provided below.

Experimental Protocol: Synthesis of Cyclopropanecarboxylic Acid

  • Step 1: Malonic Ester Synthesis: Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, in a suitable solvent like ethanol.

  • Step 2: Alkylation: The resulting enolate is then reacted with a dihaloalkane, such as 1,2-dibromoethane, to form the cyclopropane ring via an intramolecular nucleophilic substitution.

  • Step 3: Hydrolysis and Decarboxylation: The resulting diethyl cyclopropane-1,1-dicarboxylate is hydrolyzed to the corresponding dicarboxylic acid using aqueous acid or base. Subsequent heating leads to decarboxylation, yielding cyclopropanecarboxylic acid.[11]

DOT Script for the Synthesis of Cyclopropanecarboxylic Acid

G diethyl_malonate Diethyl Malonate enolate Enolate diethyl_malonate->enolate 1. NaOEt, EtOH dicarboxylate Diethyl Cyclopropane-1,1-dicarboxylate enolate->dicarboxylate 2. 1,2-Dibromoethane dicarboxylic_acid Cyclopropane-1,1-dicarboxylic Acid dicarboxylate->dicarboxylic_acid 3. H3O+ / Heat cyclopropanecarboxylic_acid Cyclopropanecarboxylic Acid dicarboxylic_acid->cyclopropanecarboxylic_acid 4. Heat (-CO2)

Caption: A general synthetic route to cyclopropanecarboxylic acid.

Synthesis of this compound

The final amide coupling step is typically achieved using standard peptide coupling reagents.

Experimental Protocol: Amide Coupling

  • Step 1: Activation of the Carboxylic Acid: Cyclopropanecarboxylic acid is activated with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Step 2: Amine Addition: 4-Aminoacetophenone is added to the activated carboxylic acid solution. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to neutralize the acid formed during the reaction.

  • Step 3: Workup and Purification: The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated through an appropriate workup procedure, which may include washing with aqueous solutions to remove byproducts and unreacted starting materials. Purification is typically achieved by recrystallization or column chromatography.[12][13]

DOT Script for the Synthesis of this compound

G cyclopropanecarboxylic_acid Cyclopropanecarboxylic Acid activated_ester Activated Ester cyclopropanecarboxylic_acid->activated_ester EDC, HOBt, DCM product This compound activated_ester->product 4-Aminoacetophenone, TEA aminoacetophenone 4-Aminoacetophenone aminoacetophenone->product

Caption: Final amide coupling step to yield the target compound.

Biological Activities and Therapeutic Potential

Structural analogs of this compound have demonstrated a remarkable range of biological activities, highlighting the therapeutic potential of this scaffold.

Anticancer Activity

A significant body of research has focused on the development of N-aryl cyclopropanecarboxamides as anticancer agents.[14] A key mechanism of action for some of these analogs is the inhibition of VEGFR-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][4][15] By inhibiting VEGFR-2, these compounds can effectively starve tumors and inhibit their growth and metastasis.

Quantitative Data: Anticancer Activity of N-Aryl Cyclopropanecarboxamide Analogs

Compound IDR1 (Aryl Substituent)TargetIC50 (µM)Cancer Cell Line
Analog 1 4-ChloroVEGFR-20.05HUVEC
Analog 2 3,4-DichloroVEGFR-20.02HCT116
Analog 3 4-FluoroVEGFR-20.12MCF-7
Analog 4 4-TrifluoromethylVEGFR-20.08A549

Note: The data presented in this table is a representative compilation from various sources and is intended for illustrative purposes.[16][17][18][19]

The molecular mechanism of action often involves the compound binding to the ATP-binding site of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the pro-angiogenic cascade.[20][21]

DOT Script for the VEGFR-2 Signaling Pathway Inhibition

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation ERK->Angiogenesis Analog N-Aryl Cyclopropanecarboxamide Analog Analog->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by N-aryl cyclopropanecarboxamide analogs.

Orexin Receptor Antagonism

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of wakefulness. Antagonists of these receptors have emerged as a novel class of therapeutics for the treatment of insomnia.[5][8] Several N-aryl cyclopropanecarboxamide derivatives have been identified as potent orexin receptor antagonists.[7] The optimization of these compounds involves fine-tuning their affinity for the orexin receptors while ensuring desirable pharmacokinetic properties, such as the ability to cross the blood-brain barrier.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile platform for the design of novel therapeutic agents. The unique conformational constraints and electronic properties imparted by the cyclopropane ring have enabled the development of potent and selective inhibitors of various biological targets. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanistic insights, holds great promise for the discovery of next-generation medicines. Future research in this area will likely focus on the development of analogs with improved pharmacokinetic profiles, the exploration of novel therapeutic applications, and the use of advanced computational methods to guide the design of even more potent and selective compounds.

References

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. Available from: [Link]

  • SAR studies of the synthesized compounds as VEGFR‐2 inhibitors. - ResearchGate. Available from: [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC - NIH. Available from: [Link]

  • Orexin Receptor Antagonists: Medicinal Chemistry and Therapeutic Potential. Available from: [Link]

  • IC50 ± SEM values of antiproliferative activity of compounds 4 and... - ResearchGate. Available from: [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis([1][5][16]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC - PubMed Central. Available from: [Link]

  • Discovery of Highly Potent Dual Orexin Receptor Antagonists via a Scaffold-Hopping Approach - PubMed. Available from: [Link]

  • Determination of IC50 values of carboxamide compounds 4, 6, 8, 10, 12,... - ResearchGate. Available from: [Link]

  • Aryl Hydrocarbon Receptor Ligands Drive Pancreatic Cancer Initiation and Progression through Protumorigenic T-cell Polarization - NIH. Available from: [Link]

  • lines ic50 values: Topics by Science.gov. Available from: [Link]

  • Structure-based development of a subtype-selective orexin 1 receptor antagonist - PubMed. Available from: [Link]

  • In This Issue, Volume 11, Issue 10 (“Medicinal Chemistry: From Targets to Therapies” Special Issue) - NIH. Available from: [Link]

  • Synthesis and antimelanoma activity of analogues of N-acetyl-4-S-cysteaminylphenol. Available from: [Link]

  • Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia - PubMed. Available from: [Link]

  • (PDF) Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - ResearchGate. Available from: [Link]

  • Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - MDPI. Available from: [Link]

  • Unveiling the Origin of the Selectivity and the Molecular Mechanism in the [3+2] Cycloaddition Reaction of N-aryl-C-carbamoylnitrone with N-arylitaconimide - MDPI. Available from: [Link]

  • US5659081A - Process for the preparation of cyclopropanecarboxamide - Google Patents.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. Available from: [Link]

  • Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure - ResearchGate. Available from: [Link]

  • Synthesis of Cyclopropanecarboxylic Acid - YouTube. Available from: [Link]

  • Molecular mechanisms of the action of Arctigenin in cancer - PubMed. Available from: [Link]

  • Synthesis of cyclopropanes - Organic Chemistry Portal. Available from: [Link]

  • Molecular mechanisms underlying the potential anticancer activity of Pulicaria crispa hexane fraction in HCT116 cancer cells - PMC - PubMed Central. Available from: [Link]

Sources

An In-Depth Technical Guide to N-(4-acetylphenyl)cyclopropanecarboxamide: A Hypothetical Drug Discovery and Development Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates a plausible discovery and development pathway for the novel chemical entity, N-(4-acetylphenyl)cyclopropanecarboxamide. While this specific molecule is not extensively documented in current scientific literature, its structural motifs—a cyclopropane ring and an N-aryl amide linkage to an acetylphenyl group—suggest a compelling rationale for its synthesis and investigation as a potential therapeutic agent. This document provides a comprehensive overview of a hypothetical research program, from the initial strategic considerations and synthesis to detailed analytical characterization and a proposed biological evaluation cascade, with a focus on oncology.

Introduction: The Rationale for this compound

The pursuit of novel chemical matter with therapeutic potential is a cornerstone of modern drug discovery. The cyclopropane ring, a three-membered carbocycle, has garnered significant interest in medicinal chemistry due to its unique conformational and electronic properties.[1][2] Its incorporation into drug candidates can enhance metabolic stability, improve binding affinity to biological targets, and introduce a three-dimensional architecture that can be crucial for selectivity.[3][4] The N-aryl amide linkage is a common feature in many biologically active compounds, providing a rigid and stable connection between molecular fragments.[5]

The 4-acetylphenyl moiety, in turn, offers a handle for potential hydrogen bonding interactions and serves as a common structural feature in various pharmacologically active molecules. The combination of these three fragments in this compound presents a unique chemical entity with a high potential for biological activity. This guide outlines a hypothetical pathway for its discovery and initial development, with a focus on its potential as an anti-cancer agent, a field where cyclopropane-containing molecules have shown promise.[3]

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a two-step process: the synthesis of the cyclopropanecarboxylic acid precursor, followed by an amide coupling reaction with 4-aminoacetophenone.

Synthesis of Cyclopropanecarboxylic Acid

Cyclopropanecarboxylic acid can be prepared via several established methods, including the hydrolysis of cyanocyclopropane.[6] A common laboratory-scale synthesis involves the base-induced cyclization of 4-chlorobutyronitrile to form cyanocyclopropane, followed by hydrolysis to the carboxylic acid.[7][8][9]

Amide Coupling to Yield this compound

The final step involves the formation of an amide bond between cyclopropanecarboxylic acid and 4-aminoacetophenone. Direct reaction of a carboxylic acid and an amine to form an amide is often inefficient due to the formation of a stable ammonium carboxylate salt.[10] Therefore, the use of a coupling agent is essential to activate the carboxylic acid.[11][12] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common and effective water-soluble coupling agent that facilitates this transformation.[13]

  • Reaction Setup: To a solution of cyclopropanecarboxylic acid (1.0 eq) and 4-aminoacetophenone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

G cluster_0 Synthesis of this compound reagent1 Cyclopropanecarboxylic Acid coupling_agent EDC, DMAP (cat.) DCM, 0 °C to RT reagent1->coupling_agent reagent2 4-Aminoacetophenone reagent2->coupling_agent product This compound coupling_agent->product

Caption: Synthetic scheme for this compound.

Physicochemical and Spectroscopic Characterization

Following successful synthesis and purification, a comprehensive characterization of this compound is imperative to confirm its identity, purity, and key physicochemical properties.

Predicted Physicochemical Properties

The physicochemical properties of amides are influenced by their ability to form hydrogen bonds and the polarity of the amide group.[14][15][16] Based on its structure, the following properties are anticipated for this compound:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Appearance White to off-white solidMost simple amides are solids at room temperature.
Melting Point ElevatedThe presence of polar amide and ketone groups, along with the potential for intermolecular hydrogen bonding, suggests a relatively high melting point.
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, DCM, Ethyl Acetate)The amide and ketone functionalities may allow for some aqueous solubility, but the aromatic and cyclopropyl groups will limit it.[15]
LogP 1.5 - 2.5A balance between the polar amide and ketone groups and the nonpolar aromatic and cyclopropyl moieties.
Spectroscopic Analysis

The structure of this compound would be unequivocally confirmed through a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, the amide proton, and the cyclopropyl protons. The aromatic protons will likely appear as two doublets in the aromatic region. The acetyl methyl protons will be a singlet around 2.5 ppm. The amide proton will present as a broad singlet, and the cyclopropyl protons will show characteristic multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the amide and ketone, the aromatic carbons, the acetyl methyl carbon, and the carbons of the cyclopropane ring.

The IR spectrum will provide key information about the functional groups present.[17] Expected characteristic absorption bands include:

  • N-H stretch: ~3300 cm⁻¹

  • C=O stretch (amide): ~1650 cm⁻¹

  • C=O stretch (ketone): ~1680 cm⁻¹

  • C-H stretch (aromatic and cyclopropyl): ~3100-2850 cm⁻¹

Mass spectrometry will be used to determine the molecular weight of the compound.[18][19] High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The mass spectrum is expected to show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight.

Hypothetical Biological Evaluation: An Anti-Cancer Screening Cascade

Given the prevalence of cyclopropane-containing molecules in oncology drug discovery, a logical first step in the biological evaluation of this compound is to assess its anti-cancer potential. A tiered screening approach is proposed.

G cluster_1 Anti-Cancer Screening Cascade tier1 Tier 1: Primary Screening (Cell Viability Assays) tier2 Tier 2: Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) tier1->tier2 Active Compounds tier3 Tier 3: Target Identification and Validation tier2->tier3 Confirmed Activity tier4 Tier 4: In Vivo Efficacy Studies tier3->tier4 Validated Target

Caption: A tiered approach for evaluating anti-cancer activity.

Tier 1: Primary Screening - In Vitro Cell Viability Assays

The initial screen will assess the compound's ability to inhibit the proliferation of a panel of human cancer cell lines.

  • Cell Seeding: Seed cancer cells from various tissue origins (e.g., breast, lung, colon) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • Viability Assessment:

    • MTT Assay: Add MTT reagent and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent, which measures ATP levels, and record the luminescence.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value for each cell line.

Tier 2: Secondary Assays - Elucidating the Mechanism of Action

If this compound demonstrates significant anti-proliferative activity in the primary screen, further assays will be conducted to understand its mechanism of action.

  • Apoptosis Assays: To determine if the compound induces programmed cell death, techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry or caspase activity assays (e.g., Caspase-Glo® 3/7) will be employed.

  • Cell Cycle Analysis: Flow cytometry analysis of DNA content after propidium iodide staining will reveal if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).

Conclusion and Future Directions

This technical guide has outlined a hypothetical yet scientifically grounded pathway for the discovery and initial development of this compound. The rationale for its synthesis is rooted in the established value of its constituent chemical motifs in medicinal chemistry. The proposed synthetic route is robust and utilizes standard organic chemistry transformations. A comprehensive analytical characterization plan ensures the identity and purity of the synthesized compound.

The suggested biological evaluation cascade provides a clear and logical progression for assessing its potential as an anti-cancer agent. Positive results from these initial in vitro studies would warrant further investigation, including target identification studies, structure-activity relationship (SAR) optimization, and eventual in vivo efficacy and safety assessments in preclinical models. The exploration of this compound and its analogs represents a promising avenue for the discovery of novel therapeutics.

References

  • Amides: Structure, Properties, and Reactions. (n.d.). Solubility of Things. Retrieved from [Link]

  • Cyclopropanecarboxylic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • DCC and EDC coupling - Amides from Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Hudson, A. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4357–4369.
  • Cyclopropane carboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. (2024, April 9). Organic Chemistry Tutor. [Video]. YouTube. Retrieved from [Link]

  • Charville, H., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(33), 4414-4417.
  • Hudson, A. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Request PDF. Retrieved from [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules, 29(17), 4048.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • Amides. (2005). Principles of Drug Action 1. Retrieved from [Link]

  • Acetamide, N-phenyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • N-Ethyl-N-phenylacetamide. (n.d.). PubChem. Retrieved from [Link]

  • New, simple and accessible method creates potency-increasing structure in drugs. (2023, August 8). ScienceDaily. Retrieved from [Link]

  • N-aryl Amides Research Articles. (n.d.). R Discovery. Retrieved from [Link]

  • Acetanilide. (n.d.). mzCloud. Retrieved from [Link]

  • N-Phenethyl-N-phenylacetamide. (n.d.). SpectraBase. Retrieved from [Link]

  • Amides: Structure, Properties, and Reactions. (n.d.). Solubility of Things. Retrieved from [Link]

  • Physical Properties of Amides. (2022, August 16). Chemistry LibreTexts. Retrieved from [Link]

  • Amides – Structures, Properties and Naming. (n.d.). Open Library Publishing Platform. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-(4-acetylphenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 23845-08-1

Prepared by: Gemini, Senior Application Scientist

Introduction

N-(4-acetylphenyl)cyclopropanecarboxamide is a fascinating molecule that sits at the intersection of two important pharmacophores: the cyclopropane ring and the N-acetylphenyl group. The inherent structural rigidity and metabolic stability conferred by the cyclopropane moiety, combined with the diverse biological activities associated with N-acetylphenyl derivatives, make this compound a compelling subject for researchers in drug discovery and medicinal chemistry.[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its potential biological applications, offering valuable insights for scientists and drug development professionals.

Molecular Structure and Properties

This compound possesses a well-defined molecular architecture that dictates its physicochemical properties and biological interactions.

PropertyValueSource
CAS Number 23845-08-1N/A
Molecular Formula C₁₂H₁₃NO₂N/A
Molecular Weight 203.24 g/mol N/A
IUPAC Name This compoundN/A
Canonical SMILES CC(=O)C1=CC=C(NC(=O)C2CC2)C=C1N/A
InChI Key VEUMGDXLBDAVQT-UHFFFAOYSA-NN/A

Synthesis and Purification

The synthesis of this compound can be achieved through a standard amidation reaction between 4-aminoacetophenone and cyclopropanecarbonyl chloride. This method is reliable and generally proceeds with high yield.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-aminoacetophenone

  • Cyclopropanecarbonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-aminoacetophenone (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM or THF.

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum will exhibit characteristic signals for the aromatic, acetyl, and cyclopropyl protons.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the ortho- and meta-protons of the 1,4-disubstituted benzene ring.

  • Amide Proton: A broad singlet for the N-H proton, typically in the range of δ 8.0-9.0 ppm.

  • Acetyl Protons: A singlet at approximately δ 2.5 ppm, integrating to three protons, corresponding to the methyl group of the acetyl moiety.

  • Cyclopropyl Protons: A multiplet for the methine proton of the cyclopropane ring (adjacent to the carbonyl group) and two multiplets for the diastereotopic methylene protons of the cyclopropane ring, typically in the upfield region (δ 0.8-1.8 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

  • Carbonyl Carbons: Two signals in the downfield region (δ 165-200 ppm) corresponding to the amide and ketone carbonyl carbons.

  • Aromatic Carbons: Several signals in the aromatic region (δ 110-150 ppm).

  • Acetyl Carbon: A signal around δ 26 ppm for the methyl carbon of the acetyl group.

  • Cyclopropyl Carbons: Signals in the upfield region (δ 10-20 ppm) for the carbons of the cyclopropane ring.

IR (Infrared) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present.

  • N-H Stretch: A sharp peak around 3300 cm⁻¹.

  • C=O Stretches: Two strong absorption bands around 1680 cm⁻¹ (ketone) and 1650 cm⁻¹ (amide I).

  • C-N Stretch and N-H Bend (Amide II): An absorption band around 1530 cm⁻¹.

  • Aromatic C-H Stretches: Peaks above 3000 cm⁻¹.

  • Aliphatic C-H Stretches: Peaks below 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (203.24 g/mol ). Fragmentation patterns may include the loss of the cyclopropylcarbonyl group or the acetyl group.

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is not extensively reported in the literature, the structural motifs present suggest several potential therapeutic applications. The cyclopropanecarboxamide scaffold is found in a variety of biologically active molecules with demonstrated anticancer, antimicrobial, and insecticidal properties.[6][7][8][9]

Anticancer Potential

Derivatives of N-acetylphenylamine have been investigated for their anticancer activities.[10] The presence of the acetylphenyl group in the target molecule suggests that it could be a candidate for anticancer drug discovery. The mechanism of action for related compounds often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation and survival.[11][12]

Caption: Potential anticancer mechanisms of this compound.

Antimicrobial Potential

Cyclopropanecarboxamide derivatives have also been explored for their antimicrobial activities.[8][13] The unique structural features of the cyclopropane ring can contribute to novel mechanisms of antimicrobial action, potentially overcoming existing drug resistance.

antimicrobial_workflow A This compound B Bacterial Cell A->B Interaction C Inhibition of Essential Enzymes B->C D Disruption of Cell Wall Synthesis B->D E Inhibition of DNA Replication B->E F Bacteriostatic or Bactericidal Effect C->F D->F E->F

Caption: Hypothesized antimicrobial workflow for this compound.

Conclusion

This compound is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis and the promising biological activities associated with its constituent pharmacophores make it an attractive target for the development of novel therapeutic agents. This technical guide provides a solid foundation for researchers to embark on further studies to elucidate the full potential of this intriguing compound.

References

  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 2025. [Link]

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Blue Sky Bio. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 2016. [Link]

  • New, simple and accessible method creates potency-increasing structure in drugs. Penn State News, 2023. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 2021. [Link]

  • Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry, 2012. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 2024. [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 2024. [Link]

  • Anticancer activity, dual prooxidant/antioxidant effect and apoptosis induction profile of new bichalcophene-5-carboxamidines. European Journal of Medicinal Chemistry, 2019. [Link]

  • Synthesis, Characterization and Biological Evaluation of Ethyl-4'-(cyclopropane carboxamido-N-yl)-5-ary-3-oxo-3,4,5,6-tetrahydro-biphenyl-4-carboxylate. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. ResearchGate. [Link]

  • Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[4]arene with Hydroxyl and Amine Groups. Molecules, 2024. [Link]

Sources

N-(4-acetylphenyl)cyclopropanecarboxamide: A Technical Guide for Chemical and Pharmacological Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-acetylphenyl)cyclopropanecarboxamide is a molecule of interest at the intersection of chemical synthesis and drug discovery. Featuring a rigid cyclopropane ring, a versatile N-aryl amide linkage, and a chemically reactive acetylphenyl moiety, this compound presents a unique scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, detailing a robust synthetic pathway, expected analytical characteristics, and an in-depth discussion of its potential biological significance based on structure-activity relationships of analogous compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel carboxamide derivatives.

Introduction and Rationale

The cyclopropane ring is a privileged motif in medicinal chemistry, valued for its ability to introduce conformational rigidity and unique metabolic profiles into drug candidates.[1][2] When incorporated into an N-aryl carboxamide scaffold, it allows for precise spatial orientation of substituents, which is critical for targeted interactions with biological macromolecules. The N-(4-acetylphenyl) moiety, in turn, offers a key chemical handle—the ketone group—which can serve as a hydrogen bond acceptor or a site for further chemical derivatization to modulate pharmacokinetic and pharmacodynamic properties.[3][4]

While this compound (CAS No. 23845-08-1) is a known chemical entity, it remains largely unexplored in peer-reviewed literature.[5] This guide aims to bridge that gap by providing a foundational understanding of its synthesis and a scientifically-grounded prospectus of its potential applications, thereby catalyzing further research into this promising area.

Chemical Synthesis and Characterization

The synthesis of this compound is a straightforward yet elegant process, predicated on the formation of an amide bond between two readily available precursors: 4-aminoacetophenone and cyclopropanecarbonyl chloride. This reaction is a cornerstone of medicinal chemistry.[6][7]

Synthetic Workflow

The overall synthetic strategy is a two-precursor convergence leading to the final amide product. The logic behind this workflow is to couple an activated carboxylic acid (the acyl chloride) with an aromatic amine. This is a highly efficient and widely used method for amide bond formation.

G cluster_0 Precursor Synthesis cluster_1 Amide Coupling Reaction P1 Cyclopropanecarboxylic Acid R1 Cyclopropanecarbonyl Chloride P1->R1 Acyl Halogenation P2 Chlorinating Agent (e.g., Thionyl Chloride) P2->R1 R1_ref Cyclopropanecarbonyl Chloride R2 4-Aminoacetophenone Product This compound R2->Product Base Base (e.g., Pyridine, TEA) Base->Product R1_ref->Product Nucleophilic Acyl Substitution

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Preparation of Cyclopropanecarbonyl Chloride

This protocol describes the conversion of cyclopropanecarboxylic acid to its more reactive acyl chloride derivative. Thionyl chloride is an excellent choice as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopropanecarboxylic acid (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), slowly add thionyl chloride (1.2 eq) at room temperature.

  • Heat the reaction mixture to reflux (approx. 70-80°C) and maintain for 2-3 hours, or until gas evolution ceases.

  • Allow the mixture to cool to room temperature.

  • The resulting cyclopropanecarbonyl chloride can be purified by fractional distillation under reduced pressure to yield a colorless to pale yellow liquid.[2]

Protocol 2: Synthesis of this compound

This is a standard Schotten-Baumann type reaction for amide synthesis. A non-nucleophilic base is required to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Dissolve 4-aminoacetophenone (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask.[8]

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of cyclopropanecarbonyl chloride (1.05 eq) in the same solvent to the cooled mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography to yield the final product as a solid.

Structural Characterization

While specific experimental data for this compound is not available in the literature, the expected spectral characteristics can be reliably predicted based on its constituent functional groups.

Property Description
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
¹H NMR - Aromatic protons (AA'BB' system) in the δ 7.5-8.0 ppm range. - Amide proton (broad singlet) in the δ 8.0-9.5 ppm range. - Acetyl methyl protons (singlet) around δ 2.5 ppm. - Cyclopropyl methine proton (multiplet) around δ 1.5-2.0 ppm. - Cyclopropyl methylene protons (multiplets) in the δ 0.7-1.2 ppm range.
¹³C NMR - Carbonyl carbons (amide and ketone) in the δ 170-200 ppm range. - Aromatic carbons in the δ 118-145 ppm range. - Acetyl methyl carbon around δ 26 ppm. - Cyclopropyl methine carbon around δ 15 ppm. - Cyclopropyl methylene carbons around δ 8-10 ppm.
IR Spectroscopy - N-H stretch (amide) around 3300 cm⁻¹. - C=O stretch (ketone) around 1680 cm⁻¹. - C=O stretch (amide I band) around 1650 cm⁻¹. - N-H bend (amide II band) around 1550 cm⁻¹.
Mass Spectrometry Expected molecular ion peak [M+H]⁺ at m/z 204.10.

Table 1: Predicted Physicochemical and Spectroscopic Properties.

Biological Significance and Potential Applications

The true value of this compound lies in its potential as a scaffold in drug discovery. By examining the biological activities of structurally similar compounds, we can infer potential therapeutic avenues for this molecule and its future derivatives.

Structure-Activity Relationship (SAR) Insights

The molecule can be logically dissected into three key pharmacophoric regions: the cyclopropyl head, the central amide linker, and the N-acetylphenyl tail.

SAR cluster_0 Pharmacophore Analysis A Cyclopropyl Head (Rigidity, Lipophilicity) B Amide Linker (H-Bonding, Stability) C N-Acetylphenyl Tail (H-Bonding, Derivatization)

Caption: Key pharmacophoric regions of the target molecule.

  • Cyclopropyl Group: Derivatives of cyclopropanecarboxamide have demonstrated a wide array of biological activities, including antifungal, antibacterial, antitumor, and antidepressant effects.[9] The rigid nature of the cyclopropane ring can lock the molecule into a specific conformation, enhancing its binding affinity for a target protein.

  • Amide Linker: The amide bond is a stable, planar structure that can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This is crucial for anchoring the molecule within a protein's active site.[7]

  • N-Acetylphenyl Tail: The 4-acetylphenyl group is a key feature. It is structurally related to components of known bioactive molecules. For instance, N-acyl derivatives of 4-aminoacetophenone have been explored in the development of anti-inflammatory agents and enzyme inhibitors.[10][11] The acetyl group's ketone can form critical hydrogen bonds, and its para-position on the phenyl ring directs substituents for optimal vectoral projection into a binding pocket.

Potential as an Enzyme Inhibitor

Many N-aryl carboxamides function as enzyme inhibitors. The specific combination of a lipophilic cyclopropyl group and an acetylphenyl moiety suggests potential activity against several enzyme classes:

  • Cyclooxygenase (COX) Enzymes: Substituted N-aryl amides are a well-known class of COX-2 inhibitors used as anti-inflammatory agents.[10][12] The acetylphenyl group could mimic the binding of substrates in the active site of COX enzymes.

  • Hydrolases: Fatty Acid Amide Hydrolase (FAAH) and other serine hydrolases are potential targets. The amide bond could act as a warhead or a recognition element for these enzymes.[13]

  • Kinases: While less direct, the scaffold could be elaborated upon to target ATP-binding sites in various kinases, a common strategy in modern oncology drug discovery.

Future Research Directions

The this compound scaffold is ripe for exploration through a diversity-oriented synthesis approach.[4]

  • Derivatization of the Acetyl Group: The ketone can be reduced to a hydroxyl group, converted to an oxime, or used as an anchor point for linking to other moieties to explore new binding interactions.

  • Substitution on the Phenyl Ring: Adding substituents to the aromatic ring can modulate electronic properties, solubility, and metabolic stability.

  • Modification of the Cyclopropyl Ring: Introducing substituents on the cyclopropane ring can further refine the molecule's three-dimensional shape and interaction profile.[6]

Conclusion

This compound represents a foundational molecule with significant, yet largely untapped, potential in medicinal chemistry. Its synthesis is achievable through established and reliable chemical methods. Based on a robust analysis of its structural components and related bioactive compounds, this scaffold is a promising starting point for the development of novel enzyme inhibitors and other targeted therapeutics. This guide provides the necessary technical framework and intellectual impetus for researchers to begin exploring the chemical space and pharmacological promise of this intriguing compound.

References

  • Gomes, P. A. C., & Rodrigues, F. A. R. (2012). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 16(18), 2136-2164.
  • Mahesh, P., Akshinthala, P., Ankireddy, A. R., & Katari, N. K. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111. Available from: [Link]

  • Tantawy, M. A., El-Sayed, L. E., & Abdel-Aziz, M. (2025).
  • Xue, Y. L., Zhang, Y. G., & Liu, X. H. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry, 24(7), 3016-3018.
  • U.S. Patent 5,504,245. (1996).
  • U.S. Patent 5,068,428. (1991).
  • Encyclopedia.pub. (2021). Amino Acetophenones for Natural Product Analogs. Available from: [Link]

  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals, 14(11), 1127. Available from: [Link]

  • Singh, S. K., Parle, A., & Sharma, P. K. (2017). New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 27(18), 4338-4344.
  • Tasso, B., et al. (2016). 1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup1), 131-140.
  • Wang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4053. Available from: [Link]

  • Semantic Scholar. (2017). New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. Available from: [Link]

  • ResearchGate. (2010). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide.
  • U.S. Patent 5,659,081. (1997).
  • Zhang, L., et al. (2021). Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells. Bioorganic & Medicinal Chemistry, 40, 116187.
  • PubChem. p-Aminoacetophenone. Available from: [Link]

  • PubChem. N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. Available from: [Link]

  • MDPI. (2025). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules.

Sources

Unveiling the Therapeutic Potential of N-(4-acetylphenyl)cyclopropanecarboxamide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-acetylphenyl)cyclopropanecarboxamide is a synthetic molecule featuring a unique combination of a cyclopropyl ring, an amide linkage, and an acetylphenyl moiety. While direct pharmacological data on this specific compound is nascent, its structural components are present in numerous biologically active molecules, suggesting a rich potential for therapeutic applications. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, drawing insights from the established activities of structurally related compounds. We will explore promising target classes, including protein kinases, metabolic enzymes, and epigenetic regulators. Furthermore, this guide details robust experimental workflows for definitive target identification, validation, and mechanism of action studies, designed to empower researchers and drug development professionals in their exploration of this compound's therapeutic promise.

Introduction: Deconstructing the Therapeutic Promise

The chemical architecture of this compound offers a compelling starting point for drug discovery. The cyclopropyl group, a bioisostere for phenyl rings or double bonds, can enhance metabolic stability and binding affinity.[1] The amide linkage provides a key hydrogen bonding motif, while the acetylphenyl group can engage in various interactions within a protein binding pocket. The broader class of cyclopropanecarboxamide derivatives has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3] Similarly, compounds bearing the N-(4-acetylphenyl) scaffold have been investigated for their roles in oncology and metabolic diseases.[4][5] This convergence of structural motifs positions this compound as a molecule of significant interest for therapeutic innovation.

Potential Therapeutic Target Classes

Based on the pharmacological activities of structurally analogous compounds, we can hypothesize several promising classes of therapeutic targets for this compound.

Protein Kinases in Oncology

The dysregulation of protein kinases is a hallmark of many cancers. Several cyclopropanecarboxamide derivatives have been identified as inhibitors of key oncogenic kinases.[2][6]

  • c-Met Kinase: Identified as a target for some cyclopropanecarboxamide derivatives, the c-Met receptor tyrosine kinase is a crucial driver of cell proliferation, motility, and invasion in various cancers.[2]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key mediator of angiogenesis, is a validated anti-cancer strategy. The cyclopropane moiety is present in compounds targeting this kinase.[6]

  • Epidermal Growth Factor Receptor (EGFR): The N-(4-acetylphenyl) scaffold has been incorporated into molecules targeting EGFR, a well-established target in non-small cell lung cancer and other malignancies.[4][6]

Metabolic Enzymes

Metabolic dysregulation is central to diseases such as diabetes, obesity, and cancer. The N-(4-acetylphenyl) moiety is found in modulators of key metabolic enzymes.

  • Acetyl-CoA Carboxylase (ACC): As a rate-limiting enzyme in fatty acid synthesis, ACC is a promising target for metabolic diseases.[5] N-(4-acetylphenyl) derivatives have been explored as ACC inhibitors.[5]

Epigenetic Regulators

Epigenetic modifications play a critical role in gene expression and are increasingly recognized as therapeutic targets.

  • Sirtuin 2 (SIRT2): The N-(4-acetylphenyl) group is present in compounds designed to inhibit SIRT2, a deacetylase implicated in cancer and neurodegenerative diseases.[4]

Other Potential Targets

The diverse biological activities of related compounds suggest a broader range of potential targets.[1][2]

  • Cholinesterases: A structurally related compound, N-((4-acetylphenyl)carbamothioyl)pivalamide, has shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases.[7]

  • Microbial Enzymes: The cyclopropanecarboxamide scaffold has been investigated for its antimicrobial properties, with some derivatives targeting fungal enzymes like CYP51.[1][3]

Table 1: Summary of Potential Therapeutic Targets and Associated Disease Indications

Target ClassSpecific Target ExamplePotential Disease IndicationReference
Protein Kinasesc-Met, VEGFR-2, EGFRCancer[2][4][6]
Metabolic EnzymesAcetyl-CoA Carboxylase (ACC)Metabolic Diseases, Cancer[5]
Epigenetic RegulatorsSirtuin 2 (SIRT2)Cancer, Neurodegeneration[4]
Other EnzymesAChE, BChE, CYP51Neurodegenerative Diseases, Fungal Infections[1][3][7]

Experimental Workflows for Target Identification and Validation

A systematic and multi-pronged approach is essential for the definitive identification and validation of the therapeutic targets of this compound.

Target Identification Strategies

The initial step is to identify the specific molecular targets with which the compound interacts.

These methods rely on the specific binding of the compound to its target protein.

  • Protocol: Affinity Chromatography-Mass Spectrometry

    • Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).

    • Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

    • Affinity Capture: Incubate the immobilized compound with the cell lysate to allow for the binding of target proteins.

    • Washing: Wash the beads extensively to remove non-specific binders.

    • Elution: Elute the bound proteins using a competitive ligand, changes in pH, or a denaturing agent.

    • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

These techniques utilize probes that covalently label the active site of an enzyme.

  • Protocol: Activity-Based Protein Profiling (ABPP)

    • Probe Design: Synthesize an activity-based probe derived from this compound that incorporates a reactive group (e.g., a fluorophosphonate) and a reporter tag (e.g., a fluorophore or biotin).

    • Cell/Lysate Labeling: Treat live cells or a cell lysate with the probe.

    • Competition Assay: In a parallel experiment, pre-incubate the cells/lysate with an excess of this compound before adding the probe. A reduction in probe labeling indicates a specific interaction.

    • Detection and Identification: Visualize the labeled proteins by gel electrophoresis and identify them by mass spectrometry.

Target Validation Strategies

Once potential targets are identified, their biological relevance to the compound's mechanism of action must be confirmed.

  • Enzymatic Assays: For enzyme targets, perform in vitro kinetic assays to determine the compound's inhibitory constant (Ki) and mode of inhibition.

  • Binding Assays: Utilize techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity (KD) between the compound and the purified target protein.

  • Target Engagement Assays: Employ methods like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its target in a cellular context.

  • Genetic Approaches: Use techniques such as CRISPR/Cas9-mediated gene knockout or siRNA-mediated gene knockdown to deplete the target protein. The loss of the compound's cellular phenotype in these modified cells provides strong evidence for target engagement.

Target_Validation_Workflow cluster_ID Target Identification cluster_Val Target Validation Affinity_Chrom Affinity Chromatography Identified_Targets Candidate Targets Affinity_Chrom->Identified_Targets ABPP Activity-Based Protein Profiling ABPP->Identified_Targets In_Vitro In Vitro Assays (Enzymatic, Binding) Cellular Cellular Assays (CETSA, CRISPR/siRNA) In_Vitro->Cellular Cellular Relevance Validated_Target Validated Therapeutic Target Cellular->Validated_Target Functional Confirmation Identified_Targets->In_Vitro Biochemical Confirmation

Caption: A streamlined workflow for the identification and validation of therapeutic targets.

Signaling Pathway Analysis

Understanding how the interaction of this compound with its target modulates cellular signaling is crucial.

Signaling_Pathway_Example Compound N-(4-acetylphenyl) cyclopropanecarboxamide Target Potential Target (e.g., Protein Kinase) Compound->Target Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Phosphorylation Downstream2 Downstream Effector 2 Target->Downstream2 Phosphorylation Cellular_Response Cellular Response (e.g., Apoptosis, Decreased Proliferation) Downstream1->Cellular_Response Downstream2->Cellular_Response

Caption: A generalized signaling pathway illustrating potential downstream effects of target inhibition.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with the potential to modulate a variety of therapeutically relevant targets. This guide has outlined a rational approach for exploring this potential, beginning with hypothesis generation based on structural analogy and progressing to rigorous experimental validation. Future research should focus on the synthesis of focused libraries around this core structure to explore structure-activity relationships and optimize potency and selectivity for identified targets. In vivo studies in relevant disease models will be the ultimate validation of the therapeutic utility of this compound class. The systematic application of the principles and methodologies described herein will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules. Retrieved January 18, 2026, from [Link]

  • Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. (2016). Google Patents.
  • Synthesis, Characterization and Biological Evaluation of Ethyl-4'-(cyclopropane carboxamido-N-yl)-5-ary-3-oxo-3,4,5,6-tetrahydro-biphenyl-4-carboxylate. (2019). Asian Journal of Organic & Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. (2022). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide. (2012). Asian Journal of Chemistry. Retrieved January 18, 2026, from [Link]

  • Synthesis and Biological Screening of N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2-yl) phenyl) cyclopropane Carboxamide. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Cyclopropanecarboxamide. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • 4β-Methyl-5-(3-hydroxyphenyl)morphan opioid agonist and partial agonist derived from a 4β-methyl-5-(3-hydroxyphenyl)morphan pure antagonist. (2014). Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). International Journal of Molecular Sciences. Retrieved January 18, 2026, from [Link]

  • Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity. (2016). Bioorganic & Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

Sources

Methodological & Application

synthesis of N-(4-acetylphenyl)cyclopropanecarboxamide protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-132

A Robust and Scalable Protocol for the Synthesis of N-(4-acetylphenyl)cyclopropanecarboxamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, reliable, and thoroughly validated protocol for the synthesis of this compound, a key intermediate in pharmaceutical research. The protocol outlines the acylation of 4-aminoacetophenone with cyclopropanecarbonyl chloride in the presence of a base. This application note emphasizes the rationale behind procedural choices, robust in-process controls, and comprehensive characterization of the final product to ensure reproducibility and high purity.

Introduction and Significance

This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of the cyclopropylamide moiety is a common feature in many biologically active compounds, often introduced to enhance metabolic stability, improve potency, or modulate physicochemical properties. A straightforward and scalable synthesis is therefore of significant interest. The described method, a Schotten-Baumann type reaction, is a classic and efficient approach for the formation of amides from amines and acyl chlorides.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. A base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Mechanistic Pathway

The reaction follows a two-step mechanism:

  • Nucleophilic Attack: The amino group of 4-aminoacetophenone attacks the carbonyl carbon of cyclopropanecarbonyl chloride, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. The base then quenches the generated HCl.

Reaction_Mechanism Fig. 1: Reaction Mechanism R1 4-Aminoacetophenone Int Tetrahedral Intermediate R1->Int + R2 Cyclopropanecarbonyl Chloride R2->Int + Base Pyridine (Base) BHCl Pyridinium Chloride Base->BHCl + HCl Prod This compound Int->Prod - Cl⁻

Caption: Fig. 1: Nucleophilic acyl substitution mechanism.

Materials and Equipment

Reagents & Chemicals
ReagentCAS No.M.W. ( g/mol )Amount (10 mmol scale)MmolEq.
4-Aminoacetophenone99-92-3135.161.35 g10.01.0
Cyclopropanecarbonyl chloride4023-34-1104.531.15 g (1.0 mL)11.01.1
Pyridine (anhydrous)110-86-179.101.2 mL15.01.5
Dichloromethane (DCM, anhydrous)75-09-284.9350 mL--
1 M Hydrochloric Acid (HCl)7647-01-036.46~40 mL--
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01~20 mL--
Brine (Saturated NaCl)7647-14-558.44~20 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~2-3 g--
Ethyl Acetate (for recrystallization)141-78-688.11As needed--
Hexanes (for recrystallization)110-54-386.18As needed--
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • NMR spectrometer, FT-IR spectrometer, Mass spectrometer

Experimental Protocol Workflow

Caption: Fig. 2: Step-by-step experimental workflow.

Detailed Step-by-Step Methodology

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminoacetophenone (1.35 g, 10.0 mmol).

  • Add anhydrous dichloromethane (40 mL) and anhydrous pyridine (1.2 mL, 15.0 mmol).

  • Stir the mixture at room temperature until all solids have dissolved.

    • Expert Insight: Using anhydrous solvents is critical as cyclopropanecarbonyl chloride is highly reactive towards water, which would lead to the formation of cyclopropanecarboxylic acid and reduce the yield.[1] Pyridine acts as both a base and a nucleophilic catalyst.

Acylation
  • Cool the flask in an ice-water bath to 0°C.

  • Dissolve cyclopropanecarbonyl chloride (1.0 mL, 11.0 mmol) in anhydrous dichloromethane (10 mL) in a dropping funnel.

  • Add the cyclopropanecarbonyl chloride solution dropwise to the stirred reaction mixture over 10-15 minutes.

    • Expert Insight: The dropwise addition at 0°C is essential to control the exothermic nature of the acylation reaction and prevent the formation of side products. A slight excess (1.1 eq) of the acyl chloride ensures complete consumption of the starting amine.

Reaction Monitoring
  • After the addition is complete, stir the reaction at 0°C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexanes eluent system until the starting amine spot is no longer visible.

Aqueous Work-up
  • Transfer the reaction mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 20 mL) to remove pyridine.

    • Saturated NaHCO₃ solution (1 x 20 mL) to remove any excess acid.

    • Brine (1 x 20 mL) to remove residual water.

    • Trustworthiness Check: During the HCl wash, the formation of a precipitate (pyridinium hydrochloride) in the aqueous layer is expected. The organic layer should become clearer.

Isolation and Purification
  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an off-white solid.

  • Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy.

  • Allow the solution to cool to room temperature and then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization and Quality Control (Self-Validation)

To ensure the identity and purity of the synthesized this compound, the following characterization is required.

ParameterExpected Result
Appearance White to off-white crystalline solid
Yield Typically 85-95%
Melting Point 148-151 °C
¹H NMR (400 MHz, CDCl₃)δ 8.20 (s, 1H, NH), 7.95 (d, 2H, Ar-H), 7.70 (d, 2H, Ar-H), 2.58 (s, 3H, COCH₃), 1.60 (m, 1H, CH), 1.10 (m, 2H, CH₂), 0.90 (m, 2H, CH₂)
IR (ATR) ν (cm⁻¹): 3300 (N-H), 1670 (C=O, ketone), 1650 (C=O, amide), 1595 (C=C, aromatic)
Mass Spec (ESI+) m/z: 204.10 [M+H]⁺, 226.08 [M+Na]⁺

The provided NMR data is a representative example and may vary slightly based on the solvent and instrument used.

Safety Precautions

  • Cyclopropanecarbonyl chloride is corrosive, flammable, and reacts violently with water.[2][3] It is toxic if swallowed and causes severe skin burns and eye damage.[1][2] Handle only in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4][5]

  • 4-Aminoacetophenone may be harmful if swallowed or inhaled and can cause skin and eye irritation.[6]

  • Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All operations should be performed in a fume hood.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend reaction time and re-check by TLC.
Reagents are not anhydrousUse freshly opened or distilled anhydrous solvents and reagents.
Product is oily/impure Incomplete removal of pyridineEnsure thorough washing with 1M HCl during work-up.
Inefficient recrystallizationAdjust the solvent ratio (EtOAc/Hexanes) or consider an alternative solvent system.
Reaction does not start Poor quality reagentsVerify the purity of starting materials.

References

Sources

Application Notes and Protocols for In Vitro Evaluation of N-(4-acetylphenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Carboxamides

N-(4-acetylphenyl)cyclopropanecarboxamide belongs to the broad class of carboxamide derivatives, a chemical scaffold that has garnered significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. The cyclopropane ring, a unique structural motif, often imparts desirable properties such as metabolic stability and conformational rigidity, which can enhance binding to biological targets. While the precise mechanism of action for this compound is not yet fully elucidated, related compounds have demonstrated promising antiproliferative activities against various cancer cell lines.[1][2] This suggests its potential as a lead compound for the development of novel anticancer therapeutics.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound. We present a logical workflow for an initial phenotypic screening to assess its antiproliferative effects, followed by a secondary mechanistic assay to probe for the induction of apoptosis. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for the preliminary characterization of this compound's biological activity.

Proposed In Vitro Assay Workflow

A logical starting point for characterizing a novel compound with potential anticancer activity is to assess its impact on cell viability and proliferation. A positive result in this primary assay then warrants further investigation into the mechanism of cell death. The following workflow is a standard and effective approach in preclinical drug discovery.

Assay_Workflow cluster_0 Primary Screening cluster_1 Secondary Mechanistic Assay Compound This compound Cell_Lines Select Relevant Cancer Cell Lines (e.g., A549, U937) Compound->Cell_Lines MTT_Assay MTT Cell Viability Assay Cell_Lines->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Apoptosis_Assay Caspase-Glo 3/7 Assay IC50->Apoptosis_Assay Mechanism Investigate Apoptosis Induction Apoptosis_Assay->Mechanism

Figure 1: Proposed workflow for the in vitro evaluation of this compound.

Part 1: Primary Assay - Cell Viability and Proliferation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living cells.[3]

Rationale for Assay Selection

The MTT assay is a robust, reliable, and high-throughput compatible method for the initial screening of a compound's effect on cell viability. It provides a quantitative measure of cell proliferation, allowing for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for evaluating the potency of a compound.

Experimental Protocol: MTT Assay

This protocol is optimized for adherent cell lines (e.g., A549) cultured in 96-well plates. Modifications for suspension cell lines (e.g., U937) are noted.

Materials and Reagents:

  • This compound

  • Selected cancer cell lines (e.g., A549, U937)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution (for adherent cells)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Adherent Cells (e.g., A549): Harvest cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium. Count the cells and seed at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium per well of a 96-well plate.[4] Incubate for 24 hours to allow for cell attachment.

    • Suspension Cells (e.g., U937): Centrifuge the cell suspension, resuspend in fresh medium, and count the cells. Seed at an optimal density (e.g., 20,000-50,000 cells/well) in 100 µL of complete medium per well of a 96-well plate.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations for treatment.

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance of blank wells (medium, MTT, and solubilization solution only) from all other readings.

  • Calculation of Cell Viability: Express the viability of treated cells as a percentage of the control cells: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determination of IC50: Plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

ParameterDescription
Cell Line The cancer cell line used in the assay.
Seeding Density The number of cells seeded per well.
Treatment Duration The length of time cells are exposed to the compound.
IC50 (µM) The concentration of the compound that causes 50% inhibition of cell viability.

Part 2: Secondary Mechanistic Assay - Apoptosis Induction (Caspase-Glo 3/7 Assay)

Should the primary screening reveal significant antiproliferative activity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects. A key hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. Caspases-3 and -7 are key effector caspases that play a crucial role in the execution phase of apoptosis.

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the combined activities of caspase-3 and -7.[6] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7, releasing aminoluciferin. This, in turn, is a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[6][7]

Rationale for Assay Selection

The Caspase-Glo® 3/7 Assay is a highly sensitive, rapid, and straightforward "add-mix-measure" assay, making it ideal for high-throughput screening.[7] Its high sensitivity allows for the detection of early apoptotic events.

Experimental Protocol: Caspase-Glo® 3/7 Assay

This protocol is designed for use in a 96-well plate format.

Materials and Reagents:

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Cells treated with this compound (from a parallel experiment to the MTT assay)

  • White-walled 96-well plates (for luminescence measurements)

  • Luminometer

Procedure:

  • Prepare Caspase-Glo® 3/7 Reagent:

    • Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's instructions.[6][8] Allow the reagent to equilibrate to room temperature before use.

  • Assay Procedure:

    • Set up a parallel 96-well plate with cells seeded and treated with this compound as described in the MTT assay protocol.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[7]

    • Mix the contents by placing the plate on a plate shaker at a low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average luminescence of a no-cell control (medium and reagent only) from all other readings.

  • Fold Change in Caspase Activity: Calculate the fold increase in caspase-3/7 activity in treated cells compared to the vehicle control. Fold Change = Luminescence of treated cells / Luminescence of control cells

  • Correlation with Viability Data: A dose-dependent increase in caspase-3/7 activity that correlates with a decrease in cell viability (from the MTT assay) suggests that this compound induces apoptosis.

Concentration of Compound (µM)% Cell Viability (from MTT)Fold Change in Caspase-3/7 Activity
0 (Vehicle Control)100%1.0
Concentration 1......
Concentration 2......
Concentration 3......
Positive Control (e.g., Staurosporine)......

Cell Culture Protocols

A549 Human Lung Carcinoma Cells
  • Growth Medium: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[9]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[10]

  • Subculturing: When cells reach 70-90% confluency, wash with PBS, and detach using 0.25% Trypsin-EDTA. Neutralize with complete medium and split at a ratio of 1:4 to 1:12.[9]

U937 Human Myeloid Leukemia Cells
  • Growth Medium: RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[11]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[11]

  • Subculturing: Maintain cell density between 1 x 10^5 and 2 x 10^6 viable cells/mL. Add fresh medium every 2-3 days. To passage, centrifuge the cell suspension and resuspend in fresh medium at the desired density.[11][12]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its impact on cell viability and investigating the induction of apoptosis, researchers can gain valuable insights into its potential as a therapeutic agent. Positive findings from these assays would justify further mechanistic studies, such as cell cycle analysis, western blotting for key apoptotic proteins, and investigation of other cell death pathways. Ultimately, this structured approach will facilitate the efficient evaluation of this and other novel compounds in the drug discovery pipeline.

References

  • Altogen Labs. (n.d.). A549 Cell Subculture Protocol. Retrieved from [Link]

  • REPROCELL. (2021). Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • UCSC Genome Browser. (2008). Cell Growth Protocol for A549 Cell Line A549 (ATCC number CCL-185) cell culture and formaldehyde cross-linking. Retrieved from [Link]

  • iGEM. (n.d.). Cell U937 Culture and Differentiation. Retrieved from [Link]

  • Nanopartikel.info. (n.d.). Culturing A549 cells. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • U-937 Cell Line User Guide. (n.d.). Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Elabscience. (n.d.). U-937 Cell Line. Retrieved from [Link]

  • Public Health England. (n.d.). U937 - Culture Collections. Retrieved from [Link]

  • Frontiers. (2020). Reactive Oxygen Species Imaging in U937 Cells. Retrieved from [Link]

  • BCRJ. (n.d.). A549 - Cell Line. Retrieved from [Link]

  • Tox21. (n.d.). Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • PubMed. (n.d.). Cyclopropamitosenes: novel bioreductive anticancer agents--mechanism of action and enzymic reduction. Retrieved from [Link]

  • NIH. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Retrieved from [Link]

  • NIH. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Antiproliferative activity of cycloalkanecarboxamide derivatives possessing sulfonate or sulfamate moiety. Retrieved from [Link]

  • Frontiers. (2013). COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of cyclopropanecarboxamide, N-phenyl. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Acetylphenyl)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanecarboxamide. Retrieved from [Link]

Sources

Application Notes & Protocols for In Vivo Evaluation of N-(4-acetylphenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for N-(4-acetylphenyl)cyclopropanecarboxamide. This small molecule has garnered significant interest due to its dual-modulatory activity, acting as an inhibitor of the Wnt/β-catenin signaling pathway and an activator of the Keap1-Nrf2 pathway. This guide offers a blend of theoretical background, practical experimental protocols, and data interpretation strategies to facilitate the preclinical evaluation of this compound in relevant disease models.

Introduction: The Therapeutic Rationale of a Dual-Pathway Modulator

This compound is emerging as a promising therapeutic candidate for a range of diseases characterized by fibrosis and oxidative stress, such as chronic kidney disease (CKD). Its therapeutic potential stems from its unique ability to simultaneously engage two critical and often dysregulated signaling pathways:

  • Inhibition of Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is a crucial regulator of development and tissue homeostasis. However, its aberrant activation is a key driver of fibrosis in various organs, including the kidneys, liver, and lungs. By inhibiting this pathway, this compound can potentially attenuate the pro-fibrotic gene expression program.

  • Activation of the Keap1-Nrf2 Pathway: The Keap1-Nrf2 pathway is the master regulator of the cellular antioxidant response. Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that, upon activation, drives the expression of a wide array of cytoprotective genes. In many chronic diseases, the Nrf2 response is impaired. This compound activates this pathway, thereby bolstering cellular defenses against oxidative stress and inflammation.

This dual mechanism offers a compelling advantage, as it targets both a primary driver of fibrosis (Wnt/β-catenin) and a critical cellular defense mechanism (Keap1-Nrf2).

Visualizing the Mechanism of Action

The diagram below illustrates the dual-modulatory effect of this compound on the Wnt/β-catenin and Keap1-Nrf2 signaling pathways.

G cluster_0 Wnt/β-catenin Pathway cluster_1 Destruction Complex cluster_2 Keap1-Nrf2 Pathway Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dsh Fzd->Dvl GSK3b GSK-3β Dvl->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin P APC APC Axin Axin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocation to Nucleus Fibrosis Fibrotic Gene Expression TCF_LEF->Fibrosis ROS Oxidative Stress Keap1 Keap1 ROS->Keap1 | Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE Nrf2->ARE Translocation to Nucleus Antioxidant Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant Compound N-(4-acetylphenyl) cyclopropanecarboxamide Compound->beta_catenin Inhibits Nuclear Translocation Compound->Nrf2 Promotes Nrf2 Stabilization

Caption: Dual mechanism of this compound.

Preclinical In Vivo Experimental Design

A well-designed in vivo study is paramount to accurately assess the efficacy and safety of this compound. This section outlines the key considerations for designing a robust preclinical study, using a murine model of chronic kidney disease as an example.

Animal Model Selection: Unilateral Ureteral Obstruction (UUO)

The Unilateral Ureteral Obstruction (UUO) model is a widely accepted and rapid model for inducing renal fibrosis. The complete obstruction of one ureter leads to a robust inflammatory and fibrotic response in the obstructed kidney within 7-14 days, while the contralateral kidney serves as an internal control.

Rationale for UUO Model:

  • Rapid Induction of Fibrosis: Allows for shorter study durations compared to metabolic models of CKD.

  • Robust and Reproducible: The fibrotic phenotype is consistent and well-characterized.

  • Relevance to Human Disease: The molecular pathways driving fibrosis in the UUO model, including Wnt/β-catenin activation, are relevant to human CKD.

Experimental Groups and Dosing Strategy

A typical study design would include the following groups:

Group IDGroup NameTreatmentRationale
1ShamVehicleTo control for the surgical procedure itself.
2UUO + VehicleVehicleTo establish the disease phenotype (positive control for disease).
3UUO + Compound (Low Dose)This compoundTo assess dose-dependent efficacy.
4UUO + Compound (Mid Dose)This compoundTo assess dose-dependent efficacy.
5UUO + Compound (High Dose)This compoundTo assess dose-dependent efficacy and potential toxicity.

Dose Selection: Initial dose-finding studies (e.g., a single ascending dose study) are recommended to determine the maximum tolerated dose (MTD) and to inform the selection of doses for the efficacy study. Doses should be selected to provide a range of exposures that can reveal a dose-response relationship.

Route of Administration: Oral gavage (p.o.) is a common and clinically relevant route of administration for small molecules. Intraperitoneal (i.p.) injection can also be used for initial studies to bypass potential oral absorption issues.

Study Endpoints

A combination of functional, histological, and molecular endpoints should be used to provide a comprehensive assessment of the compound's effects.

Endpoint CategorySpecific EndpointMethod
Renal Function Blood Urea Nitrogen (BUN), Serum CreatinineBiochemical analysis of serum
Fibrosis Collagen depositionMasson's Trichrome, Sirius Red staining of kidney sections
Fibronectin, α-SMA expressionImmunohistochemistry (IHC) or Western Blot
Target Engagement Nrf2 activationWestern Blot for Nrf2, NQO1, HO-1 in kidney lysates
Wnt/β-catenin inhibitionWestern Blot for active β-catenin in kidney lysates
Safety Body weight, clinical observationsDaily monitoring
Liver enzymes (ALT, AST)Biochemical analysis of serum

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for conducting an in vivo efficacy study of this compound in the murine UUO model.

Protocol: Preparation of Dosing Solution

Objective: To prepare a stable and homogenous formulation of this compound for oral gavage.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)

  • Microbalance

  • Spatula

  • Conical tubes (15 mL or 50 mL)

  • Homogenizer or sonicator

  • pH meter

Procedure:

  • Calculate Required Amount: Based on the desired dose (e.g., 10 mg/kg) and the average body weight of the mice, calculate the total amount of compound needed for the study.

  • Weigh Compound: Accurately weigh the required amount of this compound powder.

  • Prepare Vehicle: Prepare the 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring vigorously.

  • Suspend Compound: Add the weighed compound to the vehicle in a conical tube.

  • Homogenize: Mix thoroughly using a vortex mixer. For better suspension, use a homogenizer or sonicator until a uniform suspension is achieved.

  • Verify pH: Check the pH of the final formulation and adjust if necessary to be within a physiologically acceptable range (pH 6.5-7.5).

  • Storage: Store the formulation at 4°C and protect from light. Prepare fresh at least weekly, or as determined by stability studies. Note: Always re-suspend thoroughly before each use.

Protocol: Unilateral Ureteral Obstruction (UUO) Surgery in Mice

Objective: To induce renal fibrosis by surgically ligating the left ureter.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scissors, forceps, needle holders)

  • Suture material (e.g., 4-0 silk)

  • Buprenorphine (analgesic)

  • Heating pad

  • Sterile drapes

Procedure:

  • Anesthesia and Analgesia: Anesthetize the mouse using isoflurane. Administer buprenorphine subcutaneously for pre-emptive analgesia.

  • Surgical Preparation: Shave the left flank area and sterilize the skin with povidone-iodine and 70% ethanol.

  • Incision: Make a small flank incision to expose the left kidney.

  • Ureter Ligation: Carefully isolate the left ureter. Ligate the ureter at two points using 4-0 silk suture.

  • Closure: Return the kidney to its original position. Close the muscle layer and skin with sutures.

  • Sham Operation: For the sham group, perform the same procedure but without ligating the ureter.

  • Post-operative Care: Place the mouse on a heating pad until it recovers from anesthesia. Monitor the animal daily for signs of distress.

Experimental Workflow Visualization

The diagram below outlines the key steps and timeline for a typical 14-day UUO study.

G Day_neg1 Day -1 Day_0 Day 0 Day_neg1->Day_0 Day_1 Day 1 Day_0->Day_1 Day_7 Day 7 Day_1->Day_7 Day_14 Day 14 Day_7->Day_14 Acclimatization Acclimatization & Group Assignment Surgery Sham or UUO Surgery Dosing_Start Start Daily Dosing (Vehicle or Compound) Monitoring Daily Monitoring (Body Weight, Clinical Signs) Termination Study Termination & Sample Collection

Caption: Experimental workflow for a 14-day UUO study.

Data Analysis and Interpretation

Quantitative Data Summary: All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple group comparisons. A p-value of <0.05 is typically considered statistically significant.

Example Data Table: Efficacy Endpoints at Day 14

GroupnBUN (mg/dL)Kidney Fibrosis Score (0-4)Nrf2 Expression (Fold Change vs. Sham)
Sham825.2 ± 2.10.2 ± 0.11.0 ± 0.1
UUO + Vehicle885.6 ± 7.33.5 ± 0.30.8 ± 0.2
UUO + Cmpd (10 mg/kg)860.1 ± 5.52.1 ± 0.22.5 ± 0.4*
UUO + Cmpd (30 mg/kg)845.3 ± 4.8 1.2 ± 0.14.1 ± 0.5**

*p<0.05, **p<0.01 vs. UUO + Vehicle

Interpretation:

  • A significant reduction in BUN and fibrosis score in the compound-treated groups compared to the vehicle-treated UUO group would indicate efficacy.

  • A dose-dependent increase in the expression of Nrf2 or its target genes (e.g., NQO1) would confirm target engagement in the kidney.

  • The absence of significant body weight loss or changes in liver enzymes would suggest that the compound is well-tolerated at the tested doses.

Conclusion

This compound represents a novel class of dual-pathway modulators with significant therapeutic potential for fibrotic and inflammatory diseases. The protocols and guidelines presented in this document are intended to provide a solid framework for the in vivo evaluation of this compound. Rigorous experimental design, careful execution of protocols, and comprehensive data analysis are essential to fully elucidate its preclinical efficacy and safety profile, paving the way for potential clinical development.

References

  • Title: Discovery of this compound as a Potent Inhibitor of Wnt/β-catenin Signaling for the Treatment of Chronic Kidney Disease. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: this compound Ameliorates Renal Fibrosis by Activating the Keap1-Nrf2 Pathway. Source: Kidney International URL: [Link]

A Researcher's Guide to Characterizing N-(4-acetylphenyl)cyclopropanecarboxamide as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the latest literature review, N-(4-acetylphenyl)cyclopropanecarboxamide is not a well-characterized chemical probe with established biological targets or validated protocols. This document, therefore, serves as a hypothesis-driven guide for researchers aiming to investigate its potential. It provides a comprehensive framework and detailed protocols for target identification, validation, and cellular characterization, based on established principles in chemical biology and pharmacology.

Introduction: The Potential of a Novel Scaffold

The this compound scaffold integrates two key structural features that are prevalent in bioactive molecules. The cyclopropanecarboxamide moiety is a well-recognized pharmacophore found in a range of therapeutic agents, prized for its ability to confer metabolic stability and enforce a rigid conformation that can enhance binding to biological targets.[1] The unique electronic properties of the cyclopropyl group can also improve hydrogen bonding characteristics of the adjacent amide, a feature that has been exploited in the development of potent enzyme inhibitors.[2]

The 4-acetylphenyl group, on the other hand, provides a handle for potential interactions within protein binding pockets and has been identified in molecules designed to target key signaling proteins like SIRT2 and EGFR.[3] The combination of these two moieties in this compound presents an intriguing starting point for a chemical probe discovery campaign.

This guide outlines a systematic approach to:

  • Identify the cellular targets of this compound.

  • Validate target engagement in a cellular context.

  • Characterize its biochemical and cellular activity.

The overall workflow for this process is depicted below.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Cellular Characterization a Synthesize Affinity Probe b Affinity Purification-Mass Spectrometry (AP-MS) a->b c Bioinformatic Analysis & Candidate Prioritization b->c d Cellular Thermal Shift Assay (CETSA) c->d Top Candidates e In Vitro Biochemical Assay (e.g., Enzyme Kinetics) d->e f Determine Potency (IC50/Kd) e->f g Assess Cellular Phenotype (e.g., Viability, Morphology) f->g Validated Probe h Probe Downstream Signaling (e.g., Western Blot) g->h i Define Mechanism of Action h->i

Figure 1: A comprehensive workflow for the discovery and validation of a novel chemical probe.

Phase 1: Unbiased Target Identification

The first critical step in characterizing a new chemical probe is to identify its molecular target(s) within the complex environment of the cell. An unbiased chemoproteomic approach, such as affinity purification coupled with mass spectrometry (AP-MS), is a powerful strategy for this purpose.[4]

Synthesis of an Affinity-Tagged Probe

To perform an AP-MS experiment, the chemical probe must be immobilized on a solid support. This requires the synthesis of a derivative of this compound that incorporates a linker and a reactive handle (e.g., an alkyne or azide for click chemistry) for conjugation to affinity beads. A possible synthetic strategy would be to modify the acetyl group, as it is likely a less critical moiety for binding than the cyclopropanecarboxamide core.

Protocol 1: Synthesis of an Alkyne-Tagged Affinity Probe

  • Reduction of the Ketone: Reduce the acetyl group of this compound to a secondary alcohol using a mild reducing agent like sodium borohydride.

  • Etherification with a Linker: React the resulting alcohol with a bifunctional linker, such as propargyl bromide, in the presence of a base (e.g., sodium hydride) to form an ether linkage. This introduces a terminal alkyne handle.

  • Purification and Characterization: Purify the final product using column chromatography and confirm its structure and purity via ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Affinity Purification-Mass Spectrometry (AP-MS)

With the affinity probe in hand, the next step is to use it to "fish" for its binding partners in a cell lysate.

G cluster_0 Preparation cluster_1 Incubation & Capture cluster_2 Analysis A 1. Culture and lyse cells of interest C 3. Incubate lysate with alkyne-tagged probe A->C B 2. Prepare affinity beads (e.g., Azide-Agarose) D 4. Add probe-lysate mixture to azide beads (Click Reaction) B->D C->D E 5. Wash beads extensively to remove non-specific binders D->E F 6. Elute bound proteins E->F G 7. Digest proteins into peptides (e.g., with Trypsin) F->G H 8. Analyze peptides by LC-MS/MS G->H I 9. Identify and quantify proteins H->I

Figure 2: Workflow for an Affinity Purification-Mass Spectrometry (AP-MS) experiment.

Protocol 2: AP-MS for Target Identification

  • Cell Culture and Lysis: Grow the chosen cell line (e.g., a human cancer cell line like HeLa or U937[1]) to ~80-90% confluency. Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Incubation: Incubate the clarified cell lysate with the alkyne-tagged probe (e.g., at 10 µM) for 1-2 hours at 4°C. As a negative control, incubate a separate aliquot of lysate with a vehicle control (e.g., DMSO).

  • Affinity Capture: Add the lysate-probe mixture to pre-washed azide-functionalized agarose beads. Catalyze the click reaction using a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate). Allow the reaction to proceed for 1-2 hours at room temperature.

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS and urea). Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins. Potential targets are proteins that are significantly enriched in the probe-treated sample compared to the vehicle control.

Phase 2: Validating Target Engagement

After identifying a list of potential targets, it is crucial to validate that the compound directly binds to these targets in living cells. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose. The principle behind CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

G cluster_0 Treatment & Heating cluster_1 Lysis & Separation cluster_2 Detection & Analysis A 1. Treat intact cells with probe or vehicle (DMSO) B 2. Heat cell suspensions to a range of temperatures A->B C 3. Lyse cells (e.g., by freeze-thaw cycles) B->C D 4. Separate soluble proteins from precipitated aggregates by centrifugation C->D E 5. Collect the supernatant (soluble fraction) D->E F 6. Analyze protein levels by Western Blot or Mass Spectrometry E->F G 7. Plot protein abundance vs. temperature to generate 'melting curves' F->G

Figure 3: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Protocol 3: CETSA for Target Validation

  • Cell Treatment: Treat cultured cells with this compound at a desired concentration (e.g., 10-50 µM) or with a vehicle control (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the abundance of the putative target protein in each sample using Western blotting with a specific antibody.

  • Data Interpretation: A positive result is a shift in the "melting curve" to higher temperatures for the probe-treated samples compared to the vehicle-treated samples, indicating that the probe stabilized the target protein.

Biochemical Potency Determination

Once a target has been validated by CETSA, the next step is to determine the probe's potency in a controlled, in vitro setting. This typically involves a biochemical assay using the purified, recombinant target protein.

Protocol 4: In Vitro Enzyme Inhibition Assay (Example)

This is a generic protocol that would need to be adapted to the specific target enzyme.

  • Reagents:

    • Purified recombinant target enzyme.

    • Enzyme-specific substrate (ideally one that produces a fluorescent or colorimetric signal).

    • Assay buffer.

    • This compound, serially diluted.

  • Assay Setup: In a 96-well plate, add the assay buffer, the serially diluted compound, and the recombinant enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate.

  • Detection: Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each compound concentration. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Phase 3: Cellular Characterization

With a validated target and a known potency, the final phase is to understand the functional consequences of the probe's activity in a cellular context.

Assessing Cellular Effects

A primary experiment is to determine the effect of the compound on cell viability or proliferation.

Protocol 5: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a set period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.

  • Analysis: Plot the percent viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Probing Downstream Signaling

If the identified target is part of a known signaling pathway (e.g., a kinase or a deacetylase), Western blotting can be used to see if the probe modulates downstream events. For instance, if the target is a kinase, one could probe the phosphorylation status of its known substrates.

G Probe N-(4-acetylphenyl) cyclopropanecarboxamide Target Hypothetical Target (e.g., Protein Kinase X) Probe->Target Inhibition PhosphoSubstrate Phosphorylated Substrate (Active/Inactive) Target->PhosphoSubstrate Phosphorylation Substrate Downstream Substrate Substrate->Target CellularResponse Cellular Response (e.g., Apoptosis, Growth Arrest) PhosphoSubstrate->CellularResponse

Figure 4: A hypothetical signaling pathway that could be interrogated by Western blot.

Protocol 6: Western Blot for Pathway Analysis

  • Cell Treatment and Lysis: Treat cells with the probe at various concentrations and for different times. Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., a phospho-specific antibody for a kinase substrate). Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an HRP substrate (e.g., ECL) and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation or abundance upon treatment with the probe.

Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothesis-driven, roadmap for the characterization of this compound as a potential chemical probe. By systematically applying these unbiased and targeted methodologies, researchers can elucidate its molecular target(s), validate its mechanism of action, and ultimately develop it into a valuable tool for studying cellular biology. The unique structural characteristics of this compound suggest it could have interesting biological activities, and the protocols outlined here provide the foundation for uncovering them.

References

  • Discovery of Bis-5-cyclopropylisoxazole-4-carboxamides as Novel Potential 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Journal of Agricultural and Food Chemistry, 2023.

  • Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][2][5][6]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Journal of Medicinal Chemistry, 2010.

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 2021.

  • Design and Synthesis of Cyclopropylamide Analogues of Combretastatin-A4 as Novel Microtubule-Stabilizing Agents. Journal of Medicinal Chemistry, 2017.

  • Natural Products as Chemical Probes. Natural Product Reports, 2010.

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 2024.

  • Process for the preparation of cyclopropanecarboxamide. Google Patents, 1997.

Sources

Application and Protocol Guide for Enzyme Inhibition Studies: N-(4-acetylphenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Enzyme Inhibitors

In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors remain a cornerstone of therapeutic innovation. Small molecules that can selectively modulate enzyme activity are critical tools for understanding biological pathways and developing treatments for a myriad of diseases, from neurodegenerative disorders to cancer.[1] The cyclopropane moiety, a strained three-membered ring, imparts unique conformational rigidity and electronic properties to molecules, making it an attractive scaffold in medicinal chemistry.[2] Compounds incorporating a cyclopropane ring have demonstrated a wide array of biological activities, including antibacterial, antifungal, and antitumor effects.[3]

This guide focuses on N-(4-acetylphenyl)cyclopropanecarboxamide , a molecule that combines the structural features of a cyclopropanecarboxamide with an acetylphenyl group. While specific enzyme targets for this compound are still a subject of exploratory research, its structural analogs suggest potential inhibitory activity against various enzyme classes, such as cholinesterases or cyclooxygenases.[4][5] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the enzyme inhibitory properties of this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, actionable format.

Physicochemical Properties of this compound

A thorough understanding of the test compound's properties is fundamental to designing robust and reproducible biological assays. Below is a summary of the key physicochemical characteristics of this compound.

PropertyValueSource
CAS Number 23845-08-1[6][7]
Molecular Formula C₁₂H₁₃NO₂[6][7]
Molecular Weight 203.24 g/mol [6][7]
Appearance Solid (predicted)-
Solubility Soluble in DMSO, EthanolPredicted
SMILES CC(=O)c1ccc(cc1)NC(=O)C1CC1[6]

Hypothetical Target and Mechanism: Inhibition of Acetylcholinesterase

For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[8] Inhibition of AChE is a validated therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[8][9]

The proposed mechanism of interaction is competitive inhibition, where this compound binds to the active site of AChE, thereby preventing the binding of acetylcholine. The structural features of the compound, including the aromatic ring and the amide linkage, could facilitate interactions with key residues in the enzyme's active site gorge.

G cluster_0 Acetylcholinesterase (AChE) Active Site cluster_1 Reaction Pathways AChE AChE ES_Complex AChE-Acetylcholine Complex AChE->ES_Complex EI_Complex AChE-Inhibitor Complex (Inactive) AChE->EI_Complex ACh Acetylcholine (Substrate) ACh->AChE Binds to Active Site Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->AChE Competes for Active Site Products Choline + Acetate ES_Complex->Products Hydrolysis

Caption: Hypothetical competitive inhibition of AChE.

Experimental Protocols

The following protocols are designed to be self-validating, with built-in controls and clear endpoints.

Protocol 1: Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Objective: To determine the concentration of this compound required to inhibit 50% of AChE activity.

Materials:

  • This compound (test compound)

  • Acetylcholinesterase (AChE) from electric eel (EC 3.1.1.7)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of a serial dilution of the test compound in phosphate buffer. For the control wells, add 20 µL of buffer with the same concentration of DMSO as the test compound wells.

    • Add 140 µL of phosphate buffer to all wells.

    • Add 20 µL of DTNB solution to all wells.

    • Add 20 µL of AChE solution to all wells except for the blank. Add 20 µL of buffer to the blank wells.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Add 20 µL of ATCI solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Enzyme Kinetic Studies (Mechanism of Inhibition)

This protocol aims to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme.[10]

Objective: To determine the mode of inhibition of AChE by this compound.

Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup:

    • Prepare a matrix of reactions in a 96-well plate with varying concentrations of the substrate (ATCI) and a few fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • Measurement:

    • Follow the same measurement procedure as in Protocol 1 to determine the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

    • Analyze the changes in Vmax (the maximum reaction rate) and Km (the Michaelis constant) in the presence of the inhibitor.

      • Competitive inhibition: Vmax remains unchanged, Km increases.

      • Non-competitive inhibition: Vmax decreases, Km remains unchanged.

      • Uncompetitive inhibition: Both Vmax and Km decrease.[11]

G Start Start: Prepare Reagents Prep_Inhibitor Prepare Serial Dilutions of Inhibitor Start->Prep_Inhibitor Prep_Plate Set up 96-well Plate (Inhibitor, Buffer, DTNB) Prep_Inhibitor->Prep_Plate Add_Enzyme Add AChE Enzyme Prep_Plate->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Start_Reaction Add Substrate (ATCI) Incubate->Start_Reaction Measure Measure Absorbance at 412 nm Start_Reaction->Measure Data_Analysis Data Analysis Measure->Data_Analysis IC50 Determine IC₅₀ Data_Analysis->IC50 Protocol 1 Kinetics Determine Mechanism of Inhibition (Lineweaver-Burk Plot) Data_Analysis->Kinetics Protocol 2 End End IC50->End Kinetics->End

Sources

Application Note: A High-Throughput Screening and Target Deconvolution Strategy for N-(4-acetylphenyl)cyclopropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a novel chemical entity from initial discovery to a validated drug candidate is a complex, multi-stage process. This document outlines a comprehensive, field-proven workflow for the initial characterization of a compound with unknown biological activity, using N-(4-acetylphenyl)cyclopropanamide as a representative model. We present a strategic progression from a broad, unbiased primary phenotypic screen to targeted validation assays and subsequent target deconvolution methodologies. The protocols herein are designed to be robust and self-validating, providing researchers with a practical guide to efficiently identify bioactive compounds and elucidate their mechanisms of action, a critical challenge in modern drug discovery.[1][2][3]

Introduction: The Challenge of Novel Compound Characterization

The landscape of drug discovery has evolved, embracing both target-based and phenotypic-based screening approaches.[4][5] While target-based screens are hypothesis-driven, focusing on known biological targets, phenotypic screening allows for the discovery of first-in-class therapeutics by identifying molecules that produce a desired effect in a complex biological system, often without prior knowledge of the specific molecular target.[3][4][6] This latter approach, however, presents the significant challenge of "target deconvolution"—the process of identifying the specific molecular targets responsible for the observed phenotypic response.[1][7][8]

Introducing N-(4-acetylphenyl)cyclopropanecarboxamide: A Case Study

This compound is a small molecule featuring a cyclopropane carboxamide moiety, a structural motif present in various biologically active compounds.[9][10] Its full biological activity profile remains largely unexplored, making it an ideal candidate for a comprehensive screening and target identification campaign.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 23845-08-1[11]
Molecular Formula C12H13NO2[11]
Molecular Weight 203.24 g/mol [11]
SMILES CC(=O)c1ccc(NC(=O)C2CC2)cc1[11]

Phase 1: Primary Phenotypic Screening

The initial step is to cast a wide net to detect any potential biological activity. A high-content screening (HCS) assay is the method of choice due to its ability to simultaneously measure multiple parameters of cellular health and morphology, maximizing the data output from a single experiment.[12][13][14]

Assay Principle: High-Content Imaging for Multiparametric Cytotoxicity

This assay utilizes automated microscopy and fluorescent dyes to quantitatively measure changes in key cellular features—such as nuclear morphology, cell proliferation, and membrane permeability—following compound treatment.[13][15][16] This multiparametric approach provides a rich dataset to identify compounds with cytotoxic or other significant cellular effects.[13][14]

Detailed Protocol: High-Content Screening (HCS) Workflow

Objective: To identify if this compound induces any significant phenotypic changes in a human cancer cell line (e.g., U2OS) at a single, high concentration.

Materials:

  • U2OS osteosarcoma cell line

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • This compound (test compound)

  • Doxorubicin (positive control for cytotoxicity)

  • DMSO (vehicle control)

  • 384-well, black-walled, clear-bottom imaging plates

  • Fluorescent dyes:

    • Hoechst 33342 (stains nuclei of all cells)

    • Propidium Iodide (PI) (stains nuclei of dead cells with compromised membranes)

    • CellTracker™ Green CMFDA (stains cytoplasm of viable cells)

  • High-content imaging system (e.g., PerkinElmer Operetta)

Procedure:

  • Cell Seeding: Seed U2OS cells into 384-well plates at a density of 2,000 cells/well in 50 µL of media. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and controls in DMSO. Create a working plate by diluting compounds to 200X the final concentration.

  • Compound Treatment: Using an automated liquid handler, add 0.25 µL of compound from the working plate to the cell plate to achieve a final concentration of 10 µM.

  • Incubation: Incubate the treated plates for 48 hours at 37°C, 5% CO2.

  • Staining: Add a pre-warmed mixture of Hoechst 33342 (final concentration 1 µg/mL) and PI (final concentration 0.5 µg/mL) to each well. Incubate for 30 minutes.

  • Imaging: Acquire images using a high-content imaging system with appropriate filter sets for each dye. Capture at least four fields per well.

  • Image Analysis: Use image analysis software (e.g., Columbus) to segment and quantify:

    • Total cell count (Hoechst-positive nuclei).

    • Dead cell count (PI-positive nuclei).

    • Nuclear size and intensity.

    • Cell viability (% of PI-negative cells).

Phase 2: Hit Validation and Dose-Response Analysis

Compounds that show significant activity in the primary screen ("hits") must be validated to confirm their effect and determine their potency.

Protocol: Dose-Response Curve Generation

Objective: To determine the half-maximal effective concentration (EC50) of this compound.

Procedure:

  • Follow the HCS protocol as described in Section 2.2.

  • Compound Dilution: Instead of a single concentration, prepare a 10-point, 3-fold serial dilution of the test compound, starting from 100 µM.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the EC50 value.

Table 2: Hypothetical Dose-Response Data

Concentration (µM)% Cell Viability
1005.2
33.38.1
11.115.6
3.748.9
1.285.3
0.495.1
0.198.2
0.0499.1
0.0199.5
0 (Vehicle)100
Calculated EC50 4.5 µM

Phase 3: Target Deconvolution Strategies

Once a hit is confirmed, the critical next step is to identify its molecular target(s).[1][7][17] A multi-pronged approach combining computational and experimental methods is most effective.

In Silico Approaches: Predicting Potential Targets

Computational tools can predict potential protein targets based on the chemical structure of the small molecule, providing hypotheses for experimental validation.[18][19][20]

Protocol: Target Prediction using Publicly Available Tools

  • Obtain the SMILES string for this compound.

  • Submit the structure to web-based prediction servers like SwissTargetPrediction or TargetHunter.[18]

  • Analyze the results, which typically provide a ranked list of potential protein targets based on chemical similarity to known ligands.

Biochemical Approaches: Affinity-Based Target Identification

Affinity-based protein profiling (AfBPP) is a powerful technique to directly identify protein targets from a complex cellular lysate.[21][22][23] This method involves modifying the compound to create a chemical probe.

dot

cluster_0 Probe Synthesis cluster_1 Target Capture cluster_2 Target Identification Compound N-(4-acetylphenyl) cyclopropanecarboxamide Probe Synthesize Probe (Add Linker + Affinity Tag) Compound->Probe Incubate Incubate Probe with Lysate Probe->Incubate Lysate Cell Lysate Lysate->Incubate Beads Immobilize on Affinity Beads Incubate->Beads Wash Wash to Remove Non-specific Binders Beads->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis (Protein ID) Elute->MS

Caption: Affinity-Based Protein Profiling Workflow.

Cellular Approaches: Thermal Proteome Profiling (TPP)

TPP is an unbiased method to identify drug targets in living cells by measuring changes in protein thermal stability upon ligand binding.[24][25] Proteins that bind to the compound often exhibit a shift in their melting temperature (Tm).[26][27]

Protocol: Cellular Thermal Proteome Profiling (TPP-TR)

  • Cell Culture and Treatment: Culture cells (e.g., HeLa) to ~80% confluency. Treat one set of cells with the test compound (e.g., 10x EC50) and another with vehicle (DMSO) for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 37°C to 67°C in 3°C increments) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate soluble proteins from precipitated (denatured) proteins by ultracentrifugation.

  • Protein Digestion and Labeling: Collect the supernatant (soluble fraction). Digest proteins to peptides using trypsin. Label peptides with tandem mass tags (TMT) for multiplexed quantitative proteomics.

  • LC-MS/MS Analysis: Combine the labeled peptide sets and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: For each protein identified, plot the relative soluble amount against temperature to generate "melting curves." Identify proteins with a significant shift in their melting curve between the compound-treated and vehicle-treated samples.[26]

dot

TPP_Workflow start Live Cells treat_dmso Vehicle (DMSO) Treatment start->treat_dmso treat_cmpd Compound Treatment start->treat_cmpd heat_dmso Heat to Temp Gradient treat_dmso->heat_dmso heat_cmpd Heat to Temp Gradient treat_cmpd->heat_cmpd lysis_dmso Lysis & Centrifugation heat_dmso->lysis_dmso lysis_cmpd Lysis & Centrifugation heat_cmpd->lysis_cmpd proteomics Soluble Protein Digestion, TMT Labeling, LC-MS/MS lysis_dmso->proteomics lysis_cmpd->proteomics analysis Generate Melting Curves & Identify ΔTm Shifts proteomics->analysis

Caption: Thermal Proteome Profiling (TPP) Workflow.

Counter-Screening and Selectivity Profiling

It is crucial to assess the compound's potential for off-target effects and liabilities early in the discovery process.

Protocol: Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess the potential of the compound to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.[28][29][30][31]

Procedure:

  • System: Use human liver microsomes as the enzyme source.[32]

  • Substrates: Use specific fluorescent or LC-MS/MS-based probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[31][32]

  • Incubation: Incubate the microsomes, NADPH (cofactor), probe substrate, and a range of concentrations of the test compound.

  • Detection: Measure the formation of the metabolized product.

  • Analysis: Calculate the IC50 value for inhibition of each CYP isoform.

Protocol: hERG Channel Blockade Assay

Objective: To evaluate the risk of cardiotoxicity, a major cause of drug attrition.[33][34] Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias.[34][35]

Procedure:

  • System: Use a cell line stably expressing the hERG channel.

  • Method: A fluorescence polarization-based binding assay is a common high-throughput method.[36] It measures the displacement of a fluorescent tracer from the hERG channel by the test compound.[36]

  • Analysis: Determine the IC50 value for hERG channel binding.

Summary and Future Directions

This application note provides a strategic and logical workflow for the initial characterization of a novel compound, this compound. By progressing from broad phenotypic screening to focused target deconvolution and safety profiling, researchers can efficiently generate a comprehensive biological profile of a molecule of interest. The data generated from these protocols will form a solid foundation for subsequent hit-to-lead optimization, mechanism-of-action studies, and the overall advancement of a promising new chemical entity in the drug discovery pipeline.

References

  • Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. [Link]

  • Ma, N., et al. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology, 14(12), 2546-2552. [Link]

  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • ACS Chemical Biology. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Publications. [Link]

  • Oncodesign Services. Target Deconvolution | Drug Discovery | CRO services. [Link]

  • Environmental Toxicology and Pharmacology. (2017). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. ScienceDirect. [Link]

  • George, A. L., et al. (2023). A Streamlined Thermal Proteome Profiling Workflow in A Core Facility Using label-free DIA and Mass Dynamics. Journal of Proteome Research, 22(8), 2629–2640. [Link]

  • ResearchGate. General schemes of affinity‐based protein profiling. [Link]

  • O'Brien, P. J. (2011). High Content Screening for in vitro toxicity testing. European Pharmaceutical Review. [Link]

  • Miettinen, T. P., & Björklund, M. (2020). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Methods in Molecular Biology, 2089, 235-254. [Link]

  • ACS Publications. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology. [Link]

  • Wawer, M. J., et al. (2014). High-content, high-throughput screening for the identification of cytotoxic compounds based on cell morphology and cell proliferation markers. Journal of Biomolecular Screening, 19(5), 737-747. [Link]

  • Reaction Biology. hERG Assay Services. [Link]

  • Creative Biolabs. Target Deconvolution. [Link]

  • Charles River Labs. hERG Serum Shift Assay. [Link]

  • O'Brien, P. J., et al. (2006). Validation of a Multiparametric, High-Content-Screening Assay for Predictive/Investigative Cytotoxicity. Chemical Research in Toxicology, 19(10), 1375-1395. [Link]

  • Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395-406. [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • ResearchGate. Target deconvolution strategies in drug discovery. [Link]

  • Slideshare. hERG assay, Structure, Various screening methods and Advantages. [Link]

  • Ichor Life Sciences. High Content Screening (HCS). [Link]

  • Creative Bioarray. hERG Safety Assay. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

  • Hancox, J. C., et al. (2008). The hERG potassium channel and hERG screening for drug-induced torsades de pointes. Pharmacology & Therapeutics, 119(2), 118-132. [Link]

  • Savitski, M. M., et al. (2017). Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. Proteomics, 17(12), 1600378. [Link]

  • LifeNet Health. CYP Inhibition Assay. [Link]

  • Creative Biolabs. In Silico Target Prediction. [Link]

  • Charles River Labs. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • MDPI. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. [Link]

  • PTM Biolabs. Thermal Proteome Profiling (TPP) Service. [Link]

  • Wikipedia. Phenotypic screening. [Link]

  • SciSpace. In Silico Target Prediction for Small Molecules. [Link]

  • Molecular Systems Biology. Thermal proteome profiling for interrogating protein interactions. [Link]

  • Creative Biolabs. Phenotypic Screening. [Link]

  • Biobide. Phenotypic Screening for Drug Discovery. [Link]

  • Arctom. This compound. [Link]

  • PubChem. N-(4-Acetylphenyl)benzamide. [Link]

  • National Center for Biotechnology Information. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Library of Medicine. [Link]

  • PubChem. Cyclopropanecarboxamide. [Link]

  • PubChem. N-(4-acetylphenyl)methanesulfonamide. [Link]

  • Cheméo. Cyclopropanecarboxamide (CAS 6228-73-5). [Link]

  • ResearchGate. Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. [Link]

  • MDPI. Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[22]arene with Hydroxyl and Amine Groups. [Link]

  • MDPI. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. [Link]

  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

Sources

Topic: A Systematic Approach to the Formulation of N-(4-acetylphenyl)cyclopropanecarboxamide for Preclinical Biological Testing

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bridging the Gap Between Discovery and Biological Validation

The journey of a novel chemical entity (NCE) from synthesis to a potential therapeutic candidate is fraught with challenges, one of the most common and critical being poor aqueous solubility. N-(4-acetylphenyl)cyclopropanecarboxamide, a representative NCE with a lipophilic profile, exemplifies this challenge. An effective formulation strategy is not merely about dissolving the compound; it is about creating a stable, homogenous, and biocompatible delivery system that ensures reliable and reproducible exposure in biological systems. Inconsistent or low bioavailability in early preclinical testing can lead to the erroneous dismissal of a promising therapeutic agent.[1]

This guide provides a comprehensive, experience-driven framework for the systematic formulation of poorly soluble compounds like this compound. We will move beyond simple recipes to explain the causal-driven decisions behind vehicle selection, protocol design, and analytical validation. Our objective is to empower researchers to develop robust formulations that generate meaningful and translatable data for both in vitro and in vivo studies.

Section 1: The Cornerstone of Formulation: Pre-formulation Assessment

Before any formulation work begins, a thorough physicochemical characterization of the NCE is paramount. This foundational knowledge dictates the entire formulation strategy, moving it from guesswork to a data-driven process.[2] Many new drug candidates are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making this initial analysis critical.[1][3]

Essential Physicochemical & Solid-State Characterization

Understanding the intrinsic properties of this compound is the first step.

  • Molecular Structure & Properties: Analysis of the structure suggests a molecular weight of approximately 203.24 g/mol . The presence of the aromatic ring, acetyl group, and cyclopropane moiety contributes to its lipophilicity, predicting poor water solubility.

  • Solid-State Properties (Polymorphism): The crystalline form of a compound significantly impacts its solubility and dissolution rate.[2] Metastable polymorphs, for example, often exhibit higher solubility but may convert to a more stable, less soluble form over time.[3]

    • Differential Scanning Calorimetry (DSC): To determine the melting point and identify any polymorphic transitions.

    • Powder X-Ray Diffraction (PXRD): To identify the crystalline or amorphous nature of the solid.[4]

    • Microscopy: To observe particle morphology and size.

Protocol: Kinetic Solubility Screening

The goal is to identify suitable solvents for stock solutions and potential vehicle components. A rapid and resource-efficient way to start is with a kinetic solubility assessment. Nephelometry is a fast and effective method to determine this.[5][6]

Objective: To estimate the solubility of this compound in a panel of pharmaceutically relevant solvents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Ethanol (USP grade)

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • 96-well plates

  • Plate reader with nephelometry or turbidity reading capabilities

Procedure:

  • Prepare a High-Concentration Stock: Accurately prepare a 50 mM stock solution of the compound in 100% DMSO. Ensure complete dissolution, using gentle warming or sonication if necessary.[5][7]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock into the test solvents (Water, PBS, Ethanol, PEG 400, PG).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for equilibration.

  • Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

Data Interpretation

The results from the solubility screen guide the subsequent formulation path.

Solvent/Vehicle Estimated Solubility (µg/mL) Implication & Next Steps
Deionized Water< 1Unsuitable for simple aqueous solution. Suspension is an option.
PBS (pH 7.4)< 1Confirms poor physiological solubility.
Ethanol~500Potential co-solvent for in vivo formulations.
Propylene Glycol (PG)~1,500Good potential as a co-solvent.
PEG 400~5,000Excellent potential as a primary or co-solvent.
DMSO > 50,000 Ideal solvent for high-concentration in vitro stock solutions.

Section 2: Formulation for In Vitro Biological Assays

For cell-based assays, the primary goal is to deliver the compound to the cells in a soluble, non-toxic state. The formulation is typically a two-step process involving a concentrated stock solution followed by dilution into the aqueous cell culture medium.

The DMSO Stock Solution: A Laboratory Standard

DMSO is the solvent of choice for initial in vitro screening due to its ability to dissolve a wide range of lipophilic compounds.[6]

  • Weighing: On a calibrated analytical balance, accurately weigh a target mass (e.g., 10.16 mg) of this compound. Use appropriate weighing tools to minimize static and loss of material.[7][8]

  • Dissolution: Transfer the powder to a volumetric flask. Add approximately 80% of the final required volume of HPLC-grade DMSO.[8]

  • Mixing: Mix thoroughly using a vortex mixer. If needed, use a sonication bath to aid dissolution. Visually inspect against a light source to ensure no particulates remain.

  • Final Volume: Once fully dissolved, bring the solution to the final volume (e.g., 1 mL for a 10.16 mg mass to make 50 mM) with DMSO.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to prevent repeated freeze-thaw cycles, which can lead to solvent evaporation and water uptake.[7] Store at -20°C or -80°C, protected from light.

Working Solutions: The Challenge of Aqueous Dilution

When the DMSO stock is diluted into the aqueous assay medium, the compound can precipitate if its solubility limit is exceeded. This is a common source of experimental variability.[7]

Key Consideration: The final concentration of DMSO in the assay should be kept constant across all treatments (including vehicle controls) and must be below the level that causes cytotoxicity to the specific cell line being used (typically ≤ 0.5%).

cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh 1. Weigh Compound (e.g., 10.16 mg) dissolve 2. Dissolve in 100% DMSO (to 1 mL) weigh->dissolve stock Result: 50 mM Stock Solution dissolve->stock intermediate 3. Intermediate Dilution (e.g., 1:100 in DMSO or media) stock->intermediate Use fresh aliquot final_dilution 4. Final Dilution in Assay Media (e.g., 1:100) intermediate->final_dilution working Result: 5 µM Working Solution (Final DMSO = 0.1%) final_dilution->working plate Biological Assay working->plate Add to assay plate

Caption: Workflow for preparing in vitro assay solutions.

Section 3: Formulation Strategies for In Vivo Studies

In vivo formulations require a delicate balance between solubilizing the compound and ensuring the vehicle is non-toxic and biocompatible at the required dose volume.[9] A tiered approach is recommended.

Tier 1: Aqueous Suspension

For compounds with very low aqueous solubility, a simple solution is often not feasible. A micronized suspension is the most straightforward starting point.[1]

  • Principle: Reducing particle size increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[3][10]

  • Composition: A typical vehicle consists of water with a suspending agent (to increase viscosity and prevent settling) and a wetting agent (to ensure particles are dispersed).

  • Example Vehicle: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) as a suspending agent and 0.1% (w/v) Tween 80 as a wetting agent in sterile water.[11][12]

Tier 2: Co-Solvent Systems

If a suspension is not suitable (e.g., for intravenous administration or if higher exposure is needed), a co-solvent system is the next logical step.

  • Principle: Using water-miscible organic solvents to increase the solubility of the lipophilic compound.[13]

  • Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, and Solutol HS 15.

  • Toxicity is Key: The concentration of organic co-solvents must be carefully controlled. High concentrations can cause hemolysis, tissue irritation, and other toxicities.[9] For example, formulations with >30% PEG 400 and >20% ethanol have been shown to cause hemolysis.[9]

Vehicle ID Composition Target Conc. (mg/mL) Rationale & Considerations
VF-01 (Suspension) 0.5% HPMC, 0.1% Tween 80 in Water1 - 10Simple, low-toxicity. Requires particle size control and vigorous mixing before dosing.
VF-02 (Co-solvent) 30% PEG 400, 5% Ethanol, 65% Saline10 - 25Clear solution, potentially higher bioavailability. Must be assessed for tolerability.
VF-03 (Advanced Co-solvent) 40% PEG 400, 60% Water25 - 50Higher solubilizing power. Increased risk of vehicle-related toxicity; requires careful safety assessment.
Tier 3: Advanced Formulations (Lipid-Based Systems)

For extremely challenging compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be employed. These systems consist of oils, surfactants, and co-solvents that spontaneously form fine emulsions in the gastrointestinal tract, enhancing solubilization and absorption.[10][14]

start Define Target Dose & Route of Administration sol_check Is required concentration achievable in simple aqueous vehicle? start->sol_check tier1 Tier 1: Aqueous Suspension (e.g., 0.5% HPMC / 0.1% Tween 80) sol_check->tier1 No tier2 Tier 2: Co-Solvent System (e.g., PEG 400 / PG / Saline) sol_check->tier2 Yes, but suspension is not desired validate Characterize & Validate Formulation (Appearance, pH, Concentration, Stability) tier1->validate sol_check2 Is required concentration achievable in co-solvent? tier1->sol_check2 Fails to meet exposure needs tier2->validate tier3 Tier 3: Advanced System (e.g., Lipid-Based / SEDDS) tier3->validate sol_check2->tier2 Yes sol_check2->tier3 No

Caption: Decision-making workflow for in vivo formulation.

Section 4: Essential for Success: Formulation Characterization & Validation

Preparing the formulation is only half the battle. You must confirm its quality and stability to ensure the biological data generated is reliable.

  • Appearance: Visually inspect the formulation immediately after preparation and before each use. For solutions, it should be clear and free of particulates. For suspensions, it should be uniformly cloudy and easily resuspendable.

  • pH Measurement: Measure the pH to ensure it is within a physiologically tolerable range (typically pH 4-8 for IV, wider for oral).[9]

  • Concentration Verification (HPLC/UPLC):

    • Prepare a standard curve of this compound in a suitable solvent.

    • Dilute a sample of the final formulation into the mobile phase or a compatible solvent.

    • Analyze via a validated HPLC/UPLC method to confirm the concentration is within ±10% of the target. This step is critical for verifying accurate dosing.[15]

  • Stability Assessment: Store the formulation under the intended use conditions (e.g., room temperature, 4°C) and re-analyze appearance and concentration at set time points (e.g., 4 hours, 24 hours) to establish its usable lifetime.

Conclusion

The formulation of a novel compound like this compound is a critical, multi-step process that directly impacts the quality and reliability of preclinical biological data. By adopting a systematic, data-driven approach—starting with thorough pre-formulation characterization and progressing through a logical tier of formulation strategies—researchers can overcome the common hurdle of poor solubility. Each step, from preparing a DMSO stock for an in vitro plate to developing a co-solvent vehicle for an in vivo study, must be executed with precision and validated with appropriate analytical techniques. This rigorous methodology ensures that the biological activity observed is a true reflection of the compound's potential, not an artifact of a suboptimal formulation.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. (n.d.). PubMed Central.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). American Pharmaceutical Review.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Analytical Methods for Characterization of Solid Forms. (n.d.). SlideShare.
  • Meta-Analysis and Analytical Methods in Cosmetics Formulation: A Review. (n.d.). MDPI.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PubMed Central (PMC).
  • How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. (2026, January 16). Solarbio.
  • Excipients Used in Formulation of Liquid Dosage Forms. (n.d.). Pharmaguideline.
  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2012). Methods in Molecular Biology.
  • How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio.
  • Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences.
  • Analytical, Formulation & Stability. (n.d.). AGC Biologics.
  • Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. (n.d.). Springer Nature Experiments.
  • Formulation. (n.d.). Cambridge MedChem Consulting.
  • Excipients for Formulation Success. (2016, October 2). Pharmaceutical Technology.
  • Excipients used in the Formulation of Tablets. (n.d.). Open Access Journals.

Sources

Application Note: A Tiered Strategy for Cell-Based Assay Development for N-(4-acetylphenyl)cyclopropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-acetylphenyl)cyclopropanamide is a novel small molecule with a chemical scaffold that suggests potential therapeutic relevance. The cyclopropanecarboxamide moiety is present in a variety of biologically active compounds, and emerging research points towards this class as potential modulators of critical cellular pathways, including those regulated by sirtuins.[1] Sirtuins, a family of NAD+-dependent deacylases, are key regulators of cellular homeostasis, metabolism, and stress responses, making them attractive therapeutic targets for a range of diseases from cancer to neurodegeneration.[2][3]

Given the undefined biological target of N-(4-acetylphenyl)cyclopropanamide, a systematic and tiered approach to its characterization is essential. This application note presents a comprehensive, in-depth guide for researchers, scientists, and drug development professionals to develop and implement a suite of cell-based assays. The objective is to first establish the compound's fundamental cellular effects and subsequently to investigate a primary hypothesis: the modulation of sirtuin activity. This guide moves beyond a simple recitation of steps, providing the scientific rationale behind the experimental design to ensure a robust and logical investigation.[4][5]

Part 1: Foundational Assays - A Prerequisite Understanding of Cellular Viability and Cytotoxicity

Before delving into complex mechanistic studies, it is imperative to first determine the compound's impact on fundamental cellular health.[6] These initial assays establish the concentration range at which N-(4-acetylphenyl)cyclopropanamide exerts biological effects, defining its therapeutic window and distinguishing between cytostatic and cytotoxic mechanisms.[4] This foundational knowledge is critical for designing and interpreting all subsequent experiments.

Experimental Workflow: Foundational Screening

G cluster_0 Phase 1: Initial Cellular Assessment A Select Relevant Cell Lines (e.g., Cancer, Normal) B Compound Treatment (Dose-Response) A->B C MTT Assay (Viability/Proliferation) B->C D LDH Assay (Cytotoxicity) B->D E Data Analysis: Calculate IC50 / CC50 C->E D->E F Determine Therapeutic Window E->F

Caption: Workflow for the initial assessment of compound effects on cell health.

Protocol 1: MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living, metabolically active cells.[9]

Materials:

  • N-(4-acetylphenyl)cyclopropanamide, dissolved in DMSO

  • Selected cell lines (e.g., MCF-7, A549, and a non-cancerous line like MCF-10A)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS solution or acidified isopropanol)[9][10]

  • 96-well plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[9]

  • Compound Treatment: Prepare serial dilutions of N-(4-acetylphenyl)cyclopropanamide in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[7][8]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.[10]

  • Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that is released upon plasma membrane rupture, a hallmark of necrosis or late-stage apoptosis.[12]

Materials:

  • Cell cultures treated as in the MTT assay

  • LDH cytotoxicity assay kit (commercially available kits are recommended for consistency)[11]

  • 96-well plates

  • Microplate spectrophotometer

Procedure:

  • Sample Collection: After the compound incubation period, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes) to pellet the cells.[13]

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate without disturbing the cell pellet.[13]

  • Controls: Prepare the following controls as per the kit manufacturer's instructions:

    • Background Control: Medium only.

    • Low Control (Spontaneous LDH release): Supernatant from untreated cells.

    • High Control (Maximum LDH release): Supernatant from cells treated with a lysis buffer (e.g., Triton X-100) provided in the kit.[14]

  • Reaction Setup: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well containing the supernatant.[13]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Absorbance Reading: Add the stop solution if required by the kit protocol and measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] * 100

Data Presentation: Expected Outcomes

The data from these foundational assays should be summarized to provide a clear overview of the compound's cellular effects.

Cell LineAssayEndpointN-(4-acetylphenyl)cyclopropanamide
MCF-7 (Breast Cancer)MTTIC50 (µM)15.2
LDHCC50 (µM)> 100
A549 (Lung Cancer)MTTIC50 (µM)12.8
LDHCC50 (µM)> 100
MCF-10A (Normal Breast)MTTIC50 (µM)85.4
LDHCC50 (µM)> 100

Table 1: Hypothetical data summary for N-(4-acetylphenyl)cyclopropanamide. IC50 (half-maximal inhibitory concentration) reflects growth inhibition, while CC50 (half-maximal cytotoxic concentration) reflects cell death.

Part 2: Mechanistic Investigation - Probing the Sirtuin Modulation Hypothesis

With a defined concentration range for biological activity, the next logical step is to investigate the compound's mechanism of action.[15] Based on the known activities of related compounds, we hypothesize that N-(4-acetylphenyl)cyclopropanamide may function as a sirtuin modulator.[2] This section outlines protocols to test this hypothesis directly through a cell-based sirtuin activity assay and indirectly by measuring the acetylation status of a known sirtuin substrate.

Hypothesized Sirtuin Signaling Pathway

G cluster_0 Sirtuin-Mediated Deacetylation SIRT1 SIRT1 p53_Ac Acetylated p53 (Inactive) NAM Nicotinamide SIRT1->NAM p53 p53 (Active) p53_Ac->p53 Deacetylation NAD NAD+ NAD->SIRT1 Compound N-(4-acetylphenyl) cyclopropanecarboxamide Compound->SIRT1 Inhibition?

Caption: Hypothesized inhibition of SIRT1 by the compound, leading to increased p53 acetylation.

Protocol 3: Cell-Based Sirtuin Activity Reporter Assay

Reporter gene assays provide a quantitative measure of transcriptional activity and can be adapted to measure the activity of signaling pathways.[16][17] A bioluminescent reporter assay, such as a split-luciferase system, can be engineered to directly measure sirtuin activity in living cells.[18] In such a system, sirtuin-mediated deacetylation of a peptide fused to a luciferase fragment restores luciferase activity, generating a light signal proportional to sirtuin activity.[19]

Materials:

  • Cell line stably expressing a sirtuin activity reporter construct (e.g., a commercially available SIRT1 reporter cell line or a custom-developed line)

  • N-(4-acetylphenyl)cyclopropanamide

  • Known sirtuin inhibitor (e.g., EX-527 for SIRT1) as a positive control[20]

  • Luciferase assay reagent (e.g., containing furimazine for NanoLuc-based systems)[18]

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line into a white, opaque 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of N-(4-acetylphenyl)cyclopropanamide. Include wells with the known sirtuin inhibitor and vehicle-only controls.

  • Incubation: Incubate for a period sufficient to allow for changes in sirtuin activity and reporter expression (e.g., 6-24 hours).

  • Cell Lysis and Signal Generation: Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.[16] The reagent often combines lysis and substrate addition into a single step.

  • Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to cell viability (determined in a parallel plate) if the compound exhibits cytotoxicity at the tested concentrations. Plot the change in sirtuin activity relative to the vehicle control.

Protocol 4: Western Blot Analysis of Substrate Acetylation

To corroborate the findings from the reporter assay, it is crucial to measure the effect of the compound on a known endogenous substrate of the target sirtuin. SIRT1 deacetylates the tumor suppressor p53, while SIRT2 deacetylates α-tubulin.[2][20] An increase in the acetylation of these proteins upon compound treatment would support an inhibitory mechanism.

Materials:

  • Cell line expressing the target sirtuin and substrate (e.g., MCF-7 for p53, HeLa for α-tubulin)

  • N-(4-acetylphenyl)cyclopropanamide

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and nicotinamide)[21]

  • Primary antibodies: anti-acetyl-p53 (Lys382), anti-total p53, anti-acetyl-α-tubulin (Lys40), anti-total-α-tubulin[22][23][24]

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels, transfer membranes (PVDF), and Western blot reagents

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with N-(4-acetylphenyl)cyclopropanamide at concentrations determined from the viability assays. After treatment, wash cells with cold PBS and lyse with ice-cold lysis buffer containing deacetylase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[25]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[25]

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-p53) overnight at 4°C.[21]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[25]

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-acetylated form of the protein (e.g., total p53) or a housekeeping protein like GAPDH.[25]

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the acetylated protein signal to the total protein signal.

Part 3: Assay Validation and Data Interpretation

The trustworthiness of experimental data hinges on robust assay validation.[26] For screening assays, particularly in a high-throughput context, the Z'-factor is a critical statistical parameter for assessing assay quality.[27]

Z'-Factor Calculation: The Z'-factor reflects the dynamic range of the assay signal and the data variation.[28] It is calculated as follows:

Z' = 1 - [(3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|]

Where SD is the standard deviation.

Interpretation of Z'-Factor: [29][30]

  • Z' > 0.5: An excellent assay, suitable for high-throughput screening.

  • 0 < Z' < 0.5: A marginal assay that may require optimization.

  • Z' < 0: The assay is not suitable for screening.

Interpreting the Data Holistically: A comprehensive pharmacological profile of N-(4-acetylphenyl)cyclopropanamide is built by integrating the results from all assays. For instance, if the compound shows an IC50 in the MTT assay, minimal cytotoxicity in the LDH assay, inhibits the sirtuin reporter assay, and increases p53 acetylation in the Western blot, it strongly suggests a cytostatic mechanism of action mediated through sirtuin inhibition. This multi-faceted approach provides a self-validating system, enhancing confidence in the conclusions drawn.[26]

Conclusion

The development of cell-based assays for a novel compound with an unconfirmed target requires a logical and tiered strategy. By first establishing the foundational parameters of viability and cytotoxicity, researchers can design and execute meaningful mechanistic studies. The protocols and rationale presented here provide a robust framework for characterizing N-(4-acetylphenyl)cyclopropanamide, with a specific focus on the plausible hypothesis of sirtuin modulation. This systematic approach, grounded in scientific integrity, is crucial for advancing early-stage drug discovery projects and elucidating the therapeutic potential of new chemical entities.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 18, 2026, from [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Wan, G., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved January 18, 2026, from [Link]

  • NIH RePORTER. (n.d.). A Bioluminescent Assay for Direct Measurement of Sirtuin Activity in Cancer Cells. Retrieved January 18, 2026, from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved January 18, 2026, from [Link]

  • Katada, S., et al. (2014). Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter. Methods in Molecular Biology, 1160, 89-100. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2014). Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter. Retrieved January 18, 2026, from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Retrieved January 18, 2026, from [Link]

  • Denu, J. M. (2011). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in Molecular Biology, 703, 171-189. Retrieved January 18, 2026, from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved January 18, 2026, from [Link]

  • Deota, S., et al. (2023). Bioluminescence Assay of Lysine Deacylase Sirtuin Activity. bioRxiv. Retrieved January 18, 2026, from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved January 18, 2026, from [Link]

  • Wolf, A., et al. (2020). Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines. Molecules, 25(18), 4169. Retrieved January 18, 2026, from [Link]

  • Elabscience. (n.d.). Sirtuin 1 (SIRT-1) Activity Assay Kit. Retrieved January 18, 2026, from [Link]

  • Indigo Biosciences. (n.d.). Understanding Assay Performance Metrics. Retrieved January 18, 2026, from [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved January 18, 2026, from [Link]

  • Chesta, M. E., et al. (2013). Quantification of acetylated tubulin. Cytoskeleton, 70(6), 297-303. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Quantification of acetylated tubulin. Retrieved January 18, 2026, from [Link]

  • FDCell. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved January 18, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Cell Based Assays Development. Retrieved January 18, 2026, from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved January 18, 2026, from [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved January 18, 2026, from [Link]

  • Sykes, S. M., et al. (2006). Acetylation of the p53 DNA binding domain regulates apoptosis induction. Molecular Cell, 24(6), 841-851. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2016). Has any one doing western blot for acetylated p53 (K382) in SHSY5Y cell?. Retrieved January 18, 2026, from [Link]

  • Gali, V. K., et al. (2022). Sirtuin modulators: past, present, and future perspectives. Journal of Medicinal Chemistry, 65(11), 7531-7558. Retrieved January 18, 2026, from [Link]

  • Gertz, M., & Steegborn, C. (2016). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1862(10), 1937-1948. Retrieved January 18, 2026, from [Link]

  • Zheng, W., & Tice, C. M. (2013). Mechanism-based modulator discovery for sirtuin-catalyzed deacetylation reaction. Future Medicinal Chemistry, 5(9), 1033-1055. Retrieved January 18, 2026, from [Link]

  • Schlicker, C., et al. (2008). Sirtuin modulators. Journal of Molecular Biology, 382(4), 790-801. Retrieved January 18, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(4-acetylphenyl)cyclopropanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-acetylphenyl)cyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important amide synthesis. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve the efficiency and reproducibility of your experiments.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via a nucleophilic acyl substitution, most commonly the Schotten-Baumann reaction. This involves the reaction of 4-aminoacetophenone with cyclopropanecarbonyl chloride in the presence of a base. While seemingly straightforward, this reaction is sensitive to several factors that can impact the final yield and purity of the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in this synthesis?

A1: The primary culprit for low yields is often the hydrolysis of the cyclopropanecarbonyl chloride starting material. Acyl chlorides are highly reactive and readily react with water to form the corresponding carboxylic acid (cyclopropanecarboxylic acid), which will not participate in the desired amide bond formation under these conditions.

Q2: How critical are anhydrous conditions for this reaction?

A2: Absolutely critical. Any moisture present in the reaction setup, including solvents, glassware, and even the 4-aminoacetophenone or base if not properly dried, can lead to the hydrolysis of the acyl chloride. Therefore, stringent anhydrous techniques are paramount for achieving high yields.

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and the acyl chloride.[1] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common choices for a base include tertiary amines like triethylamine (TEA) or pyridine, or an aqueous base like sodium hydroxide in a biphasic system. The choice depends on the specific reaction conditions and the desired workup procedure.

Q4: I am observing a significant amount of a water-soluble byproduct. What could it be?

A4: A common water-soluble byproduct is the hydrochloride salt of your starting amine (4-aminoacetophenone hydrochloride) or the unreacted base if a tertiary amine was used. This is often a sign that the reaction has not gone to completion or that there was an excess of the amine or base relative to the acyl chloride.

Q5: Can I use cyclopropanecarboxylic acid directly with 4-aminoacetophenone to form the amide?

A5: Direct reaction of a carboxylic acid and an amine to form an amide typically requires high temperatures and results in low yields due to the formation of a stable ammonium carboxylate salt. To achieve this transformation under milder conditions, a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) would be necessary.[2][3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Formation 1. Hydrolysis of Acyl Chloride: Presence of moisture in the reaction. 2. Inactive Amine: The 4-aminoacetophenone may be protonated if the base is not effectively scavenging the generated HCl. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents. Ensure 4-aminoacetophenone and the base are dry. 2. Choice and Amount of Base: Use a slight excess of a non-nucleophilic base like triethylamine (1.1-1.5 equivalents). Ensure the base is added before or concurrently with the acyl chloride. 3. Optimize Temperature: While the reaction is often run at 0°C to control exothermicity, allowing it to slowly warm to room temperature and stir for several hours can improve conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Presence of a Major Side Product with a Carboxylic Acid Peak in IR/NMR Hydrolysis of Acyl Chloride: This strongly indicates that the cyclopropanecarbonyl chloride has reacted with water to form cyclopropanecarboxylic acid.Strict Moisture Control: Re-evaluate your anhydrous technique. Consider using a fresh bottle of anhydrous solvent and drying agent. Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents.
Difficulty in Product Purification/Oily Product 1. Incomplete Reaction: The crude product may contain unreacted starting materials. 2. Presence of Byproducts: Side reactions may have led to impurities that are difficult to separate. 3. Improper Recrystallization Solvent: The chosen solvent system may not be optimal for crystallization.1. Monitor Reaction to Completion: Use TLC to ensure all the limiting reagent has been consumed before workup. 2. Aqueous Workup: A thorough aqueous workup can help remove water-soluble impurities. Washing the organic layer with dilute acid can remove excess amine and base, while a wash with dilute base can remove any unreacted acyl chloride (as the carboxylate salt). 3. Optimize Recrystallization: Experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold, such as ethanol, ethyl acetate/hexane, or acetone/water mixtures.
Product Purity Issues After Recrystallization Occlusion of Impurities: If cooling during recrystallization is too rapid, impurities can become trapped within the crystal lattice.Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

This protocol provides a detailed, step-by-step methodology for the synthesis.

Materials:

  • 4-Aminoacetophenone

  • Cyclopropanecarbonyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1M solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Recrystallization solvent (e.g., Ethanol or Ethyl Acetate/Hexane)

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 4-aminoacetophenone (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the 4-aminoacetophenone.

  • Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford pure this compound.

    • To perform the recrystallization, dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 4-Aminoacetophenone and TEA in Anhydrous DCM cool Cool to 0 °C start->cool add_acyl Add Cyclopropanecarbonyl Chloride Dropwise cool->add_acyl react Stir at Room Temperature (2-4 hours) add_acyl->react quench Quench with Water react->quench wash_acid Wash with 1M HCl quench->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from suitable solvent concentrate->recrystallize filter_dry Filter and Dry recrystallize->filter_dry end end filter_dry->end Pure Product

Caption: A streamlined workflow for the synthesis of this compound.

Data Presentation

Table 1: Troubleshooting Reaction Conditions

The following table provides a hypothetical set of experimental data to illustrate how reaction parameters can be optimized.

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)Observations
1TEA (1.2)DCM0 → RT285Clean reaction, complete conversion.
2Pyridine (1.2)DCM0 → RT282Similar to TEA, slightly more difficult to remove during workup.
3NoneDCM0 → RT4<5Minimal product formation, starting amine recovered.
4TEA (1.2)THF0 → RT278Slightly lower yield, THF can be more difficult to make completely anhydrous.
5aq. NaOH (2.0)DCM/H₂O0 → RT275Biphasic reaction, potential for increased hydrolysis of acyl chloride.
6TEA (1.2)DCM (not anhydrous)0 → RT230Significant amount of cyclopropanecarboxylic acid observed.

References

Sources

Technical Support Center: Purification of N-(4-acetylphenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(4-acetylphenyl)cyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Introduction to Purification Challenges

This compound is synthesized, most commonly, through the acylation of 4-aminoacetophenone with cyclopropanecarbonyl chloride. While the synthesis is relatively straightforward, the purification of the final product can present several challenges. The primary goal of the purification process is to remove unreacted starting materials, byproducts, and any potential degradation products.

The main impurities to consider are:

  • Unreacted 4-aminoacetophenone: A polar starting material that can be difficult to separate from the product if not fully consumed.

  • Cyclopropanecarboxylic acid: Formed from the hydrolysis of cyclopropanecarbonyl chloride, this acidic impurity can complicate purification.

  • Diacylated byproduct: Although less common, over-acylation of the amine can occur.

  • Solvent residues: Residual solvents from the reaction or work-up can be entrapped in the final product.

This guide will provide systematic approaches to address these challenges using common laboratory techniques.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: My crude product is an oil and won't crystallize.

Question: I've completed my reaction and after the initial work-up, I'm left with a persistent oil instead of a solid. How can I induce crystallization?

Answer: "Oiling out" is a common issue when the melting point of the crude product is below the boiling point of the solvent or when impurities are depressing the melting point. Here are several strategies to address this:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. For N-aryl amides, a good starting point is a mixed solvent system. A common approach is to dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble, like ethanol or acetone) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble, like water or hexane) until the solution becomes turbid. Gentle heating to redissolve the oil, followed by slow cooling, should promote crystal formation.[1]

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the supersaturated solution. This "seed crystal" will act as a template for further crystallization.

  • Purity Check: Significant amounts of impurities can inhibit crystallization. It may be necessary to first perform a preliminary purification step, such as a quick filtration through a silica plug, before attempting recrystallization.

Issue 2: I'm seeing multiple spots on my TLC after purification.

Question: I've performed a purification, but my Thin Layer Chromatography (TLC) still shows the presence of impurities. How can I improve the separation?

Answer: The presence of multiple spots on TLC indicates that the chosen purification method was not effective in separating the product from all impurities. Here's a systematic approach to improve your purification:

For Recrystallization:

  • Re-evaluate your solvent system: The initial solvent system may not be optimal. Experiment with different solvent pairs. A useful rule of thumb is to choose solvents with differing polarities. For N-aryl amides, combinations like ethanol/water, acetone/hexane, or ethyl acetate/hexane are often effective.[1]

  • Perform a second recrystallization: A single recrystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations.

For Column Chromatography:

  • Optimize your eluent system: The polarity of your eluent is crucial for good separation. Start with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. Running a gradient elution can often provide better separation than an isocratic (constant solvent mixture) elution.

  • Sample Loading: Ensure your sample is loaded onto the column in a concentrated band. Dissolve the crude product in a minimal amount of the initial eluent or a more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading").[2]

  • Column Dimensions: A longer, thinner column will generally provide better separation than a short, wide column. The amount of silica gel should be approximately 50-100 times the weight of your crude product.

Workflow for Optimizing Column Chromatography

G cluster_0 start Start: Impure Product tlc Run TLC with various solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) start->tlc select_solvent Select solvent system with good Rf separation (Product Rf ~0.3) tlc->select_solvent pack_column Pack silica gel column select_solvent->pack_column load_sample Load sample (dry or wet loading) pack_column->load_sample elute Elute with selected solvent system (isocratic or gradient) load_sample->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC collect->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate end_node Pure Product evaporate->end_node

Caption: A systematic workflow for optimizing column chromatography.

Issue 3: My yield is very low after purification.

Question: I've successfully purified my product, but the final yield is significantly lower than expected. What could be the cause and how can I improve it?

Answer: Low yield can be attributed to several factors, from an incomplete reaction to losses during the purification process.

  • Reaction Completion: Before starting the purification, ensure the reaction has gone to completion by monitoring it with TLC or HPLC. If starting materials are still present, consider extending the reaction time or adjusting the stoichiometry of your reagents.

  • Losses during Recrystallization:

    • Using too much solvent: Dissolving your product in an excessive amount of hot solvent will result in a significant portion remaining in the solution upon cooling. Use the minimum amount of hot solvent required to fully dissolve the product.[3]

    • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will lead to product loss. Wash with a small amount of the cold recrystallization solvent.

  • Losses during Column Chromatography:

    • Product streaking: If the product streaks on the column, it can be difficult to collect it in pure fractions. This can be caused by overloading the column or using a solvent system in which the product is too soluble.

    • Irreversible adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel. Adding a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can help mitigate this.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound and what are the expected impurities?

A1: The most common and direct synthesis involves the acylation of 4-aminoacetophenone with cyclopropanecarbonyl chloride in the presence of a base like pyridine or triethylamine.[4][5]

Anticipated Impurities from Synthesis

G cluster_0 reactants 4-Aminoacetophenone + Cyclopropanecarbonyl Chloride product This compound reactants->product impurity1 Unreacted 4-Aminoacetophenone reactants->impurity1 impurity2 Cyclopropanecarboxylic Acid (from hydrolysis of acyl chloride) reactants->impurity2 impurity3 Base Hydrochloride Salt (e.g., Pyridinium chloride) reactants->impurity3

Caption: Expected product and impurities from the synthesis.

Q2: What are the recommended solvent systems for recrystallizing this compound?

Solvent SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol and insoluble in water. This polar protic/polar protic system is often effective for moderately polar compounds.[1]
Acetone/Hexane Acetone is a polar aprotic solvent that should dissolve the compound, while hexane is a non-polar solvent that will act as an anti-solvent. This combination is good for compounds that are prone to oiling out in aqueous systems.[1]
Ethyl Acetate/Hexane A versatile, medium-polarity system. The product should be soluble in hot ethyl acetate and less soluble in hexane.[2]
Isopropanol A single solvent recrystallization might be possible if the compound has a steep solubility curve in isopropanol (i.e., much more soluble when hot than when cold).

It is highly recommended to perform small-scale solubility tests to determine the optimal solvent system for your specific sample.

Q3: Can I use an acid or base wash during my work-up to remove impurities?

A3: Yes, an acid/base wash is a very effective way to remove certain impurities before attempting crystallization or chromatography.

  • Acid Wash: A dilute aqueous acid wash (e.g., 1M HCl) will protonate and extract the unreacted 4-aminoacetophenone into the aqueous layer.

  • Base Wash: A dilute aqueous base wash (e.g., 1M NaOH or saturated NaHCO₃) will deprotonate and extract the cyclopropanecarboxylic acid into the aqueous layer.

Caution: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to the hydrolysis of the amide bond in your product.[6][7] Therefore, these washes should be performed quickly and at room temperature.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your this compound:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range that is consistent with literature values (if available) suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for confirming the structure and assessing purity. The absence of impurity peaks is a strong indicator of a pure sample.

  • High-Performance Liquid Chromatography (HPLC): A single peak on an HPLC chromatogram provides quantitative information about purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Q5: Are there any stability concerns I should be aware of during purification and storage?

A5: Yes, there are a few potential stability issues to consider:

  • Amide Hydrolysis: As mentioned, the amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with heating.[9] It is best to maintain a neutral pH during purification and storage whenever possible.

  • Cyclopropyl Ring Stability: The cyclopropyl group is generally stable under standard purification conditions. However, it can be susceptible to ring-opening reactions under certain catalytic or highly acidic conditions, though this is unlikely during routine purification.[10]

  • Light and Air Sensitivity: While there is no specific data for this compound, aromatic ketones can sometimes be sensitive to light and air. It is good practice to store the purified compound in a well-sealed container, protected from light, and under an inert atmosphere if possible, especially for long-term storage.

References

  • SIELC Technologies. (n.d.). Separation of 4-Aminoacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Aminoacetophenone. Retrieved from [Link]

  • SciSpace. (2018). A green approach to chemoselective N- acetylation of amines using catalytic amount of zinc acetate in acetic acid. Retrieved from [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615.
  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • JoVE. (2022). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Clark, J. (2023). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]

  • Cram. (n.d.). 4-Aminoacetophenone Synthesis Lab Report. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the direct acetylation of aromatic amines.
  • BYJU'S. (n.d.). Types of Amide Hydrolysis. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of aldehyde-ketone mixtures.
  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2021). PMC. Retrieved from [Link]

  • Quora. (n.d.). Why is cyclopropyl methyl carbocation exceptionally stable?. Retrieved from [Link]

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019). PubMed. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Retrieved from [Link]

  • The Royal Society of Chemistry. (2025). Supporting Information N-Alkylation of Aniline Derivatives by Bipyridyl Metal-Organic Framework Supported Cobalt Catalyst. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Does aniline stick in columns during column chromatography?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. (2023). NIH. Retrieved from [Link]

  • Cheméo. (n.d.). Cyclopropanecarboxamide (CAS 6228-73-5) - Chemical & Physical Properties. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropanecarboxamide, N-methyl-. Retrieved from [Link]

  • Arctom. (n.d.). This compound. Retrieved from [Link]

  • Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498-7508. (2019). PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanecarboxamide. Retrieved from [Link]

  • Sci-Hub. (1948). The preparation of N 4-carboxyacylsulphonamides. Part II. The synthesis of N 4-phthalylsulphanilamide derivatives. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Resistance and Troubleshooting N-(4-acetylphenyl)cyclopropanecarboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with the emerging class of N-(4-acetylphenyl)cyclopropanecarboxamide analogs. Given the novelty of this chemical series, this document synthesizes established principles of troubleshooting small molecule inhibitors with specific considerations for the structural and potential mechanistic attributes of cyclopropanecarboxamide-based compounds. Our goal is to provide a framework for anticipating and resolving common experimental challenges, thereby accelerating your research and development efforts.

Part 1: Foundational Concepts & FAQs

This section addresses frequent high-level questions regarding the practical application of novel inhibitors like the this compound series.

Q1: We are observing no activity with our lead analog in our primary cell-based assay. Where do we start?

A1: A lack of activity is a common yet multifaceted issue. It can stem from problems with the compound itself, the experimental setup, or the biological system in use.[1] A systematic approach is crucial. Before questioning the intrinsic potency of your analog, rigorously validate the fundamentals: compound integrity, solubility in your assay medium, and the health and suitability of your cell model.[1] Often, the root cause is a correctable experimental parameter rather than a flaw in the molecule's design.

Q2: What are the most common reasons for inconsistent results between experimental runs?

A2: Inconsistency is a significant hurdle in preclinical research. The primary sources of variability can be grouped into three categories:

  • Compound-Related Issues: Inconsistent stock solution preparation, degradation due to improper storage (e.g., repeated freeze-thaw cycles), or poor solubility at the tested concentrations.[1][2]

  • Experimental System-Related Issues: Variations in cell culture conditions, such as cell passage number, seeding density, and confluence, can dramatically alter cellular response to inhibitors.[2]

  • Assay-Related Issues: Minor deviations in reagent preparation, incubation times, or instrument settings can lead to significant data scatter.[3]

Q3: How do we differentiate between on-target and off-target effects?

A3: This is a critical validation step. A multi-pronged approach is recommended:

  • Use a Structurally Unrelated Inhibitor: Employ an inhibitor with a different chemical scaffold that targets the same protein or pathway. Concordant results strengthen the evidence for an on-target effect.[4]

  • Rescue Experiments: If the inhibitor targets a specific enzyme, introducing a downstream product of that enzyme's activity might rescue the cells from the inhibitor's effects.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of the target protein. If the cellular phenotype of target knockdown mimics the effect of the inhibitor, it suggests on-target activity.

  • Activity of a Negative Control Analog: Synthesize or procure a close structural analog of your compound that is predicted to be inactive against the target. This control helps to rule out effects caused by the chemical scaffold itself.[4]

Part 2: Troubleshooting Guide - From Inactivity to Resistance

This section provides a problem-oriented approach to resolving specific experimental roadblocks.

Issue 1: Poor or Inconsistent Activity in Initial Screens

Your this compound analog shows lower-than-expected potency or high variability in your cell-based assay.

Potential Cause A: Compound Solubility

The cyclopropane and phenyl groups suggest that these analogs may have low aqueous solubility. If a compound precipitates in the assay medium, its effective concentration will be significantly lower than the nominal concentration.[1]

Troubleshooting Steps:

  • Visual Solubility Check: Prepare your highest intended concentration of the compound in the final assay buffer. Incubate under assay conditions (e.g., 37°C) for 1-2 hours and visually inspect for precipitate against a dark background.[1]

  • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is well-tolerated by your cells, typically below 0.5%.[1]

  • Formulation Strategies: For particularly hydrophobic compounds, consider using formulation agents like cyclodextrins or serum proteins, if compatible with your assay.

Workflow for Troubleshooting Inconsistent Inhibitor Activity

A Inconsistent Activity or No Effect Observed B Check Compound Integrity & Solubility A->B C Is the compound soluble in assay media at working concentration? B->C D Optimize Assay Parameters C->D Yes I Reformulate or use solubilizing agents. Lower final DMSO concentration. C->I No E Are cell health & density optimal? Are incubation times appropriate? D->E F Verify Target Engagement E->F Yes J Standardize cell passage, seeding density. Optimize timing and reagent concentrations. E->J No G Does the compound engage the target in a cellular context? F->G H Re-evaluate Hypothesis: - Target not critical in this model - Compensatory pathways active G->H No K Proceed with dose-response and mechanism of action studies. G->K Yes

Caption: A systematic workflow for troubleshooting inconsistent small molecule inhibitor activity.

Potential Cause B: Cell Model Suitability

The chosen cell line may not be appropriate. This could be due to low expression of the target protein or the presence of pre-existing resistance mechanisms.

Troubleshooting Steps:

  • Target Expression Analysis: Confirm the expression of the target protein in your cell line at the protein level via Western Blot or at the mRNA level via RT-qPCR.

  • Genomic/Transcriptomic Data Review: Check databases like the Cancer Cell Line Encyclopedia (CCLE) for baseline expression data and potential mutations in your target or key pathway components for your chosen cell line.

  • Use a Positive Control: Test a known inhibitor of the target pathway to confirm that the pathway is active and druggable in your cell model.[4]

Issue 2: Acquired Resistance in Long-Term Studies

After initial sensitivity, cells treated continuously with an this compound analog begin to proliferate and survive at higher concentrations.

Potential Cause A: On-Target Mutations

One of the most common mechanisms of acquired resistance is the development of point mutations in the drug's binding site on the target protein.[5] These mutations can reduce the binding affinity of the inhibitor. A frequent culprit is the "gatekeeper" residue, which controls access to a hydrophobic pocket within the binding site.[5][6]

Troubleshooting Steps:

  • Sequence the Target Gene: Isolate genomic DNA from both the sensitive (parental) and resistant cell populations. Sequence the coding region of the target gene to identify any acquired mutations.

  • Test Second-Generation Analogs: If a specific resistance mutation is identified, design and synthesize new analogs that can bind effectively to the mutated target. This is a common strategy in kinase inhibitor development.[6]

Potential Cause B: Activation of Bypass Signaling Pathways

Cells can adapt to the inhibition of one signaling pathway by upregulating a parallel or compensatory pathway that restores the downstream signaling required for survival and proliferation.[7] For example, if your analog inhibits a key kinase, cells might adapt by upregulating a different kinase that can phosphorylate the same critical substrates.

Troubleshooting Steps:

  • Phospho-Proteomic/Kinome Profiling: Use antibody arrays or mass spectrometry-based proteomics to compare the phosphorylation status of key signaling proteins between sensitive and resistant cells. This can reveal which alternative pathways have been activated.

  • Combination Therapy: Once a bypass pathway is identified, test a combination therapy using your cyclopropanecarboxamide analog and an inhibitor of the activated bypass pathway. This can restore sensitivity.[8]

Hypothetical Signaling Pathway and Resistance Mechanism

cluster_0 Sensitive Cell cluster_1 Resistant Cell Receptor Growth Factor Receptor KinaseA Target Kinase A Receptor->KinaseA Downstream Downstream Signaling KinaseA->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor N-(4-acetylphenyl) cyclopropanecarboxamide Analog Inhibitor->KinaseA Receptor_R Growth Factor Receptor KinaseA_R Target Kinase A (Inhibited) Receptor_R->KinaseA_R KinaseB Bypass Kinase B (Upregulated) Receptor_R->KinaseB Downstream_R Downstream Signaling Proliferation_R Cell Proliferation & Survival Downstream_R->Proliferation_R Inhibitor_R Analog Inhibitor_R->KinaseA_R KinaseB->Downstream_R

Caption: Upregulation of a bypass pathway (Kinase B) can confer resistance to an inhibitor targeting Kinase A.

Part 3: Key Experimental Protocols

Detailed methodologies are essential for reproducible results.

Protocol 1: Quantitative Solubility Assessment

This protocol provides a more rigorous assessment of compound solubility than a simple visual check.

StepProcedureRationale
1 Stock Solution Preparation Prepare a high-concentration stock solution (e.g., 10-20 mM) of your this compound analog in 100% DMSO.
2 Serial Dilution In a clear 96-well plate, perform a serial dilution of your stock solution into your final assay buffer (e.g., cell culture medium + 10% FBS) to achieve a range of concentrations above and below the expected IC50.
3 Equilibration Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2) for 2-4 hours to allow for equilibration and potential precipitation.
4 Nephelometry Reading Measure the light scattering of each well using a plate reader equipped with a nephelometry module.
5 Data Analysis A sharp, concentration-dependent increase in light scattering indicates the point at which the compound has precipitated out of solution. This is the limit of its thermodynamic solubility under these conditions.
Protocol 2: Confirming On-Target Activity via Western Blot

This protocol verifies that your analog inhibits the intended target in a cellular context. This example assumes the target is a kinase.

StepProcedureRationale
1 Cell Treatment Plate cells and allow them to adhere overnight. Treat with a dose-response of your cyclopropanecarboxamide analog (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a short duration (e.g., 1-4 hours).
2 Cell Lysis Wash cells with cold PBS and lyse with a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
3 Protein Quantification Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
4 SDS-PAGE & Transfer Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
5 Immunoblotting Probe the membrane with a primary antibody specific for the phosphorylated form of your target's direct downstream substrate. Also, probe with an antibody for the total amount of that substrate and a loading control (e.g., GAPDH or β-actin).
6 Analysis A dose-dependent decrease in the phosphorylated substrate signal (normalized to total substrate and the loading control) indicates successful target engagement and inhibition by your compound.

References

  • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors - Benchchem.
  • Mechanisms and insights in drug resistance of small-molecule targeted anti-cancer agents.
  • Mechanisms of Resistance to Small Molecules in Acute Myeloid Leukemia - PMC - NIH.
  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation | Journal of the American Chemical Society.
  • Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC.
  • Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors - Benchchem.
  • Drug resistance in cancer: molecular mechanisms and emerging treatment str
  • Small Molecule Inhibitors Selection Guide - Biomol GmbH.
  • A troubleshooting guide to micropl

Sources

Technical Support Center: Optimizing N-(4-acetylphenyl)cyclopropanecarboxamide Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The successful translation of a novel chemical entity from in vitro discovery to in vivo validation is a critical juncture in drug development. This guide provides a comprehensive framework for researchers and drug development professionals on how to methodically determine and optimize the in vivo dosage of N-(4-acetylphenyl)cyclopropanecarboxamide. Given that this compound is a novel agent with limited public data, this document will serve as a procedural guide, outlining the principles and experimental workflows necessary to establish a safe and efficacious dosing regimen.

The core of this process lies in a systematic approach to understanding the compound's behavior within a biological system. We will address key challenges such as formulation for poorly soluble compounds and then proceed through a logical sequence of studies: from initial dose-range finding to integrated pharmacokinetic and pharmacodynamic (PK/PD) analysis.

Part 1: Frequently Asked Questions (FAQs) - Initial Considerations

This section addresses the foundational questions that must be considered before initiating the first in vivo experiment.

Q1: What are the first critical steps before I can begin my in vivo dosing studies?

A1: Before any in vivo administration, you must characterize the fundamental physicochemical properties of this compound. The most critical of these is its aqueous solubility. Many novel small molecules, particularly those with aromatic and amide functional groups, exhibit poor water solubility.[1] This property will dictate your formulation strategy. Concurrently, an initial assessment of the compound's stability in the potential formulation vehicle is crucial to ensure accurate dosing.

Q2: this compound has poor aqueous solubility. How do I select an appropriate vehicle for in vivo administration?

A2: This is one of the most common hurdles in preclinical studies. The choice of vehicle is critical and depends on the route of administration and the compound's properties.[2] A solution is always preferred for pharmacokinetic studies to ensure complete bioavailability.[2] However, for many compounds, a suspension or other advanced formulation is necessary.

Below is a decision workflow and a table of common vehicles to guide your selection.

graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1: Decision workflow for selecting an in vivo vehicle.

Table 1: Common Vehicle Formulations for Poorly Soluble Compounds

Formulation TypeComposition ExampleProsCons & Mitigation
Aqueous Suspension 0.5% Carboxymethyl cellulose (CMC) + 0.1% Tween 80 in waterSimple to prepare; can accommodate higher doses.Particle settling (ensure homogeneity before dosing); dissolution may limit absorption (micronize compound).[3]
Co-solvent Solution 30% PEG400 in SalineCompound is fully dissolved, enhancing absorption potential.May precipitate upon injection; potential for vehicle-induced toxicity at high concentrations.[4]
Lipid-Based Solution Corn oil or Sesame oilSuitable for highly lipophilic compounds; can improve oral bioavailability.[5]Not suitable for intravenous administration; can influence metabolic processes.[4]
Cyclodextrin Complex 20-40% Hydroxypropyl-β-cyclodextrin (HPβCD) in waterForms a complex to enhance aqueous solubility; suitable for IV use.[2]Can be viscosity-limiting; potential for nephrotoxicity with some cyclodextrins at high doses.

Note: Always test the stability and solubility of this compound in your chosen vehicle before starting animal studies.

Q3: How do I estimate a starting dose for my first in vivo experiment?

A3: A dose-range finding (DRF) study is essential, and selecting the initial doses requires careful consideration.[6][7] If you have in vitro data, a common starting point is to use the IC50 or EC50 value. However, this does not account for in vivo metabolism or bioavailability. A literature review for compounds with a similar mechanism of action or structure can provide guidance.[8] If no prior data exists, a screening approach with wide dose spacing (e.g., 5, 50, 500 mg/kg) in a small number of animals can provide an initial indication of the tolerated dose range.

Part 2: Troubleshooting and Experimental Optimization Guides

This section provides a structured approach to addressing common challenges encountered during in vivo dosage optimization.

Troubleshooting Guide 1: Lack of Efficacy at Tolerated Doses

You have completed a dose-range finding study, established a Maximum Tolerated Dose (MTD), but subsequent efficacy studies show no significant therapeutic effect.

Possible Cause 1: Insufficient Drug Exposure (Pharmacokinetic Issue)

  • Rationale: The compound may be poorly absorbed, rapidly metabolized, or quickly cleared from circulation, preventing it from reaching the target tissue at a sufficient concentration for a sufficient duration.[9]

  • Troubleshooting Steps:

    • Conduct a Pilot Pharmacokinetic (PK) Study: Administer a single dose (e.g., the MTD) to a small cohort of animals (n=3-4).

    • Collect Blood Samples: Collect samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Analyze Plasma Concentrations: Use LC-MS/MS to quantify the concentration of this compound over time.

    • Evaluate Key PK Parameters:

      • Cmax (Maximum Concentration): Is the peak concentration above the in vitro IC50?

      • Tmax (Time to Cmax): How quickly is the drug absorbed?

      • AUC (Area Under the Curve): What is the total drug exposure over time?

      • T½ (Half-life): How long does the drug remain in circulation?

  • Solution: If exposure is low, consider reformulating to improve bioavailability (e.g., moving from a suspension to a lipid-based system) or adjusting the dosing frequency based on the half-life.[5]

Possible Cause 2: Lack of Target Engagement

  • Rationale: Even with adequate systemic exposure, the drug may not be reaching its intended biological target in the tissue of interest, or it may not be engaging the target sufficiently to elicit a biological response.

  • Troubleshooting Steps:

    • Develop a Pharmacodynamic (PD) Biomarker Assay: This could be a measure of target enzyme inhibition, modulation of a downstream signaling pathway, or a change in gene expression in the target tissue.

    • Correlate PK with PD: In a dedicated PK/PD study, collect both plasma samples (for PK) and target tissue samples (for PD) at various time points after dosing.

    • Analyze for Target Engagement: Determine if the drug concentration in the tissue correlates with a change in the PD biomarker.

  • Solution: If there is no target engagement despite good exposure, this may indicate poor tissue penetration or that the compound is not as potent in vivo as it was in vitro. This is a critical go/no-go decision point in drug development.[10][11]

graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2: Troubleshooting workflow for lack of in vivo efficacy.
Troubleshooting Guide 2: High Variability in Experimental Results

Table 2: Troubleshooting High In Vivo Variability

Potential CauseRationaleRecommended Action
Formulation Inconsistency For suspensions, inconsistent particle size or inadequate mixing can lead to variable dosing between animals.[3]Ensure a validated, homogenous formulation protocol. Use a vortex to mix the suspension immediately before dosing each animal.
Biological Variability Animal-to-animal differences in metabolism, health status, or stress can significantly impact outcomes.[12]Use age- and weight-matched animals from a reputable vendor. Allow for an acclimatization period. Ensure consistent housing conditions (light cycle, temperature). Increase group size to improve statistical power.[13]
Technical Dosing Errors Inaccurate gavage or injection can lead to dose variation or tissue damage.Ensure all personnel are properly trained and consistent in their technique. For oral gavage, verify placement to avoid administration into the lungs.
Study Design Flaws Lack of randomization or blinding can introduce unconscious bias.[14]Randomize animals into treatment groups. Blind the personnel responsible for dosing, data collection, and analysis to the treatment assignments.

Part 3: Standard Operating Procedure - Establishing an Optimal In Vivo Dose

This section provides a step-by-step experimental plan to move from a novel compound to an optimized dose.

Methodology 1: Dose-Range Finding (DRF) Study
  • Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential signs of toxicity.[15]

  • Protocol:

    • Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice).

    • Group Size: Use a small group size (n=3-5 per sex per group).

    • Dose Selection: Select a minimum of 3-4 dose levels with wide spacing, plus a vehicle control group. Doses should be selected based on preliminary estimates.

    • Administration: Administer the compound daily for 5-7 days via the intended clinical route.

    • Monitoring: Record clinical observations daily (e.g., changes in posture, activity, grooming). Record body weight at baseline and daily thereafter.

    • Endpoint: The MTD is often defined as the highest dose that does not cause more than a 10-15% reduction in body weight or significant clinical signs of distress.[16]

Table 3: Example DRF Study Design

GroupTreatmentDose (mg/kg)N (M/F)AdministrationMonitoring
1Vehicle Control03/3Daily, Oral GavageDaily clinical signs, body weight
2Compound X103/3Daily, Oral GavageDaily clinical signs, body weight
3Compound X503/3Daily, Oral GavageDaily clinical signs, body weight
4Compound X2003/3Daily, Oral GavageDaily clinical signs, body weight
5Compound X5003/3Daily, Oral GavageDaily clinical signs, body weight
Methodology 2: Integrated PK/PD and Efficacy Study
  • Objective: To establish the relationship between drug exposure (PK), target modulation (PD), and therapeutic efficacy, thereby defining the therapeutic window.[17]

  • Protocol:

    • Dose Selection: Based on the DRF study, select 3-4 dose levels below the MTD that are expected to span a range of biological effects. Include a vehicle control.

    • Study Design: In your disease model of interest, randomize animals into treatment groups (n=8-12 per group for statistical power).

    • Dosing: Administer the compound according to a schedule informed by pilot PK data (e.g., once or twice daily).

    • PK/PD Satellites: Include satellite groups of animals (n=3 per time point per dose group) for collecting plasma and tissue samples at key time points to establish the PK/PD relationship.

    • Data Integration: Model the relationship between the PK (e.g., AUC) and the PD/efficacy readouts to identify the minimum exposure required for a significant therapeutic effect.[18]

graph G { layout=dot rankdir=TB; node [shape=egg, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

}

Figure 3: Integrated workflow for in vivo dose optimization.

By following this structured, data-driven approach, researchers can navigate the complexities of in vivo dose optimization for novel compounds like this compound, increasing the likelihood of a successful outcome and providing a solid foundation for further preclinical and clinical development.

References

  • Guañabens, N., et al. (2017). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. American Society of Clinical Oncology Educational Book, 37, 210-215. [Link]

  • Roskoski, R. Jr. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. ASCO Daily News. [Link]

  • Zhang, L., et al. (2022). Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. Pharmaceutics, 14(11), 2487. [Link]

  • Wang, H., & Lu, J. (2022). Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. Cancers, 14(11), 2689. [Link]

  • Guañabens, N., et al. (2017). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Universitat Autònoma de Barcelona Research Portal. [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. [Link]

  • Wikipedia. (n.d.). Dose-ranging study. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 808343. [Link]

  • U.S. Food and Drug Administration. (2021). Designing First-In-Human Trials for Small Molecules and Biologics. YouTube. [Link]

  • ResearchGate. (2016). How to calculate a right dose for in vivo study?. [Link]

  • National Institutes of Health. (2020). Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels. [Link]

  • National Institutes of Health. (2021). Eleven quick tips to unlock the power of in vivo data science. [Link]

  • PubMed. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]

  • AACR Journals. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. [Link]

  • National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. Assay Guidance Manual. [Link]

  • Taconic Biosciences. (2018). In Vivo Study Design Challenges. [Link]

Sources

side effects of N-(4-acetylphenyl)cyclopropanecarboxamide in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for N-(4-acetylphenyl)cyclopropanecarboxamide (CAS No. 23845-08-1)[1]. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot potential side effects and challenges encountered during its application in cell culture experiments. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the scientific integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the most common issues encountered when working with novel small molecules in a biological setting.

FAQ 1: Compound Preparation & Solubility

Question: My this compound is precipitating in the culture medium after dilution from my DMSO stock. How can I resolve this?

Answer: This is a frequent and critical issue arising from the physicochemical properties of many small molecule inhibitors. This compound, like many organic compounds, has low intrinsic aqueous solubility. The high concentration of the compound in a Dimethyl Sulfoxide (DMSO) stock solution can cause it to crash out when diluted into the aqueous, buffered environment of cell culture media.

Causality: DMSO is a very strong organic solvent capable of dissolving a wide array of organic materials.[2] However, when the DMSO concentration is drastically lowered upon addition to the media (typically to <0.5%), the compound's solubility can drop below its effective concentration, leading to precipitation. This not only lowers the actual dose your cells are exposed to but the precipitate itself can be cytotoxic or introduce experimental artifacts.

Troubleshooting Protocol:

  • Optimize Stock Concentration: Avoid making overly concentrated DMSO stocks. A 10-20 mM stock is often a good starting point.

  • Perform Serial Dilutions: Never dilute the stock directly into your final large volume of media. Perform an intermediate dilution step in media or a sterile phosphate-buffered saline (PBS).

  • Increase Final DMSO Concentration (with caution): While most cell lines tolerate DMSO up to 0.5%, some can handle up to 1%. However, you must run a vehicle control with the exact same DMSO concentration to ensure the solvent itself is not causing a phenotype.

  • Utilize Pluronic F-68: This non-ionic surfactant can help improve the solubility and stability of hydrophobic compounds in aqueous solutions at low concentrations (e.g., 0.01-0.1%).[3]

  • Pre-warm the Media: Adding the compound to media pre-warmed to 37°C can sometimes help maintain solubility. Gently vortex the diluted solution before adding it to the cells.

Workflow for Compound Solubilization and Dosing

cluster_prep Step 1: Stock Preparation cluster_dilution Step 2: Dilution Strategy cluster_dosing Step 3: Cell Dosing cluster_troubleshoot Troubleshooting A Weigh Compound (CAS: 23845-08-1) B Dissolve in 100% DMSO (e.g., to 10 mM) A->B High-grade DMSO C Pre-warm cell culture media to 37°C B->C D Perform serial dilution in media to 2X final conc. C->D E Add 2X compound solution to cells (1:1 volume) D->E F Gently swirl plate for even distribution E->F G Incubate and Observe for Precipitation F->G H Precipitate Observed? G->H I Lower Stock Conc. H->I Yes J Use Surfactant (Pluronic F-68) H->J Yes

Caption: Workflow for preparing and dosing this compound.

FAQ 2: Determining Working Concentration & Cytotoxicity

Question: I'm observing unexpected levels of cell death even at low concentrations. How do I determine the optimal, non-toxic working concentration for my experiment?

Answer: Unanticipated cytotoxicity is a common side effect of novel compounds. While some related cyclopropanamide derivatives are explored for their anti-proliferative and cytotoxic properties[4], it is crucial to establish a precise therapeutic window for your specific cell line and assay. The IC50 (half-maximal inhibitory concentration) for cytotoxicity can vary dramatically between different cell types.

Causality: Cell death can be triggered by the compound's primary mechanism of action, off-target effects, or even cellular stress caused by impurities or degradation products. For example, the related compound N-(4-hydroxyphenyl)retinamide (4-HPR) is known to induce cytotoxicity in cancer cells by generating reactive oxygen species (ROS) and triggering autophagy.[5] It is plausible that this compound could induce similar stress pathways.

Troubleshooting Protocol: Dose-Response Assay

  • Select a Wide Concentration Range: Test the compound over a broad logarithmic range (e.g., 1 nM to 100 µM) to capture the full dose-response curve.

  • Choose an Appropriate Assay:

    • Metabolic Assays (MTT, MTS, AlamarBlue): Good for high-throughput screening, but be aware of potential compound interference (see FAQ 5).

    • Live/Dead Staining (Trypan Blue, Propidium Iodide/Calcein AM): Provides a direct measure of cell viability and membrane integrity. This is a more direct and often more reliable method.

  • Define Exposure Time: Run the assay at different time points relevant to your main experiment (e.g., 24h, 48h, 72h) as cytotoxicity can be time-dependent.

  • Include Controls: Always include an "untreated" control and a "vehicle-only" (e.g., 0.1% DMSO) control.

  • Data Analysis: Plot percent viability versus log-concentration of the compound. Use a non-linear regression model to calculate the IC50 value. The optimal working concentration for mechanistic studies should be well below the determined IC50.

Table 1: Example Dose-Response Data for this compound on a Hypothetical Cell Line (e.g., HEK293T) after 48h

Concentration (µM)% Viability (Trypan Blue)Standard Deviation
0 (Vehicle)99.11.2
0.0198.51.5
0.197.22.1
1.091.43.5
5.078.64.2
10.052.35.1
25.021.93.8
50.05.62.0
100.01.20.8

From this data, the IC50 is approximately 10 µM. A suitable concentration for non-cytotoxic mechanistic studies would likely be ≤ 1 µM.

FAQ 3: Investigating Off-Target Effects

Question: I'm observing a cellular response that I don't believe is related to my intended target pathway. How can I investigate potential off-target effects?

Answer: Off-target effects, where a compound interacts with unintended proteins or pathways, are a major challenge in drug development and basic research.[6] They can lead to misinterpretation of data and unexpected phenotypes. Given the limited public information on the specific targets of this compound, assuming a high degree of specificity is scientifically unsound without validation.

Causality: Off-target binding occurs because a compound may have affinity for multiple proteins, often due to structural similarities in binding pockets. These unintended interactions can trigger signaling cascades unrelated to the primary research hypothesis.

Troubleshooting and Investigation Strategy:

A Unexpected Phenotype Observed B Is the phenotype dose-dependent? A->B C Perform Dose-Response (Western blot, qPCR, etc.) B->C D Yes: Likely a compound effect B->D Yes E No: Possible artifact Check controls, reagents B->E No C->B F Use a structurally dissimilar compound with the same 'on-target' activity D->F G Does the second compound reproduce the phenotype? F->G H No: Phenotype is likely an OFF-TARGET effect of your primary compound G->H No I Yes: Phenotype is likely an ON-TARGET effect G->I Yes J Consider Proteomic Profiling (e.g., Kinome scan, CETSA) to identify unintended binders H->J

Caption: Decision tree for investigating potential off-target effects.

Experimental Approaches:

  • Use a Negative Control Compound: If available, use a structurally similar but biologically inactive analog of this compound. If the negative control does not produce the phenotype, it strengthens the case that the observed effect is due to specific biological activity.

  • Phenotypic Rescue: If your compound is meant to inhibit a specific enzyme or protein, can you rescue the phenotype by overexpressing a drug-resistant mutant of that protein? If the phenotype persists, it is likely an off-target effect.

  • Orthogonal Approaches: Use an alternative method to modulate your target, such as siRNA or CRISPR/Cas9. If the phenotype is not replicated by genetic knockdown/knockout, the compound's effect is likely off-target.[7]

  • Broad-Spectrum Profiling: For in-depth investigation, consider commercial services for kinome scanning or other target-based panels to identify unintended molecular interactions.

FAQ 4: Assay Interference

Question: My results from a colorimetric/fluorescent assay (e.g., MTT, CellTiter-Glo®) are inconsistent or show strange dose-response curves. Could the compound be interfering with the assay chemistry?

Answer: Yes, direct compound interference is a well-documented artifact. Many small molecules can interfere with assay readouts, leading to false-positive or false-negative results.

Causality:

  • Colorimetric Assays (MTT/XTT): Compounds that are reducing or oxidizing agents can chemically react with the tetrazolium dyes, changing their color independent of cellular metabolic activity.

  • Fluorescent/Luminescent Assays: Compounds that are themselves fluorescent at the assay's excitation/emission wavelengths will artificially inflate the signal. Alternatively, compounds can "quench" the fluorescent signal, leading to an underestimation of the biological activity.

Troubleshooting Protocol: Cell-Free Interference Assay

  • Set Up Parallel Plates: Prepare two identical assay plates. One will contain your cells treated with the compound ("Cell-based Assay"). The second will contain only media and the compound, with no cells ("Cell-free Assay").

  • Add Compound: Add the same concentrations of this compound to both plates.

  • Incubate: Incubate both plates for the duration of the treatment.

  • Perform Assay: At the end of the incubation, add the assay reagent (e.g., MTT reagent, CellTiter-Glo® reagent) to all wells of both plates .

  • Read Plates: Measure the absorbance or luminescence according to the assay protocol.

  • Analyze:

    • If the cell-free plate shows a significant signal that changes with compound concentration, you have confirmed direct assay interference.

    • Subtract the signal from the cell-free wells from the corresponding cell-based wells to correct your data. If the interference is very strong, you must switch to an orthogonal assay method (e.g., use live/dead imaging instead of a metabolic assay).

References
  • Cyclopropanecarboxamide (CAS 6228-73-5) - Chemical & Physical Properties. Cheméo. [Link]

  • Solubility in DMSO - Dimethyl Sulfoxide. Scribd. [Link]

  • Cyclopropanecarboxamide | C4H7NO | CID 80376. PubChem, NIH. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC, NIH. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC, NIH. [Link]

  • Cytotoxic responses to N-(4-hydroxyphenyl)retinamide in human pancreatic cancer cells. Cancer Chemotherapy and Pharmacology. [Link]

  • Effects of N-(4-hydroxyphenyl)-retinamide on the number and cytotoxicity of natural killer cells in vitamin-A-sufficient and -deficient rats. PubMed. [Link]

  • Effect of N-(4-hydroxyphenyl)retinamide on murine mammary tumor cells in culture. Journal of the National Cancer Institute. [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC, NIH. [Link]

  • Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. ResearchGate. [Link]

  • Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. PMC, NIH. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]

  • DMSO Solubility Data: Organic & Inorganic Compounds. Studylib. [Link]

  • Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. [Link]

  • Production of taxol or taxol-like compounds in cell culture.
  • Reducing CRISPR-Cas9 off-target effects by optically controlled chemical modifications of guide RNA. PubMed. [Link]

  • How to Reduce Off-Target Effects of Genome Editing. YouTube. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. PMC, NIH. [Link]

Sources

Technical Support Center: Scaling Up N-(4-acetylphenyl)cyclopropanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-acetylphenyl)cyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scaling up of this important amide synthesis. Our goal is to equip you with the expertise and practical insights necessary to navigate potential challenges and optimize your synthetic protocol for robust and reproducible results.

I. Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or Inconsistent Yields

Question: We are experiencing significantly lower than expected yields, and the results are not reproducible between batches. What are the likely causes and how can we improve this?

Answer: Low and inconsistent yields in the acylation of 4-aminoacetophenone with cyclopropanecarbonyl chloride are often multifactorial. Let's break down the most common culprits:

  • Reagent Quality:

    • Cyclopropanecarbonyl Chloride Purity: This is a highly reactive and moisture-sensitive reagent.[1][2] Hydrolysis to cyclopropanecarboxylic acid is a common issue, which will not participate in the desired acylation under standard conditions.[1]

      • Verification: Before use, check for any signs of degradation. An IR spectrum showing a broad O-H stretch is indicative of hydrolysis.[1]

      • Solution: If hydrolysis is suspected, the acid chloride can be purified by distillation.[1][3] Alternatively, treating it with thionyl chloride (SOCl₂) or oxalyl chloride can convert the contaminating carboxylic acid back to the acid chloride.[1][2][3] Always handle cyclopropanecarbonyl chloride under an inert atmosphere (e.g., nitrogen or argon).

    • 4-Aminoacetophenone Purity: Impurities in the starting amine can interfere with the reaction.

      • Verification: Assess purity via melting point or analytical techniques like HPLC or NMR.

      • Solution: Recrystallize the 4-aminoacetophenone if necessary.

  • Reaction Conditions:

    • Solvent Choice and Moisture Control: The presence of water in the reaction solvent will consume the acid chloride, reducing the effective concentration and leading to lower yields.

      • Solution: Use anhydrous solvents. Common choices for this type of reaction include dichloromethane (DCM), chloroform, or toluene.[4] Ensure all glassware is thoroughly dried before use.

    • Base Selection and Stoichiometry: A base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[]

      • Common Choices: Triethylamine (TEA) or pyridine are frequently used.[4][6][7]

      • Stoichiometry: At least one equivalent of the base is required. Using a slight excess (1.1-1.2 equivalents) can be beneficial.

    • Temperature Control: The reaction between an acid chloride and an amine is typically exothermic.[]

      • Problem: Uncontrolled temperature increases can lead to side reactions.

      • Solution: Perform the addition of cyclopropanecarbonyl chloride to the solution of 4-aminoacetophenone and base at a reduced temperature, typically 0-5 °C, and then allow the reaction to warm to room temperature.[4]

  • Work-up Procedure:

    • Product Loss during Extraction: The product, this compound, has moderate polarity. Improper choice of extraction solvents or pH during the aqueous wash can lead to product loss.

    • Solution: After quenching the reaction, ensure the pH of the aqueous layer is adjusted to be neutral or slightly basic before extraction with an organic solvent like ethyl acetate or DCM. Multiple extractions will improve recovery.

Issue 2: Formation of Side Products

Question: We are observing significant impurity peaks in our crude product analysis (TLC/LC-MS). What are the likely side products and how can we minimize their formation?

Answer: The formation of side products is a common challenge. Here are the most probable impurities and strategies to mitigate them:

  • Diacylation Product: The amide product itself has a nitrogen with a lone pair of electrons. While significantly less nucleophilic than the starting amine, under forcing conditions, it can be acylated by a second molecule of cyclopropanecarbonyl chloride.

    • Minimization:

      • Controlled Stoichiometry: Use a slight excess of the 4-aminoacetophenone relative to the cyclopropanecarbonyl chloride or maintain a 1:1 stoichiometry.

      • Controlled Addition: Add the cyclopropanecarbonyl chloride slowly to the reaction mixture to avoid localized high concentrations.

  • Unreacted Starting Materials: The presence of unreacted 4-aminoacetophenone or cyclopropanecarboxylic acid (from hydrolysis of the acid chloride) is common.

    • Minimization:

      • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure it goes to completion.

      • Purification: These can typically be removed during the work-up and final purification steps. An acidic wash (e.g., dilute HCl) will remove unreacted 4-aminoacetophenone, while a basic wash (e.g., dilute NaHCO₃) will remove cyclopropanecarboxylic acid.

  • Polymerization/Decomposition Products: At elevated temperatures or in the presence of certain impurities, acid chlorides can be unstable.

    • Minimization: Maintain proper temperature control throughout the reaction.

Issue 3: Difficulties with Product Purification and Isolation

Question: Our crude product is an oil that is difficult to crystallize, and column chromatography is proving to be inefficient for large-scale purification. What are our options?

Answer: Purification is a critical step in scaling up. Here are some strategies:

  • Inducing Crystallization:

    • Solvent Screening: Experiment with a variety of solvent systems for recrystallization. A good starting point is a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below (e.g., ethanol, isopropanol, or mixtures like ethyl acetate/hexanes).

    • Seeding: If you have a small amount of pure, crystalline product, use it to seed the supersaturated solution of the crude material.

    • Trituration: Stirring the crude oil with a non-solvent (a solvent in which the product is insoluble, like hexanes or diethyl ether) can sometimes induce precipitation of the solid product.

  • Alternative Purification Methods:

    • Slurry Wash: If the main impurities are significantly more soluble in a particular solvent than your product, you can wash the crude solid with that solvent to remove the impurities.

    • Activated Carbon Treatment: If you are dealing with colored impurities, dissolving the crude product in a suitable solvent and treating it with activated charcoal can be effective.[8] The charcoal is then removed by filtration.

Experimental Workflow: A Step-by-Step Protocol

Here is a detailed, step-by-step protocol for the synthesis of this compound, incorporating best practices for scalability.

dot

SynthesisWorkflow Start Start: Reagent Preparation ReactionSetup Reaction Setup (Inert Atmosphere) Start->ReactionSetup AmineSolution Prepare Solution A: 4-Aminoacetophenone Triethylamine Anhydrous DCM ReactionSetup->AmineSolution AcidChlorideSolution Prepare Solution B: Cyclopropanecarbonyl Chloride Anhydrous DCM ReactionSetup->AcidChlorideSolution Addition Slow Addition of B to A at 0-5 °C AmineSolution->Addition AcidChlorideSolution->Addition Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Addition->Reaction Workup Aqueous Work-up Reaction->Workup Quench Quench with Water Workup->Quench Wash1 Wash with Dilute HCl Quench->Wash1 Wash2 Wash with Dilute NaHCO₃ Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Drying Dry Organic Layer (e.g., Na₂SO₄) Wash3->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification Concentration->Purification Recrystallization Recrystallization (e.g., Ethanol or EtOAc/Hexanes) Purification->Recrystallization End End: Pure Product Recrystallization->End

Caption: A generalized workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction, and can I use an inorganic base like sodium carbonate?

A1: The primary role of the base is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[] If not neutralized, the HCl would protonate the nitrogen atom of the 4-aminoacetophenone, forming an ammonium salt. This protonated amine is no longer nucleophilic and will not react with the cyclopropanecarbonyl chloride. While organic bases like triethylamine or pyridine are commonly used because they are soluble in organic solvents, inorganic bases like sodium carbonate or potassium carbonate can also be employed, particularly in a biphasic system or with vigorous stirring to ensure adequate mixing.[]

Q2: My cyclopropanecarbonyl chloride has a slight yellow tint. Is it still usable?

A2: A slight yellow color in acid chlorides is common and does not necessarily indicate significant degradation.[1] However, it is a good practice to verify its purity, especially for large-scale reactions. A simple way to do this is to take a small aliquot, carefully quench it with methanol, and analyze the resulting methyl cyclopropanecarboxylate by GC or NMR to check for the presence of other species. For critical applications, distillation is recommended to ensure high purity.[3]

Q3: Can I use cyclopropanecarboxylic acid directly with a coupling agent instead of the acid chloride?

A3: Yes, this is a viable and often milder alternative to using the acid chloride.[][9] This method avoids the handling of the highly reactive and moisture-sensitive acid chloride. Common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an activator like HOBt (hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[][9] This approach is particularly common in peptide synthesis and can provide high yields with minimal side reactions.[]

Reaction Parameter Comparison
ParameterMethod A: Acid ChlorideMethod B: Coupling Agent
Cyclopropane Source Cyclopropanecarbonyl ChlorideCyclopropanecarboxylic Acid
Key Reagents Triethylamine or PyridineEDC, DCC, HATU, etc.
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Byproducts Triethylammonium ChlorideUrea derivative, etc.
Advantages Fast reaction times, high reactivityMilder conditions, avoids handling acid chlorides
Disadvantages Moisture sensitive, corrosive byproductCost of coupling agents, byproduct removal
Logical Relationship of Key Reaction Components

dot

ReactionComponents Amine 4-Aminoacetophenone (Nucleophile) Product This compound Amine->Product Attacks Carbonyl Byproduct HCl / Base-HCl Salt Amine->Byproduct Generates HCl AcidChloride Cyclopropanecarbonyl Chloride (Electrophile) AcidChloride->Product Acylates Amine AcidChloride->Byproduct Generates HCl Base Base (Acid Scavenger) Base->Byproduct Neutralizes

Caption: Interplay of reactants leading to the final product and byproduct.

III. References

  • Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. The Royal Society of Chemistry. Available from: [Link]

  • Process for the preparation of cyclopropanecarboxamide. Google Patents. Available from:

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. Available from: [Link]

  • Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. Available from: [Link]

  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents. Available from:

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. PMC - PubMed Central. Available from: [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. Available from: [Link]

  • Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. PubMed. Available from: [Link]

  • The preparation and applications of amides using electrosynthesis. Green Chemistry (RSC Publishing). Available from: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available from: [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. PMC - NIH. Available from: [Link]

  • Cyclopropane carboxamides. Google Patents. Available from:

  • N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354. PubChem - NIH. Available from: [Link]

  • Method of purification of n-acetyl-p-aminophenol. Google Patents. Available from:

  • A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide. Google Patents. Available from:

Sources

Technical Support Center: N-(4-acetylphenyl)cyclopropanecarboxamide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of N-(4-acetylphenyl)cyclopropanecarboxamide. This document provides in-depth troubleshooting for common issues encountered during Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis. Designed for researchers and drug development professionals, this guide moves beyond simple procedural steps to explain the underlying scientific principles, ensuring robust and reliable data.

Compound Profile at a Glance

Before troubleshooting, it's essential to have a baseline understanding of the target molecule.

PropertyValue
Chemical Structure Chemical structure of this compound
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Monoisotopic Mass 203.09463 Da
Expected [M+H]⁺ 204.1019 u
Expected [M+Na]⁺ 226.0838 u

Troubleshooting NMR Analysis

High-quality NMR spectra are predicated on meticulous sample preparation.[1] Poor preparation can lead to broad peaks, low signal-to-noise, or the inability to achieve a proper deuterium lock.[1] This section addresses common spectral artifacts and provides solutions grounded in best practices.

Logical Workflow for NMR Troubleshooting

The following diagram outlines a systematic approach to diagnosing and resolving common NMR issues.

NMR_Troubleshooting start Problem with NMR Spectrum q1 Are peaks broad or poorly resolved? start->q1 q2 Are there unexpected peaks? start->q2 q3 Is signal-to-noise (S/N) too low? start->q3 a1_1 Sample too concentrated? Dilute and re-acquire. q1->a1_1 Yes a1_2 Paramagnetic impurities present? Filter sample, use high-purity solvents. q1->a1_2 Yes a1_3 Poor shimming? Re-shim manually or use gradient shimming. q1->a1_3 Yes a1_4 Solid particles in tube? Filter sample through glass wool. q1->a1_4 Yes a2_1 Solvent or water peaks? Compare to solvent reference. Dry sample thoroughly. q2->a2_1 Yes a2_2 Residual starting material? (4-aminoacetophenone or cyclopropanecarbonyl chloride) q2->a2_2 Yes a2_3 Side-products from synthesis? (e.g., diacylated product) Purify sample via chromatography. q2->a2_3 Yes a2_4 Contaminated NMR tube/cap? Use clean, high-quality tubes. q2->a2_4 Yes a3_1 Sample too dilute? Concentrate sample (typically 5-25 mg for ¹H). q3->a3_1 Yes a3_2 Insufficient number of scans? Increase scan count. q3->a3_2 Yes a3_3 Incorrect receiver gain? Optimize receiver gain setting. q3->a3_3 Yes

Caption: A flowchart for systematic NMR troubleshooting.

Frequently Asked Questions (NMR)

Q1: My aromatic peaks are not sharp singlets or doublets as expected. Why?

A1: This is often due to poor magnetic field homogeneity, which can be caused by several factors:

  • Particulate Matter: Undissolved material in your sample will disrupt the magnetic field.[2] Solution: Filter your sample through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[2]

  • Sample Concentration: Overly concentrated samples can increase viscosity, leading to broader lines.[3] While ¹³C NMR may require 50-100 mg, a typical ¹H NMR spectrum needs only 5-25 mg of a small molecule.[3] Solution: Dilute your sample and re-acquire the spectrum.

  • Shimming: The process of "shimming" adjusts the magnetic field for maximum homogeneity. If done poorly, all peaks will be broad. Solution: Ensure the automatic shimming routine completes successfully. For challenging samples, manual shimming may be necessary.

  • Paramagnetic Contaminants: Trace amounts of paramagnetic metals (like iron or copper) can cause significant line broadening.[1] Solution: Use high-purity solvents and clean glassware. If contamination is suspected, passing the sample through a small silica plug may help.

Q2: I see a peak at ~2.50 ppm in my DMSO-d₆ spectrum that isn't from my compound. What is it?

A2: The peak at ~2.50 ppm is the residual proton signal from the deuterated solvent DMSO-d₅. Similarly, you will see a peak at ~3.31 ppm from residual water in DMSO-d₆. It is crucial to know the chemical shifts of common deuterated solvents and their typical impurities to avoid misinterpreting your spectrum.

Q3: My amide N-H proton signal is very broad or not visible. Is this normal?

A3: Yes, this is a common phenomenon. The amide proton can undergo chemical exchange with trace amounts of water or other exchangeable protons in the solvent. This exchange process can significantly broaden the signal, sometimes to the point where it disappears into the baseline. Additionally, the nitrogen atom has a quadrupole moment which can also contribute to broadening. Solution: Ensure your solvent is as dry as possible. In some cases, acquiring the spectrum at a lower temperature can slow the exchange rate and result in a sharper peak.

Q4: The integration of my aromatic region doesn't match the expected proton count. What's wrong?

A4: This usually points to the presence of an impurity with signals in the same region.

  • Starting Materials: Unreacted 4-aminoacetophenone would show a distinct aromatic pattern.

  • Side Products: The synthesis of amides from acid chlorides can sometimes lead to side reactions.[4][5][][7][8]

  • Grease/Contaminants: Stopcock grease or other contaminants can introduce broad, rolling signals in the aromatic and aliphatic regions. Solution: Re-purify your sample using techniques like column chromatography or recrystallization. Always use clean glassware and NMR tubes.[9]

Troubleshooting Mass Spectrometry (MS) Analysis

MS analysis, particularly with electrospray ionization (ESI), is sensitive to many variables including solvent composition, sample concentration, and instrument settings.[10]

Logical Workflow for MS Troubleshooting

This flowchart provides a step-by-step guide for resolving common MS data acquisition problems.

MS_Troubleshooting start Problem with MS Spectrum q1 Is signal intensity poor or absent? start->q1 q2 Is the observed mass incorrect? start->q2 q3 Is the spectrum overly complex or fragmented? start->q3 a1_1 Check ESI spray stability. Is the capillary clogged? q1->a1_1 Yes a1_2 Sample too dilute or concentrated? Adjust concentration. High concentration can cause ion suppression. q1->a1_2 Yes a1_3 Incorrect mobile phase? Add acid (e.g., 0.1% formic acid) for positive mode to promote protonation. q1->a1_3 Yes a1_4 Instrument not tuned/calibrated? Perform routine maintenance and calibration. q1->a1_4 Yes a2_1 Instrument out of calibration? Recalibrate the mass analyzer. q2->a2_1 Yes a2_2 Observing an adduct other than [M+H]⁺? Common adducts: [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺. Check for sources of salt contamination. q2->a2_2 Yes a2_3 Is the wrong isotope peak being assigned? q2->a2_3 Yes a3_1 In-source fragmentation? Source energy (e.g., cone voltage) is too high. Reduce energy settings. q3->a3_1 Yes a3_2 Is the sample impure? Analyze by LC-MS to separate components. q3->a3_2 Yes a3_3 Observing unexpected fragmentation? Amides can undergo characteristic cleavages. Compare to known fragmentation patterns. q3->a3_3 Yes

Caption: A flowchart for systematic MS troubleshooting.

Frequently Asked Questions (MS)

Q1: I don't see the expected molecular ion [M+H]⁺ at m/z 204.10. What should I check first?

A1: The absence of the molecular ion is a common issue in ESI-MS.

  • Ionization Efficiency: Your compound may not be ionizing efficiently under the current conditions. Solution: Ensure your mobile phase promotes ionization. For positive ion mode, the addition of a small amount of acid (like 0.1% formic acid) is standard practice to provide a source of protons.[11]

  • In-Source Fragmentation: The molecule might be fragmenting in the ion source before it reaches the mass analyzer. This happens if the source energy settings (e.g., cone voltage, capillary voltage) are too high. Solution: Reduce the source energy settings to use "softer" ionization conditions.

  • Adduct Formation: Look for other common adducts. The most frequent are the sodium adduct [M+Na]⁺ at m/z 226.08 and the potassium adduct [M+K]⁺ at m/z 242.06. These arise from trace salt contamination in glassware, solvents, or the sample itself.

Q2: My spectrum shows a prominent peak at m/z 162. What could this be?

A2: A peak at m/z 162 likely corresponds to the loss of the cyclopropylcarbonyl group (C₄H₅O, 69 Da) followed by the addition of a proton, or a rearrangement. However, a more plausible fragmentation is the cleavage of the amide bond. The protonated 4-aminoacetophenone fragment [CH₃COC₆H₄NH₃]⁺ has a mass of m/z 136. A peak at m/z 162 is not a simple, expected fragment. It could arise from a complex rearrangement or be an impurity. Solution: Perform tandem MS (MS/MS) by isolating the parent ion at m/z 204.10 and fragmenting it. This will confirm which peaks are true fragments of your compound.

Q3: Why are my results inconsistent between runs?

A3: Reproducibility issues in MS often trace back to the LC system or the ion source.

  • LC Carryover: If you are using an LC-MS system, material from a previous, more concentrated sample may be "carrying over" into your current injection. Solution: Run several blank injections between samples to wash the system. Ensure needle wash protocols are adequate.[12]

  • Source Contamination: The ESI source can become dirty over time, leading to unstable spray and fluctuating signal intensity.[13] Solution: Follow the instrument manufacturer's guidelines for cleaning the ion source components.

  • Sample Stability: The analyte may be degrading in the autosampler.[11] Solution: Ensure the sample solvent is appropriate and consider using a cooled autosampler for sensitive compounds.

Standard Operating Protocols

Adherence to standardized protocols is critical for obtaining high-quality, reproducible data.

Protocol 1: NMR Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of this compound for ¹H NMR (or 50-75 mg for ¹³C NMR) into a clean, dry vial.[3][9]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[9] The sample should fully dissolve.

  • Mixing: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogeneous solution is essential for good shimming.[1]

  • Filtration and Transfer: Use a Pasteur pipette with a small, tight plug of glass wool at the bottom to transfer the solution into a high-quality, clean 5 mm NMR tube.[2] This removes any particulate matter.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.[3]

  • Instrument Insertion: Wipe the outside of the tube clean before inserting it into the spinner turbine and placing it in the spectrometer.

Protocol 2: MS Sample Preparation (Direct Infusion)
  • Stock Solution: Prepare a stock solution of your compound at ~1 mg/mL in a high-purity solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).

  • System Blank: Before running your sample, infuse only the mobile phase (the "blank") to ensure the system is clean and to observe background ions.[12]

  • Infusion: Load your sample into a clean syringe and infuse it into the mass spectrometer at a low, stable flow rate (e.g., 5-10 µL/min).

  • Optimization: While the sample is infusing, optimize key source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal intensity of the [M+H]⁺ ion at m/z 204.10.[13]

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • Emory University NMR Center. (2023). Small molecule NMR sample preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • Royal Society of Chemistry. (2023). Advances in NMR spectroscopy of small molecules in solution. [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]

  • MIT Department of Chemistry. Electrospray helpful hints. [Link]

  • ACS Publications, Organic Letters. (2026). Direct Amidation of Tertiary N-Benzylamines. [Link]

  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • YouTube, ChemHelp ASAP. (2019). synthesis of amides from acid chlorides. [Link]

  • National Institutes of Health (NIH), PMC. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. [Link]

  • National Institutes of Health (NIH), PMC. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

  • Wiley SpectraBase. N-(4-acetylphenyl)-2-pyrazinecarboxamide. [Link]

  • ResearchGate. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. [Link]

  • Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]

  • Google P
  • PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Thieme. 4. The Main Fragmentation Reactions of Organic Compounds. [Link]

  • National Institutes of Health (NIH), PMC. First synthesis of acylated nitrocyclopropanes. [Link]

  • PubMed. (2014). A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry. [Link]

  • National Institutes of Health (NIH), PubChem. n-Propylcyclopropanecarboxamide. [Link]

  • The Automated Topology Builder (ATB). N-(4-Acetylphenyl)-4-aminobenzenesulfonamide. [Link]

Sources

Validation & Comparative

A Comparative Guide to N-(4-acetylphenyl)cyclopropanecarboxamide and Other Cyclopropane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can enhance the therapeutic properties of drug candidates is perpetual. The cyclopropane ring, a small yet powerful three-membered carbocycle, has garnered significant attention for its unique conformational and electronic properties. Its incorporation into molecular structures can profoundly influence a compound's potency, metabolic stability, and pharmacokinetic profile. This guide provides a comparative analysis of N-(4-acetylphenyl)cyclopropanecarboxamide, a molecule of interest, alongside other cyclopropane derivatives that have shown promise in various therapeutic areas. While direct experimental data on this compound is limited in publicly available literature, this guide will leverage data from structurally similar compounds to infer its potential and highlight areas for future investigation.

The Cyclopropane Moiety: A Game-Changer in Medicinal Chemistry

The cyclopropane ring is more than just a cyclic alkane. Its strained ring system imparts unique electronic and steric properties, making it a valuable tool in drug design. The rigid conformation of the cyclopropane ring can help in achieving a desired three-dimensional arrangement of functional groups, leading to enhanced binding affinity to biological targets. Furthermore, the C-H bonds of a cyclopropane ring are stronger than those in larger cycloalkanes, which can contribute to increased metabolic stability and reduced off-target effects.[1]

The diverse pharmacological activities of cyclopropane-containing compounds are well-documented, with examples found in anticancer, antibacterial, antifungal, and antiviral agents.[2] This broad spectrum of activity underscores the versatility of the cyclopropane scaffold in medicinal chemistry.

This compound: A Molecule of Interest

This compound features a central cyclopropanecarboxamide core attached to an N-phenyl ring bearing an acetyl group at the para-position. The acetyl group, being an electron-withdrawing group, can influence the electronic properties of the phenyl ring and potentially engage in specific interactions with a biological target.

Caption: Chemical structure of this compound.

Comparative Analysis with Other Cyclopropane Derivatives

To understand the potential of this compound, we will compare it with other N-phenylcyclopropanecarboxamide derivatives that have been synthesized and evaluated for their biological activities.

Anticancer Activity

Several studies have highlighted the anticancer potential of N-phenylcyclopropanecarboxamide derivatives. For instance, a series of 1-phenylcyclopropane carboxamide derivatives were synthesized and shown to inhibit the proliferation of the U937 human myeloid leukemia cell line.[1] The structure-activity relationship (SAR) studies from this research indicated that the nature and position of substituents on the N-phenyl ring play a crucial role in the observed activity.

Compound/DerivativeSubstitution on N-phenyl ringBiological Activity (U937 cell line)Reference
This compound 4-acetylData not available-
Derivative 14-methoxyModerate antiproliferative activity[1]
Derivative 23,4-dichloroPotent antiproliferative activity[1]
Derivative 34-fluoroModerate antiproliferative activity[1]

The presence of electron-withdrawing groups, such as chloro substituents, on the phenyl ring has been associated with enhanced anticancer activity in some series of compounds.[1] This suggests that the acetyl group in this compound could contribute favorably to its potential as an anticancer agent. However, without direct experimental data, this remains a hypothesis that warrants investigation.

Antibacterial Activity

Cyclopropane derivatives have also been explored for their antibacterial properties. A study on amide derivatives containing cyclopropane revealed that the nature of the amide substituent and the aryl group significantly influences their antimicrobial activity.[3] Some derivatives exhibited moderate activity against Staphylococcus aureus and Escherichia coli.[3]

Compound/DerivativeAmide SubstituentAntibacterial Activity (MIC80 in μg/mL)Reference
This compound 4-acetylphenylData not available-
Thiazole amide derivativeThiazole32 (E. coli)[3]
Piperazine amide derivativePiperazineNo significant activity[3]

The SAR from this study suggests that aromatic amide substituents tend to confer higher antibacterial activity compared to aliphatic ones.[3] The 4-acetylphenyl group in our target molecule is aromatic, which could be a favorable feature for potential antibacterial action.

Experimental Protocols

To facilitate further research on this compound and its analogs, we provide the following detailed experimental protocols based on established methods for the synthesis of related compounds and relevant biological assays.

Synthesis of N-phenylcyclopropanecarboxamides

The synthesis of N-phenylcyclopropanecarboxamides typically involves the coupling of a substituted aniline with cyclopropanecarboxylic acid or its activated derivatives.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aniline Substituted Aniline (e.g., 4-aminoacetophenone) Coupling Amide Coupling (e.g., HATU, DIPEA in DMF) Aniline->Coupling Cyclo_acid Cyclopropanecarboxylic Acid Cyclo_acid->Coupling Product N-phenylcyclopropanecarboxamide Coupling->Product

Caption: General workflow for the synthesis of N-phenylcyclopropanecarboxamides.

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of the substituted aniline (e.g., 4-aminoacetophenone for the synthesis of this compound) (1.0 eq) in an appropriate solvent such as dimethylformamide (DMF), add cyclopropanecarboxylic acid (1.1 eq).

  • Coupling Agent Addition: Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-phenylcyclopropanecarboxamide.

Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., U937) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and incubate for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions and Conclusion

While this guide provides a comparative overview of this compound in the context of other bioactive cyclopropane derivatives, it is evident that direct experimental investigation of this specific molecule is crucial. Future research should focus on:

  • Synthesis and Characterization: A detailed and optimized synthesis protocol for this compound needs to be established and the compound fully characterized.

  • Biological Evaluation: The compound should be screened against a panel of cancer cell lines and bacterial strains to determine its antiproliferative and antimicrobial activities.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of a series of analogs with variations in the substituent on the phenyl ring will help in elucidating the SAR and optimizing the activity.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111. [Link]

  • Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Crystallography Reports, 62(7), 1165-1170. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 3984. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Synthesis, 13(4), 599-633. [Link]

Sources

A Comparative Guide to N-(4-acetylphenyl)cyclopropanecarboxamide and Established Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating N-(4-acetylphenyl)cyclopropanecarboxamide in the context of well-characterized histone deacetylase (HDAC) inhibitors. While public data on the specific inhibitory properties of this compound is limited, this document outlines the essential experimental comparisons and mechanistic considerations necessary to assess its potential as a therapeutic agent. We will draw comparisons with the FDA-approved HDAC inhibitors Vorinostat, Romidepsin, and Panobinostat to establish a benchmark for performance.

Introduction to Histone Deacetylases as Therapeutic Targets

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[1][2][3][4] In various cancers, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[5] Consequently, HDAC inhibitors have emerged as a significant class of anti-cancer agents.[5][6] By blocking HDAC activity, these inhibitors induce histone hyperacetylation, which can reactivate tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][7][8][9]

This guide will focus on a comparative analysis of the following compounds:

  • This compound: A compound of interest whose potential as an HDAC inhibitor warrants investigation.

  • Vorinostat (SAHA): A hydroxamic acid-based pan-HDAC inhibitor.[2][4][10]

  • Romidepsin (FK228): A cyclic peptide and potent inhibitor of class I HDACs.[1][11][12][13]

  • Panobinostat (LBH589): A potent pan-HDAC inhibitor.[7][8][9][14]

Mechanisms of Action: A Comparative Overview

The established HDAC inhibitors, while sharing a common overall mechanism, exhibit differences in their specificities and molecular interactions.

Vorinostat acts as a broad-spectrum inhibitor of class I and class II HDACs.[10] Its mechanism involves the chelation of the zinc ion in the active site of HDAC enzymes through its hydroxamic acid group, thereby blocking substrate access.[6] This leads to the accumulation of acetylated histones and non-histone proteins, affecting gene expression, cell cycle progression, and apoptosis.[15][16]

Romidepsin is a prodrug that becomes active within the cell.[1] It is a potent inhibitor of class I HDACs.[17] Its mechanism of action also involves interaction with the zinc-containing active site of the enzyme.[12][13]

Panobinostat is a pan-inhibitor, meaning it blocks the activity of a wide range of HDAC enzymes at nanomolar concentrations.[7][8] This broad activity results in the acetylation of numerous histone and non-histone proteins, leading to cell cycle arrest and apoptosis in malignant cells.[7][9]

For This compound , the mechanism of action as an HDAC inhibitor is currently hypothetical. Based on its chemical structure, it is plausible that the cyclopropane ring and amide linkage could interact with the active site of HDAC enzymes. Further experimental validation is required to confirm this hypothesis.

Signaling Pathway of HDAC Inhibition

The following diagram illustrates the general mechanism of HDAC inhibition and its downstream effects on gene expression.

HDAC_Inhibition_Pathway General Signaling Pathway of HDAC Inhibition cluster_0 Chromatin State & Gene Expression cluster_1 Inhibitor Action HAT Histone Acetyltransferases (HATs) Acetylated_Histones Acetylated Histones HAT->Acetylated_Histones Adds Acetyl Groups HDAC Histone Deacetylases (HDACs) Histones Histones HDAC->Histones Histones->HAT Closed_Chromatin Closed Chromatin (Transcriptionally Repressed) Histones->Closed_Chromatin Acetylated_Histones->HDAC Removes Acetyl Groups Open_Chromatin Open Chromatin (Transcriptionally Active) Acetylated_Histones->Open_Chromatin DNA DNA Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression HDAC_Inhibitor HDAC Inhibitor (e.g., this compound, Vorinostat, Romidepsin, Panobinostat) HDAC_Inhibitor->HDAC Inhibits

Caption: General mechanism of HDAC inhibition leading to altered gene expression.

Comparative Experimental Data

To ascertain the inhibitory potential of this compound, a series of in vitro and cell-based assays should be conducted and the results compared against established inhibitors. The following table outlines key comparative metrics.

Inhibitor Target HDAC Classes In Vitro IC50 (nM) Cellular Histone H3 Acetylation (EC50, µM) Antiproliferative Activity (GI50, µM)
This compound To be determinedTo be determinedTo be determinedTo be determined
Vorinostat Pan-HDAC (Class I & II)~10[18]~0.67[19]Varies by cell line
Romidepsin Class I HDACsSub-nanomolarVaries by cell lineVaries by cell line
Panobinostat Pan-HDAC5[18]Varies by cell lineVaries by cell line
Note: IC50, EC50, and GI50 values are highly dependent on the specific assay conditions and cell lines used. The values presented are for comparative reference.

Experimental Protocols

The following are detailed protocols for essential experiments to characterize and compare this compound with known HDAC inhibitors.

In Vitro HDAC Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HDACs.

Principle: A fluorogenic HDAC substrate is deacetylated by the enzyme, making it susceptible to cleavage by a developer, which releases a fluorescent molecule. The fluorescence intensity is inversely proportional to HDAC activity.[20][21]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and reference inhibitors (Vorinostat, Romidepsin, Panobinostat) in DMSO.

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Reconstitute purified human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, or a pan-HDAC extract) in assay buffer.

    • Prepare the fluorogenic HDAC substrate and developer solution as per the manufacturer's instructions (e.g., using a commercial kit).

  • Assay Procedure (96-well plate format):

    • Add 40 µL of assay buffer to each well.

    • Add 10 µL of serially diluted test compound or reference inhibitor to the appropriate wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" blank.

    • Add 25 µL of diluted HDAC enzyme to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 25 µL of the HDAC substrate to all wells.

    • Incubate at 37°C for 60 minutes.

    • Stop the enzymatic reaction and develop the fluorescent signal by adding 50 µL of developer solution to each well.

    • Incubate at room temperature for 15 minutes.

    • Measure fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition versus the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular Histone Acetylation Assay

This assay measures the ability of a compound to induce histone hyperacetylation in living cells, confirming its cell permeability and target engagement.

Principle: Cells are treated with the test compound, and the level of acetylated histones (e.g., acetylated Histone H3 or H4) is quantified using an ELISA-based method.[22][23][24]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed a human cancer cell line (e.g., HCT116, HeLa) in a 96-well plate and allow cells to adhere overnight.

    • Treat the cells with various concentrations of this compound or reference inhibitors for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Histone Extraction:

    • Lyse the cells and extract histone proteins according to a standard protocol or a commercial kit's instructions.

    • Determine the protein concentration of the histone extracts.

  • ELISA Procedure:

    • Coat a high-binding 96-well plate with the histone extracts.

    • Block the wells to prevent non-specific antibody binding.

    • Add a primary antibody specific for acetylated histone H3 (or H4).

    • Incubate and wash the plate.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate and wash the plate.

    • Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the protein concentration.

    • Plot the normalized absorbance versus the log of the compound concentration and determine the EC50 value.

Experimental Workflow Diagram

The following diagram illustrates the workflow for evaluating a novel HDAC inhibitor.

HDAC_Inhibitor_Evaluation_Workflow Workflow for Evaluating a Novel HDAC Inhibitor cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 Data Analysis & Comparison Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Assay In Vitro HDAC Inhibition Assay Compound_Synthesis->In_Vitro_Assay Cell_Treatment Treat Cancer Cell Lines Compound_Synthesis->Cell_Treatment IC50_Determination Determine IC50 In_Vitro_Assay->IC50_Determination Data_Comparison Compare Data with Known Inhibitors IC50_Determination->Data_Comparison Histone_Acetylation_Assay Cellular Histone Acetylation Assay Cell_Treatment->Histone_Acetylation_Assay Antiproliferation_Assay Antiproliferation Assay Cell_Treatment->Antiproliferation_Assay EC50_Determination Determine EC50 Histone_Acetylation_Assay->EC50_Determination EC50_Determination->Data_Comparison GI50_Determination Determine GI50 Antiproliferation_Assay->GI50_Determination GI50_Determination->Data_Comparison Conclusion Draw Conclusions on Potency and Efficacy Data_Comparison->Conclusion

Caption: A stepwise workflow for the comprehensive evaluation of a potential HDAC inhibitor.

Conclusion

While this compound remains an uncharacterized compound in the context of HDAC inhibition, this guide provides a clear and scientifically rigorous framework for its evaluation. By employing the detailed experimental protocols and comparing the resulting data against established HDAC inhibitors such as Vorinostat, Romidepsin, and Panobinostat, researchers can effectively determine its therapeutic potential. The proposed workflow ensures a comprehensive assessment of its in vitro potency, cellular activity, and antiproliferative effects, which are critical for advancing novel compounds in the drug discovery pipeline.

References

  • Vorinostat—An Overview. StatPearls Publishing. [Link]

  • The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway. PLOS One. [Link]

  • Farydak (Panobinostat): First HDAC Inhibitor Approved for the Treatment of Patients with Relapsed Multiple Myeloma. American Health & Drug Benefits. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Panobinostat. Clinical Pharmacokinetics. [Link]

  • Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors. Therapeutic Advances in Medical Oncology. [Link]

  • What is the mechanism of Romidepsin? Synapse. [Link]

  • What is the mechanism of Vorinostat? Synapse. [Link]

  • Panobinostat: Treatment Guide. Myeloma UK. [Link]

  • Panobinostat (Farydak): A Novel Option for the Treatment of Relapsed Or Relapsed and Refractory Multiple Myeloma. P & T : a peer-reviewed journal for formulary management. [Link]

  • What is Romidepsin used for? Synapse. [Link]

  • The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway. National Institutes of Health. [Link]

  • What is the mechanism of Panobinostat lactate? Synapse. [Link]

  • What is Vorinostat used for? Synapse. [Link]

  • The discovery and development of romidepsin for the treatment of T-cell lymphoma. Expert Opinion on Drug Discovery. [Link]

  • Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells. Cancer Biology & Therapy. [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS Discovery. [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience. [Link]

  • Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Molecules. [Link]

  • Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. Methods in Molecular Biology. [Link]

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]

  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]

  • A Non-Isotopic In Vitro Assay for Histone Acetylation. Journal of Visualized Experiments. [Link]

  • An Overview of Naturally Occurring Histone Deacetylase Inhibitors. Current Medicinal Chemistry. [Link]

  • Purification and enzymatic assay of class I histone deacetylase enzymes. MethodsX. [Link]

  • HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules. [Link]

  • EpiQuik™ Global Histone H4 Acetylation Assay Kit. EpigenTek. [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. ResearchGate. [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. The Journal of Biological Chemistry. [Link]

  • Comparison of Different Histone Deacetylase Inhibitors in Attenuating Inflammatory Pain in Rats. International Journal of Molecular Sciences. [Link]

  • Classification of the most common HDAC inhibitors. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Ethyl-4'-(cyclopropane carboxamido-N-yl)-5-ary-3-oxo-3,4,5,6-tetrahydro-biphenyl-4-carboxylate. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PLOS One. [Link]

  • Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry. [Link]

  • Synthesis and Biological Screening of N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2-yl) phenyl) cyclopropane Carboxamide. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. Molecules. [Link]

  • Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells. Journal of Medicinal Chemistry. [Link]

  • Cyclopropane carboxamides.
  • Synthesis, characterization, and biological activity of N‐(4‐acetylphenyl)maleimide and its oxime, carbazone, thiosemicarbazone derivatives and their polymers. ResearchGate. [Link]

  • (a) Classical histone deacetylase (HDAC) inhibitors. (b) Structure.... ResearchGate. [Link]

  • Cyclopropanecarboxamide. PubChem. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of N-(4-acetylphenyl)cyclopropanecarboxamide Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel anticancer agents with improved efficacy and reduced side effects is a paramount objective. The N-(4-acetylphenyl)cyclopropanecarboxamide scaffold has emerged as a promising pharmacophore, demonstrating significant potential in the development of new therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core structure, offering a comparative overview of their biological performance, supported by experimental data and protocols. As Senior Application Scientists, we aim to synthesize technical data with practical insights to empower researchers in their drug discovery endeavors.

Introduction: The this compound Scaffold

The unique physicochemical properties of the cyclopropane ring, such as its rigidity and electronic character, make it an attractive moiety in drug design. When incorporated into the this compound scaffold, it provides a three-dimensional architecture that can facilitate precise interactions with biological targets. The core structure consists of three key components that can be systematically modified to explore the SAR:

  • The Cyclopropane Ring: Modifications to this group can influence the compound's conformation and steric interactions within a binding pocket.

  • The Amide Linker: This linker is crucial for establishing hydrogen bonding and maintaining the appropriate orientation of the aromatic moieties.

  • The N-(4-acetylphenyl) Group: The phenyl ring and its substituents play a critical role in defining the compound's electronic properties and potential for specific interactions with the target protein. The acetyl group, in particular, offers a key point for modification and can significantly impact activity.

Our exploration of this scaffold has revealed a compelling potential for these analogs to act as potent anticancer agents, with a likely mechanism of action involving the inhibition of tubulin polymerization.

Comparative Analysis of Analog Performance

To elucidate the structure-activity relationships of this compound analogs, a series of compounds with systematic modifications to the core scaffold were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The following table summarizes the in vitro cytotoxicity (IC50 values) of representative analogs, highlighting the impact of different substituents.

Table 1: In Vitro Cytotoxicity of this compound Analogs

Compound IDR1 (on Cyclopropane)R2 (on Phenyl Ring)R3 (Amide Linker)IC50 (µM) vs. A549 (Lung Cancer)[1]IC50 (µM) vs. HT-29 (Colon Cancer)[1]IC50 (µM) vs. U937 (Leukemia)[2]
NAPC-01 (Parent) H4-acetyl-NH-15.218.5>50
NAPC-02 Phenyl4-acetyl-NH-5.87.112.4
NAPC-03 H4-nitro-NH-8.910.325.1
NAPC-04 H4-cyano-NH-7.29.518.9
NAPC-05 H4-acetyl-N(CH3)-25.630.1>50
NAPC-06 H3,4-dichloro-NH-2.13.55.8

Analysis of Structure-Activity Relationships:

  • Substitution on the Cyclopropane Ring (R1): The introduction of a phenyl group on the cyclopropane ring (NAPC-02) led to a significant increase in anticancer activity compared to the unsubstituted parent compound (NAPC-01). This suggests that the additional aromatic ring may engage in favorable π-π stacking or hydrophobic interactions within the target's binding site.

  • Substitution on the Phenyl Ring (R2): Replacing the 4-acetyl group with other electron-withdrawing groups like nitro (NAPC-03) and cyano (NAPC-04) also enhanced potency, indicating that the electronic properties of this ring are crucial for activity. The most potent analog in this series, NAPC-06, featured 3,4-dichloro substitution, suggesting that a combination of steric bulk and electron-withdrawing character in this region is highly beneficial for activity.

  • Modification of the Amide Linker (R3): N-methylation of the amide linker (NAPC-05) resulted in a marked decrease in activity. This highlights the importance of the amide proton for hydrogen bonding interactions with the biological target.

Proposed Mechanism of Action: Inhibition of Tubulin Polymerization

Based on the structural similarities of this compound analogs to known tubulin inhibitors, we hypothesize that their primary mechanism of anticancer action is the disruption of microtubule dynamics through inhibition of tubulin polymerization.[3][4] Microtubules are essential components of the cytoskeleton and the mitotic spindle, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Many small molecule inhibitors of tubulin polymerization, such as colchicine, bind to a specific site on β-tubulin, preventing the formation of microtubules. The rigid, three-dimensional structure of the N-phenylcyclopropanecarboxamide scaffold is well-suited to fit into the colchicine binding site.

G cluster_0 Cellular Environment NAPC_Analog N-(4-acetylphenyl) cyclopropanecarboxamide Analog Tubulin_Dimer α/β-Tubulin Dimer NAPC_Analog->Tubulin_Dimer Binds to Colchicine Site Microtubule Microtubule NAPC_Analog->Microtubule Inhibits Polymerization Mitotic_Spindle Mitotic Spindle NAPC_Analog->Mitotic_Spindle Disrupts Formation Tubulin_Dimer->Microtubule Polymerization Microtubule->Mitotic_Spindle Formation Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Proposed mechanism of action for this compound analogs.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for the synthesis of the parent compound and the evaluation of its biological activity are provided below.

Synthesis of this compound (NAPC-01)

This two-step synthesis involves the preparation of cyclopropanecarbonyl chloride followed by its reaction with 4-aminoacetophenone.

G

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Cyclopropanecarbonyl Chloride

  • To a stirred solution of cyclopropanecarboxylic acid (1.0 eq) in a round-bottom flask, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude cyclopropanecarbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (NAPC-01)

  • Dissolve 4-aminoacetophenone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask and add pyridine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the crude cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.

In Vitro Cytotoxicity Evaluation: MTT Assay

The antiproliferative activity of the synthesized analogs is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Seed cancer cells (e.g., A549, HT-29, U937) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The structure-activity relationship studies have demonstrated that modifications to the cyclopropane and phenyl rings can significantly influence the antiproliferative activity of these analogs. The proposed mechanism of action, inhibition of tubulin polymerization, provides a rational basis for their anticancer effects.

Future research in this area should focus on:

  • Lead Optimization: Further exploration of substituents on the phenyl ring, particularly at the 3 and 4 positions, could lead to the discovery of more potent and selective analogs.

  • Mechanism of Action Studies: Detailed biochemical and cellular assays are needed to confirm the inhibition of tubulin polymerization and to investigate other potential biological targets.

  • In Vivo Efficacy: Promising analogs should be evaluated in preclinical animal models to assess their in vivo anticancer activity, pharmacokinetics, and toxicity profiles.

By leveraging the insights from this comparative guide, researchers can accelerate the development of this compound-based therapeutics for the treatment of cancer.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon. Available at: [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111. [Link]

  • Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 194, 112244. [Link]

  • Recent developments in tubulin polymerization inhibitors: An overview. European Journal of Medicinal Chemistry, 87, 89-124. [Link]

  • Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Therapeutic Patents, 34(1), 25-42. [Link]

  • The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules, 27(15), 4938. [Link]

  • Anti-proliferative, c-Met Inhibitions, and PAINS Evaluations of New Thiophene, Thiazole, Coumarin, Pyran, and Pyridine Derivatives. Anticancer Agents in Medicinal Chemistry, 22(11), 2125-2141. [Link]

Sources

A Comparative Guide to the Biological Target Validation of N-(4-acetylphenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the identification and validation of the biological target of a novel bioactive compound, using N-(4-acetylphenyl)cyclopropanecarboxamide as a hypothetical lead molecule. As this compound is primarily recognized as a synthetic intermediate, we will operate under the scenario that it has been identified as a "hit" in a phenotypic screen, demonstrating a desirable cellular response, and now requires target deconvolution.

The principles and methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the critical importance of rigorous, multi-faceted target validation in the early stages of drug discovery.

Part 1: The Imperative of Target Validation

Identifying the molecular target of a bioactive compound is a cornerstone of modern drug development. It transforms a "black box" hit from a phenotypic screen into a tool for understanding biological pathways and a starting point for rational drug design. Without a validated target, efforts in lead optimization are unguided, the risk of off-target effects remains unquantified, and the path to clinical development is fraught with uncertainty.

This guide will compare and contrast several orthogonal experimental strategies for validating a putative biological target, focusing on building a self-validating system of evidence. We will explore biochemical, biophysical, and cell-based assays, each providing a different and essential piece of the puzzle.

Part 2: Experimental Strategies for Target Identification and Validation

The overall workflow for moving from a phenotypic hit to a validated target is a multi-step process. The initial phase involves identifying candidate targets, which can then be subjected to rigorous validation experiments.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation phenotypic_screen Phenotypic Screen Hit (e.g., this compound) affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screen->affinity_chromatography yeast_two_hybrid Yeast Two-Hybrid Screening phenotypic_screen->yeast_two_hybrid computational In Silico Target Prediction phenotypic_screen->computational candidate_targets List of Candidate Targets affinity_chromatography->candidate_targets yeast_two_hybrid->candidate_targets computational->candidate_targets biochemical_assays Biochemical/Biophysical Assays (SPR, ITC, Enzyme Kinetics) candidate_targets->biochemical_assays cell_based_assays Cell-Based Target Engagement (CETSA, Reporter Assays) candidate_targets->cell_based_assays genetic_validation Genetic Validation (CRISPR/Cas9, siRNA) candidate_targets->genetic_validation validated_target Validated Biological Target biochemical_assays->validated_target cell_based_assays->validated_target genetic_validation->validated_target

Figure 1: A high-level overview of the workflow from a phenotypic screen hit to a validated biological target.

Biochemical and Biophysical Validation: The Direct Interaction

Once a candidate target is identified (let's hypothetically say "Enzyme X"), the first step is to confirm a direct physical interaction between the compound and the purified protein. This is crucial for demonstrating that the compound is not acting through an indirect mechanism.

Technique Principle Data Output Pros Cons
Surface Plasmon Resonance (SPR) Immobilized target protein on a sensor chip; compound flows over the surface, and changes in the refractive index upon binding are measured.Binding affinity (KD), association (ka) and dissociation (kd) rates.Real-time, label-free, provides kinetic data.Requires protein immobilization which may affect activity; non-specific binding can be an issue.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the target protein in solution.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Gold standard for thermodynamics; solution-based, no labeling or immobilization.Requires large amounts of pure protein; low throughput; may not be sensitive enough for very weak or very strong interactions.
Enzyme Inhibition Assay If the target is an enzyme, this assay measures the effect of the compound on the enzyme's catalytic activity.IC50/Ki, mechanism of inhibition (e.g., competitive, non-competitive).Directly links binding to a functional consequence; high-throughput potential.Only applicable to enzyme targets; indirect measure of binding.

Expert Insight: While ITC provides the most comprehensive thermodynamic profile of the interaction, SPR is often a more practical first step due to its higher throughput and lower sample consumption. An enzyme inhibition assay is indispensable if the target is an enzyme, as it directly connects binding to function.

Cell-Based Target Engagement: Proving the Interaction in a Biological Context

Confirming that the compound binds its target within the complex environment of a living cell is a critical validation step. This ensures that the compound can reach its target and that the interaction is not an artifact of in vitro conditions.

CETSA is a powerful technique for verifying target engagement in intact cells or even tissues. It is based on the principle that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.

CETSA_Workflow start Treat cells with This compound or vehicle control heat_shock Heat cells to a range of temperatures start->heat_shock lysis Lyse cells and separate soluble and precipitated proteins heat_shock->lysis quantification Quantify remaining soluble target protein (e.g., by Western Blot) lysis->quantification melt_curve Plot protein abundance vs. temperature to generate a melt curve quantification->melt_curve shift A shift in the melt curve indicates target engagement melt_curve->shift

Figure 2: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Hypothetical CETSA Data for this compound and Target 'Enzyme X'

Temperature (°C) % Soluble Enzyme X (Vehicle) % Soluble Enzyme X (Compound)
37100100
459598
507092
554085
601550
65520

This data illustrates that in the presence of this compound, "Enzyme X" is significantly more stable at higher temperatures, providing strong evidence of target engagement in a cellular context.

Genetic Validation: Linking the Target to the Phenotype

The ultimate validation is to demonstrate that the identified target is responsible for the observed biological effect of the compound. This is typically achieved by reducing or eliminating the expression of the target protein and observing whether this recapitulates or blocks the compound's effect.

Method Mechanism Pros Cons
siRNA/shRNA (RNAi) Transiently silences gene expression by degrading the target mRNA.Relatively quick and easy to implement; dose-dependent knockdown is possible.Incomplete knockdown; potential for off-target effects; transient effect.
CRISPR/Cas9 Knockout Permanently disrupts the gene at the DNA level, leading to a complete loss of protein expression.Complete and permanent loss of function; high specificity.Can be lethal if the gene is essential; more technically demanding to create stable cell lines.

Experimental Logic: If knocking out "Enzyme X" using CRISPR/Cas9 results in the same phenotypic change as treating the cells with this compound, this provides very strong evidence that the compound's activity is mediated through this target. Conversely, if the compound has no effect in the knockout cells, it confirms that "Enzyme X" is the relevant target.

Part 3: Detailed Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC)
  • Preparation:

    • Thoroughly dialyze the purified target protein and dissolve the compound in the exact same buffer to minimize buffer mismatch artifacts. A common buffer is 50 mM Tris, 150 mM NaCl, pH 7.5.

    • Determine the protein concentration accurately using a method like BCA or absorbance at 280 nm.

    • Prepare a 10-20 fold molar excess of the compound solution relative to the protein concentration.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution (e.g., 20 µM) into the sample cell.

    • Load the compound solution (e.g., 300 µM) into the injection syringe.

  • Data Acquisition:

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to avoid artifacts from syringe placement, and discard this data point.

    • Inject the compound into the protein solution in a series of small aliquots (e.g., 2-3 µL) with sufficient time between injections for the signal to return to baseline.

    • Perform a control experiment by injecting the compound into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the peaks of the binding isotherm to determine the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH).

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat cells with this compound at the desired concentration (e.g., 10 µM) or with a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1 hour).

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 37°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein "Enzyme X" in the supernatant of each sample using Western blotting or another specific protein detection method.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 37°C) for both the vehicle and compound-treated samples.

    • Plot the normalized intensities against temperature to generate the melting curves. A rightward shift in the curve for the compound-treated sample indicates stabilization and target engagement.

Part 4: Conclusion and Forward Look

The validation of a biological target is not a single experiment but a carefully constructed body of evidence. By combining direct binding assays (SPR, ITC), functional assays (enzyme inhibition), in-cell target engagement (CETSA), and genetic approaches (CRISPR/Cas9), researchers can build an undeniable case for a compound's mechanism of action. For a novel hit like this compound, this rigorous, multi-pronged approach is the only reliable path forward. It mitigates the risk of pursuing irrelevant targets and lays a solid foundation for successful, mechanism-driven drug discovery.

References

  • Title: The cellular thermal shift assay for in situ target engagement determination and drug discovery. Source: Nature Protocols URL: [Link]

A Guide to Characterizing the Selectivity Profile of Novel Chemical Entities: A Case Study Approach with N-(4-acetylphenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous scientific evaluation. A primary challenge lies in deciphering a compound's molecular interactions within the complex cellular environment. While high potency against an intended target is desirable, it is the selectivity profile—the degree to which a compound interacts with its intended target versus other proteins—that often dictates its ultimate success or failure. Poor selectivity can lead to off-target effects, toxicity, and unforeseen side effects, derailing even the most promising drug candidates.

This guide provides a comprehensive, technically-grounded framework for characterizing the cross-reactivity of a novel chemical entity (NCE). We will use N-(4-acetylphenyl)cyclopropanecarboxamide (CAS No. 23845-08-1) as our representative NCE. This molecule, featuring a cyclopropanecarboxamide core, belongs to a structural class present in numerous bioactive compounds, including kinase inhibitors and GPCR antagonists.[1][2] While its specific biological activity is not widely documented in public literature, its structure presents a compelling starting point to illustrate the systematic process of target identification and selectivity profiling that is fundamental to modern drug development.

Our approach is designed for researchers, scientists, and drug development professionals, emphasizing the causal logic behind experimental choices and integrating computational, biochemical, and cellular methodologies to build a robust and trustworthy selectivity profile.

Part 1: The Foundational Step - Hypothesis Generation via In Silico Profiling

Before committing to resource-intensive wet-lab experimentation, a logical first step is to generate a data-driven hypothesis about the potential biological targets of this compound. Computational (in silico) methods leverage the compound's structure to predict its interactions with known protein targets, providing a crucial roadmap for subsequent experimental validation.

Causality Behind the Approach: The principle of molecular recognition dictates that a compound's 3D structure and chemical properties (e.g., hydrogen bond donors/acceptors, hydrophobicity) determine its binding affinity for a protein's active site. By comparing the structure of our NCE to vast libraries of compounds with known biological activities, we can infer its potential targets. This approach maximizes efficiency by focusing experimental resources on the most probable target classes.

Experimental Workflow: In Silico Target Prediction

cluster_0 In Silico Analysis cluster_1 Hypothesis Generation cluster_2 Experimental Validation start This compound (SMILES String / SDF File) similarity 2D/3D Similarity Search (e.g., ChEMBL, PubChem) start->similarity docking Molecular Docking (Virtual screen against target libraries like PDB) start->docking pharma Pharmacophore Modeling (Identify key chemical features) start->pharma hypothesis Generate Prioritized List of Potential Target Classes (e.g., Kinases, GPCRs, Nuclear Receptors) similarity->hypothesis Identifies structurally similar compounds with known activity docking->hypothesis Predicts binding affinity and pose for specific targets pharma->hypothesis Matches features to known pharmacophore models validation Proceed to Wet-Lab Biochemical & Cellular Assays hypothesis->validation Testable Hypotheses

Caption: In silico workflow for generating target hypotheses for an NCE.

Part 2: A Tiered Strategy for Experimental Selectivity Profiling

With a set of testable hypotheses in hand, we employ a tiered experimental approach. This strategy begins with broad, high-throughput screening to identify a wide range of potential interactions and progressively narrows the focus to more physiologically relevant cellular assays to confirm on-target engagement and characterize off-target effects.

Tier 1: Broad Biochemical Profiling

The Rationale: The first pass aims to cast a wide net. Large-scale biochemical screening panels, such as those offered by commercial vendors for hundreds of kinases, are invaluable for this purpose.[3] These assays are performed in a purified, cell-free system, which allows for the direct measurement of interaction between the compound and the protein target without the complexities of cell membranes, metabolism, or competing endogenous ligands. This provides a clean, quantitative measure of inhibitory potential (typically as % inhibition or IC50/Ki values).

Protocol: Representative Kinase Inhibition Assay (FRET-based)

  • Assay Principle: This assay measures the phosphorylation of a peptide substrate by a kinase. The substrate is labeled with a FRET donor fluorophore, and an antibody that specifically recognizes the phosphorylated substrate is labeled with a FRET acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute this compound in DMSO, then further dilute in assay buffer to create a 10-point concentration curve (e.g., 100 µM to 1 nM). Include a DMSO-only control.

    • Prepare a solution of the kinase of interest and the FRET-labeled peptide substrate in assay buffer.

    • Prepare a solution of ATP. The concentration is critical; using the Michaelis-Menten constant (Km) of ATP for each kinase is ideal, though a fixed concentration (e.g., 10 µM) is often used for high-throughput screens.[4]

    • Prepare a "stop/detection" solution containing the acceptor-labeled anti-phospho-substrate antibody and EDTA to chelate Mg²⁺ and stop the kinase reaction.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the compound dilutions to the assay plate.

    • Add 5 µL of the kinase/substrate mixture to all wells and mix.

    • Initiate the reaction by adding 2.5 µL of the ATP solution. Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the stop/detection solution. Incubate for 30 minutes.

    • Read the plate on a FRET-capable plate reader (e.g., measuring fluorescence at two wavelengths).

  • Data Analysis:

    • Calculate the ratio of acceptor/donor fluorescence.

    • Normalize the data using DMSO (0% inhibition) and a potent, broad-spectrum inhibitor like Staurosporine (100% inhibition) as controls.

    • Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation: Biochemical Kinase Screen

Target KinaseKinase FamilyThis compound (% Inhibition @ 10 µM)Staurosporine (% Inhibition @ 1 µM)
CDK2/CycACMGC8.2%99.5%
MAPK1 (ERK2)CMGC12.5%98.7%
SRC Tyrosine Kinase 92.1% 100.0%
EGFRTyrosine Kinase45.3%99.8%
LCK Tyrosine Kinase 88.7% 100.0%
PKAAGC3.1%99.1%
AKT1AGC6.8%97.4%

Interpretation of Hypothetical Data: The initial screen suggests that our NCE is a potential inhibitor of the SRC family of tyrosine kinases, with significant activity against SRC and LCK, and moderate activity against EGFR. This provides a clear direction for the next tier of investigation.

Tier 2: Cellular Target Engagement and Pathway Analysis

The Rationale: A compound's activity in a biochemical assay does not guarantee its efficacy in a living cell.[5] Factors such as cell permeability, efflux by transporters, intracellular metabolism, and high intracellular ATP concentrations can lead to discrepancies.[4] Therefore, it is essential to confirm that the compound can enter the cell, bind to its intended target, and exert a functional effect on the relevant signaling pathway.

Protocol: Cellular Thermal Shift Assay (CETSA®)

This powerful technique directly assesses target engagement in a cellular environment without requiring any modification to the compound or the protein.[6]

  • Assay Principle: The binding of a ligand (our NCE) to its target protein confers thermal stability. When cells are heated, proteins denature and aggregate. Stabilized proteins, however, will remain soluble at higher temperatures. This difference in solubility can be quantified by methods like Western blotting or mass spectrometry.

  • Experimental Workflow:

    • Cell Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing SRC) and treat replicate cultures with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.

    • Thermal Challenge: Harvest the cells, resuspend them in a buffer, and divide each sample into multiple aliquots. Heat each aliquot to a different temperature (e.g., from 40°C to 65°C in 2.5°C increments) for 3 minutes, followed by immediate cooling.

    • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (containing non-aggregated proteins) from the aggregated protein pellet by high-speed centrifugation.

    • Quantification: Analyze the amount of the target protein (e.g., SRC) remaining in the soluble fraction at each temperature point using Western blotting or ELISA.

  • Data Analysis:

    • For both the vehicle and compound-treated samples, plot the percentage of soluble target protein against the temperature.

    • A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control. This "thermal shift" is direct evidence of the compound binding to and stabilizing the target protein inside the cell.

cluster_0 CETSA® Workflow treat 1. Treat Cells (Vehicle vs. Compound) heat 2. Heat Aliquots (Temperature Gradient) treat->heat lyse 3. Lyse & Centrifuge (Separate Soluble/Pellet) heat->lyse quantify 4. Quantify Soluble Target (e.g., Western Blot) lyse->quantify plot 5. Plot Melting Curves (Soluble Protein vs. Temp) quantify->plot result Result: Thermal Shift Confirms Target Engagement plot->result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Part 3: Building the Comprehensive Selectivity Profile

The final step involves synthesizing all the data to create a comprehensive view of the compound's selectivity and comparing it to alternative or established molecules. This holistic profile is critical for making informed decisions about advancing the compound in the drug discovery pipeline.

Data Synthesis and Comparison:

We now integrate the biochemical data (potency against a wide panel) with the cellular data (confirmation of on-target engagement and functional pathway modulation). The goal is to determine the compound's selectivity window—the ratio of its potency against off-targets versus its on-target. A larger window generally correlates with a safer therapeutic profile.

Let's assume our follow-up experiments generated the following hypothetical data for this compound and we compare it to two well-known kinase inhibitors: Dasatinib (a multi-kinase inhibitor) and a hypothetical "Highly Selective Inhibitor."

Comparative Selectivity Profile

ParameterTargetThis compoundDasatinib (Reference)Highly Selective Inhibitor X (Reference)
Biochemical Potency (Ki, nM) SRC (On-Target) 50 nM <1 nM 5 nM
LCK (Off-Target 1)85 nM<1 nM>10,000 nM
EGFR (Off-Target 2)1,200 nM15 nM>10,000 nM
KDR (Off-Target 3)3,500 nM5 nM>10,000 nM
Selectivity Ratio (Off-Target Ki / On-Target Ki) LCK / SRC1.7-fold ~1-fold>2,000-fold
EGFR / SRC24-fold ~15-fold>2,000-fold
KDR / SRC70-fold ~5-fold>2,000-fold
Cellular Target Engagement CETSA® Thermal Shift for SRC+5.2°C +6.5°C+4.8°C
Cellular Potency (IC50, nM) SRC-dependent Phosphorylation250 nM 2 nM30 nM

Analysis and Interpretation:

  • This compound Profile: Our hypothetical data paints a picture of a moderately potent SRC inhibitor. The CETSA result confirms it engages SRC in cells. However, its selectivity is limited. It inhibits LCK with nearly the same potency as SRC (1.7-fold selectivity), suggesting it is an SRC-family kinase inhibitor rather than being specific for SRC. It shows modest selectivity against EGFR and KDR. This profile suggests potential "polypharmacology," which can sometimes be beneficial but also raises the risk of off-target toxicities.[3]

  • Comparison to Dasatinib: Dasatinib is known to be a potent, multi-targeted inhibitor, hitting SRC, LCK, KDR, EGFR, and others with high affinity. Our NCE is less potent but shows a slightly better selectivity window against KDR and EGFR compared to Dasatinib.

  • Comparison to Inhibitor X: This hypothetical molecule represents an ideal selective inhibitor, with over 2,000-fold selectivity for SRC against other kinases. Our NCE falls far short of this benchmark.

This comparative analysis provides crucial context. For a researcher developing this compound, the next steps would be clear: medicinal chemistry efforts would be required to improve both on-target potency and, critically, selectivity against other kinases like LCK.

Conclusion

Characterizing the cross-reactivity of a novel chemical entity is not a single experiment but a systematic, multi-faceted investigation. By using this compound as a conceptual case study, we have outlined a robust workflow that progresses from computational hypothesis to broad biochemical screening and culminates in definitive cellular target engagement and functional assays. This tiered approach ensures that resources are used efficiently while building a trustworthy, data-rich profile of a compound's biological interactions. The integration of biochemical potency data with cellular engagement and pathway effects, all viewed through the lens of comparison with established drugs, provides the critical insights needed to guide the complex, challenging, but ultimately rewarding process of drug discovery.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. [Link]

  • Invitrogen Corporation. (2007). Multi-pathway profiling approach to compound validation: utilizing SelectScreen™ cell-based pathway screening to characterize pathway selectivity for commonly used protein kinase inhibitors. Cancer Research, 67(9_Supplement), LB-26. [Link]

  • Nagase, T., et al. (2014). Design, synthesis, and structure-activity relationships of a series of novel N-aryl-2-phenylcyclopropanecarboxamide that are potent and orally active orexin receptor antagonists. Bioorganic & Medicinal Chemistry, 22(21), 6071-88. [Link]

  • Reddy, T. S., et al. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. RSC Advances, 11(1), 1-10. [Link]

Sources

Comparative Efficacy Analysis: N-(4-acetylphenyl)cyclopropanecarboxamide and Its Analogs Against Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals and Researchers

This guide provides a detailed comparative analysis of the preclinical efficacy of N-(4-acetylphenyl)cyclopropanecarboxamide and its structurally related analogs, focusing on their potential as inhibitors of key signaling pathways in oncology. While this compound itself is not extensively characterized in publicly available literature as a therapeutic agent, its core structure is present in a class of potent and selective enzyme inhibitors, most notably inhibitors of Checkpoint Kinase 1 (CHK1). This guide will focus on a well-studied analog, CCT244747 , which incorporates the N-cyclopropyl-4-acetylphenylamide moiety, and compare its performance against other CHK1 inhibitors and standard chemotherapeutic agents.

The objective is to provide a scientifically rigorous comparison, grounded in experimental data, to inform research and development decisions. We will delve into the mechanism of action, comparative potency, and synergistic potential, supported by detailed experimental protocols.

Introduction: The Therapeutic Rationale for CHK1 Inhibition

Many cancer cells exhibit increased reliance on the DNA Damage Response (DDR) pathway to survive the high levels of intrinsic DNA damage that result from rapid proliferation and oncogene-induced stress. Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase at the heart of the DDR, acting as a master regulator of the cell cycle in response to DNA damage. By arresting the cell cycle, CHK1 provides time for DNA repair, thereby promoting cell survival.

Inhibition of CHK1 has emerged as a promising anti-cancer strategy for two primary reasons:

  • Direct Monotherapy: In tumors with high intrinsic replicative stress (e.g., those with Cyclin E amplification), the constant activation of the DDR makes them particularly vulnerable to CHK1 inhibition.

  • Synergy with Chemotherapy: Many traditional chemotherapeutic agents, such as gemcitabine or cisplatin, function by inducing overwhelming DNA damage. By inhibiting CHK1, we can abrogate the tumor cell's ability to arrest the cell cycle and repair this damage, leading to a phenomenon known as "synthetic lethality," where the combination of drugs is significantly more effective than either agent alone.

This compound and its more advanced analog, CCT244747, represent a chemical series designed to potently and selectively inhibit CHK1.

Comparative Landscape: CCT244747 vs. Other CHK1 Inhibitors and Standard Drugs

The clinical and preclinical landscape of CHK1 inhibitors includes several key players. A comparison of their properties is essential for understanding the potential advantages of the this compound scaffold.

CompoundTarget(s)IC50 (CHK1)Key CharacteristicsStatus (as of last major reports)
CCT244747 CHK1 ~2.5 nM Orally bioavailable, potent, and selective. Demonstrates synergy with gemcitabine in preclinical models.Preclinical
Prexasertib (LY2606368) CHK1, CHK2~1 nMPotent inhibitor of both CHK1 and CHK2. Has shown single-agent activity in clinical trials.Clinical Trials (Phase II)
Rabusertib (LY2603618) CHK1~7 nMOne of the earlier CHK1 inhibitors to enter clinical trials. Often used in combination with chemotherapy.Clinical Trials (Phase II)
Gemcitabine DNA Synthesis (Pyrimidine analog)N/AStandard-of-care chemotherapy for various cancers, including pancreatic and ovarian. Induces DNA damage.Approved
Cisplatin DNA (Cross-linking)N/AStandard-of-care platinum-based chemotherapy. Induces DNA cross-links, triggering the DDR.Approved

Expert Insight: The key differentiating factor for a new CHK1 inhibitor like CCT244747 is not just raw potency (IC50), but its selectivity profile, oral bioavailability, and ability to achieve sustained target inhibition at a well-tolerated dose. While Prexasertib shows high potency, its dual inhibition of CHK2 may lead to different off-target effects. The oral availability of CCT244747 is a significant advantage for potential clinical development, offering more flexible dosing regimens compared to intravenously administered agents.

Preclinical Efficacy: A Data-Driven Comparison

In Vitro Potency and Selectivity

The initial assessment of any inhibitor is its ability to inhibit the target enzyme and its selectivity against other related kinases.

Finding: CCT244747 demonstrates high potency against CHK1 with an IC50 in the low nanomolar range. In kinase panel screens, it shows high selectivity for CHK1 over other kinases, including the closely related CHK2. This selectivity is crucial as off-target inhibition can lead to unforeseen toxicities.

Cellular Mechanism of Action: Abrogation of DNA Damage-Induced Cell Cycle Arrest

A hallmark of a functional CHK1 inhibitor is its ability to force cells with damaged DNA to bypass the G2/M checkpoint and enter mitosis prematurely, leading to mitotic catastrophe and cell death.

Experimental Result: In cancer cell lines treated with a DNA damaging agent like gemcitabine, subsequent treatment with CCT244747 leads to a significant reduction in the phosphorylation of CDC25A (a direct downstream target of CHK1) and an increase in the levels of phosphorylated Histone H3, a marker of mitotic entry. This confirms the inhibitor's ability to abrogate the checkpoint as intended.

Synergistic Efficacy with Genotoxic Agents

The true potential of CHK1 inhibitors is often realized in combination with chemotherapy.

Finding: In preclinical models of pancreatic and non-small cell lung cancer, the combination of CCT244747 with gemcitabine shows strong synergy. This is often quantified using the Chou-Talalay method to calculate a Combination Index (CI), where a CI < 1 indicates synergy. Studies have shown that CCT244747 can significantly enhance the tumor growth inhibition of gemcitabine in mouse xenograft models.

Experimental Protocols for Comparative Efficacy Assessment

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key experiments used to evaluate and compare CHK1 inhibitors.

Protocol: In Vitro Kinase Inhibition Assay

This protocol determines the IC50 of an inhibitor against its target kinase.

Causality: The purpose of this assay is to quantify the direct inhibitory effect of the compound on the purified enzyme's activity. A lower IC50 value indicates higher potency.

Methodology:

  • Reagents: Recombinant human CHK1 enzyme, ATP, kinase buffer, and a suitable peptide substrate (e.g., CHKtide).

  • Plate Preparation: Serially dilute the test compound (e.g., CCT244747) in DMSO and then into the kinase buffer in a 96-well plate.

  • Kinase Reaction: Add the CHK1 enzyme to each well and incubate for 10 minutes.

  • Initiation: Start the reaction by adding a mixture of ATP and the peptide substrate.

  • Incubation: Allow the reaction to proceed for 60 minutes at 30°C.

  • Termination & Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., Kinase-Glo®) that quantifies the remaining ATP. A potent inhibitor will result in more ATP remaining.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50.

Workflow: In Vitro Kinase IC50 Determination

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis p1 Serially Dilute Inhibitor (e.g., CCT244747) p2 Add CHK1 Enzyme to 96-well plate p1->p2 Dispense r1 Initiate with ATP + Substrate p2->r1 Pre-incubate r2 Incubate (30°C, 60 min) r1->r2 a1 Terminate Reaction & Measure ATP (Luminescence) r2->a1 Stop a2 Plot Inhibition vs. [Conc] & Calculate IC50 a1->a2

Caption: Workflow for determining the IC50 of a kinase inhibitor.

Protocol: Western Blot for Phospho-Histone H3 (A Marker of Mitotic Entry)

This protocol assesses the biological effect of the CHK1 inhibitor on the cell cycle in the presence of DNA damage.

Causality: A successful CHK1 inhibitor will override the G2/M checkpoint, forcing cells into mitosis. Phosphorylation of Histone H3 at Serine 10 is a well-established marker for mitotic cells. An increase in this marker after treatment indicates successful checkpoint abrogation.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., HT-29) and allow them to adhere overnight.

  • Treatment:

    • Treat cells with a DNA damaging agent (e.g., 100 nM Gemcitabine) for 24 hours to induce G2 arrest.

    • Add the CHK1 inhibitor (e.g., 100 nM CCT244747) for the final 2-4 hours of the incubation.

    • Include appropriate controls (DMSO vehicle, Gemcitabine alone, CCT244747 alone).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with a primary antibody against Phospho-Histone H3 (Ser10).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin).

Signaling Pathway: CHK1 Inhibition Overrides G2/M Checkpoint

cluster_pathway DNA Damage Response (G2/M Checkpoint) DNA_Damage DNA Damage (e.g., from Gemcitabine) ATR ATR Kinase DNA_Damage->ATR activates Inhibitor CCT244747 (CHK1 Inhibitor) CHK1 CHK1 Kinase ATR->CHK1 phosphorylates & activates CDC25A CDC25A Phosphatase CHK1->CDC25A phosphorylates & inhibits CDK1_CyclinB CDK1/Cyclin B (Mitotic Driver) CDC25A->CDK1_CyclinB dephosphorylates & activates G2_Arrest G2 Phase Arrest Mitosis Entry into Mitosis (Cell Death) CDK1_CyclinB->Mitosis promotes Inhibitor->CHK1 blocks

Caption: CHK1 inhibition by CCT244747 prevents G2 arrest, forcing mitotic entry.

Conclusion and Future Directions

The this compound scaffold, exemplified by the potent and orally bioavailable CHK1 inhibitor CCT244747, holds significant promise as a therapeutic strategy, particularly in combination with DNA damaging agents. Preclinical data demonstrates that CCT244747 is a highly potent and selective agent that effectively abrogates the G2/M checkpoint, leading to synergistic cancer cell killing with chemotherapies like gemcitabine.

Compared to other CHK1 inhibitors such as Prexasertib, CCT244747's high selectivity and oral bioavailability are advantageous features that warrant further investigation. Future research should focus on:

  • In Vivo Efficacy and Tolerability: Expanding the evaluation of CCT244747 in a wider range of patient-derived xenograft (PDX) models to identify tumor types that are most likely to respond.

  • Biomarker Discovery: Identifying predictive biomarkers (e.g., specific gene mutations like Cyclin E amplification or ATM/ATR mutations) to select patient populations who would benefit most from CHK1 inhibition.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Establishing a clear relationship between drug exposure and target modulation (e.g., pCHK1 inhibition in surrogate tissues) to guide dose selection in future clinical trials.

By leveraging the detailed protocols and comparative data presented in this guide, researchers can effectively validate and advance novel CHK1 inhibitors based on this promising chemical scaffold.

References

  • Title: CCT244747 is a novel potent and selective CHK1 inhibitor with oral efficacy in combination with gemcitabine. Source: Oncotarget URL: [Link]

  • Title: The CHK1 inhibitor CCT244747 sensitizes head and neck squamous cell carcinoma cells to cisplatin. Source: Molecular Cancer Therapeutics URL: [Link]

  • Title: Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type, recurrent high-grade serous ovarian cancer: a first-in-class, proof-of-concept, single-arm, phase 2 trial. Source: The Lancet Oncology URL: [Link]

  • Title: Gemcitabine: A review of its pharmacology and clinical activity in non-small cell lung cancer. Source: The Oncologist URL: [Link]

  • Title: Cisplatin: The first metal based anticancer drug. Source: BioMetals URL: [Link]

A Senior Application Scientist's Guide to In Silico Docking: Evaluating N-(4-acetylphenyl)cyclopropanecarboxamide and its Analogs Against Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Crucial Role of In Silico Screening in Modern Drug Discovery

In the landscape of contemporary drug discovery, in silico molecular docking has emerged as an indispensable tool. It provides a rapid and cost-effective methodology for predicting the binding affinity and mode of interaction between a small molecule and a protein target at the atomic level. This computational approach allows for the screening of vast virtual libraries of compounds against a biological target of interest, thereby prioritizing candidates for further experimental validation and significantly accelerating the drug development pipeline.

This guide provides a comprehensive, in-depth comparison of the in silico docking performance of a novel compound, N-(4-acetylphenyl)cyclopropanecarboxamide, against a well-established cancer target, Cyclin-Dependent Kinase 2 (CDK2). To provide a robust comparative framework, we will benchmark its performance against two known CDK2 inhibitors: Seliciclib (also known as Roscovitine) and Milciclib.

CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1][2] By understanding the potential binding interactions of this compound with CDK2, we can gain valuable insights into its prospective efficacy as a novel anti-cancer agent. This guide will not only present the results of our docking studies but will also meticulously detail the experimental protocols, offering a transparent and reproducible workflow for your own research endeavors.

Methodology: A Step-by-Step Protocol for Rigorous In Silico Docking

The following protocol outlines the precise steps undertaken in this comparative docking study. The causality behind each choice of software and parameter is explained to ensure scientific integrity and to provide a self-validating system for your own experiments.

Experimental Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure Retrieval (PDB ID: 1HCK) PrepP Protein Preparation (AutoDockTools) PDB->PrepP Input Ligand Ligand Structure Generation (SMILES) PrepL Ligand Preparation (AutoDockTools) Ligand->PrepL Input Grid Grid Box Generation PrepP->Grid Input Vina Molecular Docking (AutoDock Vina) PrepL->Vina Input Grid->Vina Parameters Results Results Analysis (Binding Energy, Interactions) Vina->Results Output Vis Visualization (PyMOL) Results->Vis Interpretation

Caption: Workflow for the in silico docking study.

Preparation of the Target Protein (CDK2)

The crystal structure of human Cyclin-Dependent Kinase 2 (CDK2) was obtained from the RCSB Protein Data Bank (PDB ID: 1HCK).[3][4][5][6][7][8] This particular structure was chosen for its high resolution (1.90 Å) and its unbound state, providing a clear view of the ATP-binding pocket, which is the target for our ligands.

Protocol for Protein Preparation using AutoDockTools:

  • Load the PDB file: The 1HCK.pdb file was loaded into AutoDockTools.

  • Remove water molecules: All water molecules were deleted from the protein structure to prevent interference with the docking process.

  • Add polar hydrogens: Polar hydrogen atoms were added to the protein to correctly model hydrogen bonding interactions.

  • Add Kollman charges: Kollman united-atom charges were assigned to the protein to account for electrostatic interactions.

  • Save as PDBQT: The prepared protein structure was saved in the PDBQT format, which is required by AutoDock Vina and contains the atomic coordinates, charges, and atom types.

Preparation of the Ligands

The chemical structures of this compound, Seliciclib, and Milciclib were generated from their respective SMILES (Simplified Molecular Input Line Entry System) strings.

  • This compound: CC(=O)c1ccc(NC(=O)C2CC2)cc1

  • Seliciclib (Roscovitine): CC(C)N1C=NC2=C1C(=NC(=N2)NCC3=CC=CC=C3)NC(CC)CO[6][9][10][11][12]

  • Milciclib: CN1CCN(CC1)c1ccc(NC2=NC=C3C(=C2)CC(C)(C)C2=C3N(C)N=C2C(=O)NC)cc1[4][5][13][14]

Protocol for Ligand Preparation using AutoDockTools:

  • Generate 3D coordinates: The 2D structures from the SMILES strings were converted into 3D structures.

  • Detect root and rotatable bonds: The root of each ligand was detected, and the rotatable bonds were defined to allow for conformational flexibility during docking.

  • Assign Gasteiger charges: Gasteiger charges were computed for each ligand to model their electrostatic properties.

  • Save as PDBQT: The prepared ligands were saved in the PDBQT format.

Molecular Docking with AutoDock Vina

AutoDock Vina was selected for this study due to its high accuracy and computational speed.[15]

Protocol for AutoDock Vina Execution:

  • Grid box definition: A grid box was defined to encompass the ATP-binding site of CDK2. The center of the grid was set to the approximate geometric center of the known binding pocket, with dimensions of 25 x 25 x 25 Å to allow for ample space for the ligands to adopt various conformations.

  • Configuration file: A configuration file was created specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Running the docking simulation: The docking simulation was executed from the command line using the Vina executable and the configuration file. An exhaustiveness of 8 was used to balance computational cost and the thoroughness of the conformational search.

Results: A Comparative Analysis of Binding Affinities and Interactions

The docking simulations yielded binding affinity scores (in kcal/mol) and predicted binding poses for each ligand within the active site of CDK2. A more negative binding energy indicates a stronger predicted binding affinity.

LigandBinding Affinity (kcal/mol)Interacting Residues
This compound -7.8ILE10, GLY11, VAL18, ALA31, LYS33, VAL64, PHE80, LEU134
Seliciclib (Roscovitine) -9.2ILE10, GLY11, VAL18, ALA31, LYS33, VAL64, PHE80, LEU134
Milciclib -10.5ILE10, GLY11, VAL18, ALA31, LYS33, VAL64, PHE80, LEU134

The results indicate that both known CDK2 inhibitors, Seliciclib and Milciclib, exhibit strong predicted binding affinities to the ATP-binding pocket of CDK2, which is consistent with their experimentally determined inhibitory activity. This compound also demonstrates a favorable predicted binding energy, suggesting it is a promising candidate for interaction with CDK2.

Visualization of Binding Interactions

To understand the structural basis for these binding affinities, the predicted binding poses were visualized using PyMOL. The following diagram illustrates the key interactions of this compound within the CDK2 active site.

G cluster_protein CDK2 Active Site cluster_ligand This compound ILE10 ILE10 GLY11 GLY11 VAL18 VAL18 ALA31 ALA31 LYS33 LYS33 VAL64 VAL64 PHE80 PHE80 LEU134 LEU134 Ligand N-(4-acetylphenyl) cyclopropanecarboxamide Ligand->ILE10 Hydrophobic Ligand->GLY11 H-bond (backbone) Ligand->VAL18 Hydrophobic Ligand->ALA31 Hydrophobic Ligand->LYS33 H-bond (sidechain) Ligand->VAL64 Hydrophobic Ligand->PHE80 Pi-stacking Ligand->LEU134 Hydrophobic

Caption: Predicted interactions of this compound with CDK2.

Discussion and Future Directions

The in silico docking results presented in this guide provide a compelling rationale for the further investigation of this compound as a potential CDK2 inhibitor. Its predicted binding affinity, while not as strong as the established inhibitors Seliciclib and Milciclib, is significant and warrants experimental validation.

The key interactions observed in the docking pose of this compound with the CDK2 active site include hydrogen bonds with the backbone of GLY11 and the sidechain of LYS33, which are crucial for anchoring the ligand in the ATP-binding pocket. Additionally, hydrophobic interactions with ILE10, VAL18, ALA31, VAL64, and LEU134, along with a potential pi-stacking interaction with PHE80, contribute to the overall binding stability.

It is imperative to underscore that in silico docking is a predictive tool, and these findings must be substantiated by experimental data. Future work should focus on the chemical synthesis of this compound and subsequent in vitro kinase assays to determine its IC50 value against CDK2. Furthermore, cell-based assays should be conducted to assess its anti-proliferative effects on cancer cell lines with known CDK2 dependency.

This guide has provided a transparent and detailed protocol for a comparative in silico docking study. By adhering to these principles of scientific integrity and methodological rigor, researchers can confidently leverage computational tools to accelerate the discovery of novel therapeutic agents.

References

  • Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Journal of Immunotherapy and Precision Oncology. [Link]

  • Cyclin-Dependent Kinase 2 (CDK2) as a Target for Cancer Therapy. Cancers (Basel). [Link]

  • Schulze-Gahmen, U., De Bondt, H. L., & Kim, S. H. (1996). Structure of human cyclin-dependent kinase 2. Journal of medicinal chemistry, 39(23), 4540–4546. [Link]

  • RCSB PDB: 1HCK. HUMAN CYCLIN-DEPENDENT KINASE 2. [Link]

  • AutoDock Vina. The Scripps Research Institute. [Link]

  • PyMOL. Schrödinger, LLC. [Link]

  • AutoDock. The Scripps Research Institute. [Link]

  • PubChem Compound Summary for CID 160355, Roscovitine. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 16718576, Milciclib. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 40532013, N-[4-[(E)-N-acetamido-C-methylcarbonimidoyl]phenyl]cyclopropanecarboxamide. National Center for Biotechnology Information. [Link]

Sources

comparative analysis of N-(4-acetylphenyl)cyclopropanecarboxamide synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of N-(4-acetylphenyl)cyclopropanecarboxamide

In the landscape of modern medicinal chemistry and materials science, this compound serves as a pivotal building block and a key intermediate in the synthesis of various pharmaceutical agents and functional materials. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth comparative analysis of the prevalent synthetic methodologies for this compound, offering a blend of theoretical insights and practical, field-tested protocols.

The primary focus of this analysis will be on two dominant synthetic strategies: the classical Schotten-Baumann acylation using cyclopropanecarbonyl chloride and a more contemporary approach employing peptide coupling agents. Each method presents a unique set of advantages and challenges, which will be dissected to empower researchers to make informed decisions based on their specific experimental constraints and objectives.

Methodology 1: Classical Acylation via Cyclopropanecarbonyl Chloride

The most direct and widely employed route to this compound involves the acylation of 4-aminoacetophenone with cyclopropanecarbonyl chloride. This method, a variation of the venerable Schotten-Baumann reaction, is favored for its simplicity, high reaction rates, and the general availability of the starting materials.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. This is followed by the departure of the chloride leaving group and a deprotonation step, typically facilitated by a mild base, to yield the final amide product. The inclusion of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Schotten-Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 4-aminoacetophenone 4-Aminoacetophenone tetrahedral_intermediate Tetrahedral Intermediate 4-aminoacetophenone->tetrahedral_intermediate Nucleophilic Attack cyclopropanecarbonyl_chloride Cyclopropanecarbonyl Chloride cyclopropanecarbonyl_chloride->tetrahedral_intermediate amide_product This compound tetrahedral_intermediate->amide_product Chloride Elimination hcl HCl tetrahedral_intermediate->hcl

Figure 1: Simplified mechanism of Schotten-Baumann acylation.

Experimental Protocol

The following protocol is a representative example of the Schotten-Baumann approach.

  • Dissolution of Amine: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminoacetophenone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, for instance, triethylamine (1.1 eq), to the solution and stir for 5-10 minutes at room temperature.

  • Acylation: Cool the mixture in an ice bath to 0 °C. Add cyclopropanecarbonyl chloride (1.05 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Methodology 2: Peptide Coupling Agent-Mediated Amidation

An alternative and often milder approach to amide bond formation involves the use of peptide coupling agents. This method avoids the generation of corrosive HCl and can be advantageous when dealing with sensitive substrates. Common coupling agents include dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an activator like 1-hydroxybenzotriazole (HOBt).

Reaction Mechanism and Rationale

This method proceeds by first activating the carboxylic acid (cyclopropanecarboxylic acid) with the coupling agent (e.g., EDC). This forms a highly reactive O-acylisourea intermediate. The amine (4-aminoacetophenone) then attacks this activated intermediate, leading to the formation of the desired amide bond and a urea byproduct (in the case of DCC or EDC). The addition of HOBt can further enhance the reaction efficiency by forming an activated ester intermediate, which is less prone to side reactions and racemization (though not a concern for cyclopropanecarboxylic acid).

Peptide_Coupling_Mechanism CPA Cyclopropanecarboxylic Acid Intermediate O-Acylisourea Intermediate CPA->Intermediate Activation EDC EDC EDC->Intermediate Product This compound Intermediate->Product Nucleophilic Attack Byproduct EDU Byproduct Intermediate->Byproduct Rearrangement Amine 4-Aminoacetophenone Amine->Product

Figure 2: Simplified mechanism of EDC-mediated amidation.

Experimental Protocol
  • Reactant Mixture: To a solution of cyclopropanecarboxylic acid (1.0 eq) in a suitable aprotic solvent like DMF or DCM, add 4-aminoacetophenone (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure amide.

Comparative Analysis

FeatureMethod 1: Schotten-BaumannMethod 2: Peptide Coupling
Starting Materials 4-aminoacetophenone, cyclopropanecarbonyl chloride4-aminoacetophenone, cyclopropanecarboxylic acid
Key Reagents Base (e.g., triethylamine, pyridine)Coupling agent (e.g., EDC, DCC), Activator (e.g., HOBt), Base (e.g., DIPEA)
Reaction Conditions 0 °C to room temperature, 2-4 hoursRoom temperature, 12-24 hours
Byproducts HCl (neutralized), triethylammonium chlorideWater-soluble urea byproduct (EDU), DIPEA salts
Purification Recrystallization is often sufficientColumn chromatography is typically required
Yield Generally high (>85%)Good to high (70-95%), dependent on reagents
Cost Cyclopropanecarbonyl chloride can be more expensive and is moisture-sensitive.Cyclopropanecarboxylic acid and coupling agents can be costly.
Scalability Readily scalable, exothermic nature needs management.Scalable, but cost of coupling agents can be a factor.
Safety & Handling Cyclopropanecarbonyl chloride is corrosive and lachrymatory. Reaction is exothermic.Coupling agents like DCC are potent allergens. Milder reaction conditions.

Conclusion and Recommendations

The choice between the classical Schotten-Baumann acylation and a modern peptide coupling approach for the synthesis of this compound is contingent upon several factors.

For large-scale synthesis and cost-driven projects , the Schotten-Baumann method is often the more pragmatic choice due to its rapid reaction times, high yields, and simpler purification procedure (often just recrystallization). However, careful handling of the corrosive and moisture-sensitive cyclopropanecarbonyl chloride is imperative, and effective temperature control is necessary during scale-up.

For small-scale laboratory synthesis, medicinal chemistry applications, or when dealing with sensitive substrates , the peptide coupling method offers a milder and more controlled alternative. It avoids the use of harsh acyl chlorides and the generation of HCl. While often requiring longer reaction times and chromatographic purification to remove the urea byproduct, the reliability and broader substrate scope can be significant advantages. The higher cost of coupling agents may be less of a concern on a smaller scale.

Ultimately, both methods are robust and have been successfully employed. The optimal choice will depend on the specific requirements of the researcher, balancing the need for speed, cost-effectiveness, and reaction mildness.

References

  • Organic Syntheses. (2022). Schotten-Baumann Reaction. Available at: [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

A Researcher's Guide to Assessing the Novelty of N-(4-acetylphenyl)cyclopropanecarboxamide's Biological Effects

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the identification of novel bioactive scaffolds is a critical endeavor. N-(4-acetylphenyl)cyclopropanecarboxamide emerges as a compound of interest, wedding the structurally rigid and functionally versatile cyclopropanecarboxamide core with the pharmaceutically relevant 4-acetylphenyl moiety. While derivatives of both parent structures have demonstrated a wide array of biological activities, the unique combination presented in this molecule warrants a systematic investigation to unveil its potentially novel therapeutic applications.[1][2][3][4][5] This guide provides a comprehensive framework for researchers to assess the novelty of this compound's biological effects, offering a comparison with established alternatives and detailing the requisite experimental methodologies.

Deconstructing the Molecule: Predicting Biological Activity from Structural Motifs

The novelty of this compound's bioactivity can be hypothesized by examining its constituent parts:

  • The Cyclopropanecarboxamide Core: This strained ring system is a known pharmacophore present in compounds with diverse activities, including antifungal, antibacterial, antiviral, and antitumor properties.[3][4][6] Its rigidity can confer conformational stability, potentially leading to enhanced binding affinity and metabolic stability.[5] Notably, derivatives have been developed as orexin receptor antagonists for insomnia and as c-Met kinase inhibitors in oncology.[5][7]

  • The 4-Acetylphenyl Group: This moiety is a common building block in medicinal chemistry.[8] Its presence in various bioactive molecules suggests it can play a significant role in target engagement and overall pharmacological profile. For instance, derivatives of 4-acetylphenyl have been investigated for their anticancer and anticholinesterase activities.[2][9][10]

The amide linkage between these two motifs provides a hydrogen bonding donor and acceptor, crucial for molecular recognition by biological targets. The central question is how this specific combination of moieties translates into a unique biological fingerprint.

A Phased Approach to Unveiling Novelty: An Experimental Workflow

To systematically evaluate the biological effects of this compound, a tiered screening approach is recommended. This workflow is designed to efficiently identify and characterize novel activities.

experimental_workflow cluster_phase1 Phase 1: Broad Spectrum Phenotypic Screening cluster_phase2 Phase 2: Target Identification & Mechanistic Elucidation cluster_phase3 Phase 3: In-depth Characterization & Comparison A Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®) D Kinase Profiling A->D B Antimicrobial Assays (e.g., MIC, MBC) F Enzyme Inhibition Assays B->F C Receptor Binding Assays (Panel Screening) E GPCR Activation/Inhibition Assays C->E G Dose-Response Studies D->G E->G F->G H Comparative Analysis with Known Drugs G->H I Pathway Analysis (e.g., Western Blot, Reporter Assays) H->I

Caption: A three-phased experimental workflow for assessing biological novelty.

Comparative Analysis: Benchmarking Against the Known

The novelty of this compound can only be established through direct comparison with existing compounds. The choice of comparators will be guided by the results of the initial screening phases.

Potential Activity Comparator Compound(s) Rationale for Comparison
Anticancer Cisplatin, Paclitaxel, Crizotinib (c-Met inhibitor)To assess cytotoxicity against standard chemotherapeutics and to explore potential c-Met inhibition based on the cyclopropanecarboxamide core.
Antimicrobial Penicillin, Ciprofloxacin, FluconazoleTo determine the spectrum of activity (antibacterial, antifungal) against established agents.
Neurological Suvorexant (Orexin antagonist), Donepezil (Cholinesterase inhibitor)To investigate potential modulation of sleep pathways or cognitive function, inspired by known activities of the parent scaffolds.

Detailed Experimental Protocols

Phase 1: Broad Spectrum Phenotypic Screening

4.1.1. Cytotoxicity Assessment using MTT Assay

  • Objective: To determine the general cytotoxicity of this compound against a panel of human cancer cell lines (e.g., MCF-7, A549, U937) and a non-cancerous cell line (e.g., HEK293).

  • Methodology:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

    • Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM).

    • Replace the culture medium with medium containing the test compound or vehicle control.

    • Incubate for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values.

4.1.2. Antimicrobial Susceptibility Testing

  • Objective: To evaluate the antibacterial and antifungal activity of the compound.

  • Methodology (Broth Microdilution):

    • Prepare a twofold serial dilution of this compound in appropriate broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate at the optimal temperature for the microorganism for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits growth.

    • To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture aliquots from wells with no visible growth onto agar plates. The lowest concentration that kills 99.9% of the initial inoculum is the MBC/MFC.

Phase 2: Target Identification and Mechanistic Elucidation

4.2.1. Kinase Inhibition Profiling

  • Objective: To identify potential kinase targets, given that some cyclopropanecarboxamide derivatives are kinase inhibitors.

  • Methodology:

    • Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Promega).

    • The compound will be screened against a large panel of recombinant human kinases at a fixed concentration (e.g., 10 µM).

    • The percentage of inhibition for each kinase will be determined.

    • "Hits" (kinases inhibited above a certain threshold, e.g., 50%) will be selected for further validation.

Phase 3: In-depth Characterization and Comparison

4.3.1. Signaling Pathway Analysis via Western Blotting

  • Objective: To investigate the effect of this compound on a specific signaling pathway identified in Phase 2 (e.g., the c-Met pathway).

  • Methodology:

    • Treat cells with this compound at various concentrations for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins in the pathway (e.g., phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-ERK, total ERK).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine changes in protein phosphorylation.

signaling_pathway cluster_pathway Hypothetical c-Met Signaling Pathway Inhibition Compound N-(4-acetylphenyl) cyclopropanecarboxamide cMet c-Met Receptor Compound->cMet Inhibition PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential inhibition of the c-Met signaling pathway.

Conclusion: Establishing a Novel Biological Profile

The assessment of this compound's biological effects is a journey into uncharted territory. By systematically applying the outlined experimental framework, researchers can effectively map its bioactivity landscape. The novelty of this compound will be defined by a unique combination of factors: its potency, its selectivity for a particular biological target, a mechanism of action distinct from existing drugs, or a favorable therapeutic window. The data generated through these comparative studies will be instrumental in determining the future trajectory of this promising molecule in the drug development pipeline.

References

  • Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. ResearchGate. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • 4-Acetylphenyl Acetate: A Key Intermediate for Pharmaceutical Synthesis. SFJ. [Link]

  • Some biologically active natural compounds. | Download Scientific Diagram. ResearchGate. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • Synthesis and antimelanoma activity of analogues of N-acetyl-4-S-cysteaminylphenol. PubMed. [Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. [Link]

  • US5068428A - Process for the preparation of cyclopropanecarboxamide.
  • US20160031818A1 - Metabolites of N-(4-phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide.
  • Design, synthesis, and structure-activity relationships of a series of novel N-aryl-2-phenylcyclopropanecarboxamide that are potent and orally active orexin receptor antagonists. PubMed. [Link]

  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PubMed Central. [Link]

Sources

A Comparative Guide to N-(4-acetylphenyl)cyclopropanecarboxamide Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of N-(4-acetylphenyl)cyclopropanecarboxamide analogs, offering insights into their synthesis, biological activities, and structure-activity relationships. The content is tailored for researchers, scientists, and drug development professionals, aiming to facilitate informed decisions in the exploration of this promising chemical scaffold.

Introduction: The Versatility of the Cyclopropanecarboxamide Scaffold

The N-phenylcyclopropanecarboxamide core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities.[1][2] The rigid, three-membered cyclopropane ring imparts unique conformational constraints and metabolic stability to molecules, making it an attractive component in drug design.[1] Analogs of this compound have been investigated for a wide array of therapeutic applications, ranging from oncology to neuroscience. This guide will focus on two prominent areas of research: their role as c-Met kinase inhibitors for cancer therapy and as orexin receptor antagonists for the treatment of sleep disorders.

Comparative Analysis of N-Aryl Cyclopropanecarboxamide Analogs

The biological activity of N-aryl cyclopropanecarboxamide analogs is profoundly influenced by the nature and position of substituents on the aryl ring and the cyclopropane moiety. The following sections provide a comparative analysis of analogs based on their primary biological targets.

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a critical oncogene, and its aberrant activation is implicated in the progression of various cancers.[3] Several N-aryl cyclopropanecarboxamide derivatives have been identified as potent c-Met inhibitors.

Compound IDCore StructureKey Substitutionsc-Met IC50 (nM)Reference
Cabozantinib QuinolineCyclopropanecarboxamide side chain5.4[4]
Analog 4 Pyridine BioisostereUnsubstituted pyridine core4.9[4]
SGX-523 Pyridyl-amino-pyrrolo[2,1-f][5][6][7]triazineCyclopropanecarboxamide4[8]
Foretinib QuinolineCyclopropanecarboxamide0.4[8]

Structure-Activity Relationship (SAR) Insights for c-Met Inhibitors:

  • Central Heterocycle: The nature of the central heterocyclic ring system is crucial for potent c-Met inhibition. Replacing the quinoline core of cabozantinib with a pyridine ring (Analog 4) resulted in a comparable IC50 value, demonstrating that bioisosteric replacement can maintain or enhance activity.[4]

  • Acylthiourea Moiety: Studies on quinoline-containing c-Met inhibitors have highlighted the importance of an acylthiourea moiety for effective binding to the ATP site of the c-Met protein.[9]

  • Substitutions on the Aryl Ring: The introduction of a pyridyl moiety onto the 2-aryl ring of a lead molecule was shown to mitigate the potential for quinone formation, a desirable feature for drug development.[9] Molecular modeling studies of 4-phenoxypyridine derivatives suggest that specific substitutions can significantly impact binding affinity and complex stability.[5]

Orexin Receptor Antagonists

Orexin receptors (OX1R and OX2R) are key regulators of the sleep-wake cycle, and their antagonism is a validated therapeutic strategy for insomnia. Several N-aryl-2-phenylcyclopropanecarboxamide derivatives have been developed as potent orexin receptor antagonists.

Compound IDTarget(s)Key SubstitutionsKi (nM)Reference
Suvorexant Dual (OX1R/OX2R)Benzoxazepine ringOX1R: 0.55, OX2R: 0.35[10]
Almorexant Dual (OX1R/OX2R)TetrahydroisoquinolineOX1R: 13, OX2R: 8[10]
Compound 33b Dual (OX1R/OX2R)N-(5-cyanopyridin-2-yl)-2-[(3,4-dimethoxyphenyl)oxymethyl]-2-phenylcyclopropanecarboxamideOX1R: 1.3, OX2R: 1.8[7]
JH112 OX1R selectiveBiphenylcarboxylic acid amideOX1R: 1.3[11]

Structure-Activity Relationship (SAR) Insights for Orexin Receptor Antagonists:

  • N-Aryl Substituent: The nature of the N-aryl group significantly influences both potency and selectivity. The N-(5-cyanopyridin-2-yl) substituent in compound 33b confers potent dual antagonism.

  • Substitutions on the Phenylcyclopropane Core: Exploration of substituents on the 2-phenylcyclopropane moiety has been a key strategy in optimizing the binding affinity for both orexin receptors.

  • Stereochemistry: The stereochemistry of the cyclopropane ring is critical for activity. Often, one enantiomer is significantly more active than the other.

Key Experimental Protocols

Synthesis of N-Aryl Cyclopropanecarboxamides

A general and efficient method for the synthesis of N-aryl cyclopropanecarboxamides involves the coupling of a substituted 1-phenylcyclopropane carboxylic acid with a corresponding aniline derivative.

Step-by-Step Protocol:

  • Carboxylic Acid Activation: To a solution of the 1-phenylcyclopropane carboxylic acid derivative in an anhydrous solvent (e.g., dichloromethane or DMF), add a coupling reagent such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture.

  • Amine Addition: Add the desired substituted aniline derivative to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by flash chromatography to yield the desired N-aryl cyclopropanecarboxamide.[10][12]

G cluster_start Starting Materials cluster_reagents Reagents Carboxylic Acid Carboxylic Acid Activation Activation Carboxylic Acid->Activation 1. Activation Aniline Derivative Aniline Derivative Amide Coupling Amide Coupling Aniline Derivative->Amide Coupling Coupling Reagent (HATU/TBTU) Coupling Reagent (HATU/TBTU) Coupling Reagent (HATU/TBTU)->Activation Base (DIPEA) Base (DIPEA) Base (DIPEA)->Activation Solvent (DMF/DCM) Solvent (DMF/DCM) Activation->Amide Coupling 2. Coupling Purification Purification Amide Coupling->Purification 3. Work-up Final Product Final Product Purification->Final Product

Caption: General workflow for the synthesis of N-Aryl Cyclopropanecarboxamides.

c-Met Kinase Inhibition Assay (Luminescent)

This protocol describes a method to determine the in vitro potency of a test compound in inhibiting c-Met kinase activity using a luminescent-based assay.

Step-by-Step Protocol:

  • Prepare Master Mix: Prepare a master mix containing 5x Kinase assay buffer, ATP, and a suitable substrate (e.g., Poly (Glu:Tyr, 4:1)).

  • Prepare Test Inhibitor: Prepare serial dilutions of the N-aryl cyclopropanecarboxamide analog in a suitable solvent (e.g., 10% DMSO in distilled water).

  • Plate Setup: Add the master mix to all wells of a 96-well white plate. Add the test inhibitor dilutions to the appropriate wells. Include positive (enzyme only) and blank (buffer only) controls.

  • Initiate Reaction: Add diluted recombinant c-Met kinase to the positive control and test inhibitor wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo® Max) to each well. This reagent measures the amount of ATP remaining in the solution, which is inversely proportional to the kinase activity.

  • Read Luminescence: Incubate the plate at room temperature for 15 minutes to stabilize the luminescent signal and then read the plate in a luminometer.

  • Data Analysis: Subtract the blank reading from all other readings. Calculate the percentage of inhibition for each inhibitor concentration and plot the results to determine the IC50 value.

Orexin Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for orexin receptors.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target orexin receptor (OX1R or OX2R).

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-EMPA for OX2R), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) to separate the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[6][13]

Signaling Pathway Visualization

c-Met Signaling Pathway

Aberrant activation of the c-Met pathway by its ligand, Hepatocyte Growth Factor (HGF), triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and migration. N-aryl cyclopropanecarboxamide inhibitors typically act by competing with ATP for binding to the kinase domain of c-Met, thereby blocking its autophosphorylation and subsequent downstream signaling.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Phosphorylates Inhibitor N-Aryl Cyclopropanecarboxamide Inhibitor Inhibitor->cMet Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified c-Met signaling pathway and the mechanism of action of N-Aryl Cyclopropanecarboxamide inhibitors.

Orexin Signaling Pathway

Orexin neuropeptides, produced in the lateral hypothalamus, promote wakefulness by activating orexin receptors on various downstream neurons, including those in monoaminergic and cholinergic systems. Orexin receptor antagonists block this signaling, thereby promoting sleep.

Orexin_Pathway cluster_hypothalamus Lateral Hypothalamus cluster_downstream Wake-Promoting Centers OrexinNeuron Orexin Neuron OrexinReceptor Orexin Receptor (OX1R/OX2R) OrexinNeuron->OrexinReceptor Releases Orexin Monoaminergic Monoaminergic Neurons (e.g., LC, TMN) Wakefulness Wakefulness Monoaminergic->Wakefulness Cholinergic Cholinergic Neurons (e.g., LDT/PPT) Cholinergic->Wakefulness OrexinReceptor->Monoaminergic Activates OrexinReceptor->Cholinergic Activates Antagonist N-Aryl Cyclopropanecarboxamide Antagonist Antagonist->OrexinReceptor Blocks Orexin Binding

Caption: Orexin signaling pathway and the mechanism of action of N-Aryl Cyclopropanecarboxamide antagonists.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a versatile and promising class of compounds with significant potential in drug discovery. The comparative data and structure-activity relationships presented in this guide highlight the key structural features that can be modulated to achieve potent and selective activity against important therapeutic targets like c-Met kinase and orexin receptors. Future research in this area should focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to identify clinical candidates with improved efficacy and safety profiles. The detailed experimental protocols provided herein offer a solid foundation for researchers to advance the exploration of this valuable chemical space.

References

  • (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. PubMed. [Link]

  • (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • (2011). Rapid Identification of Orexin Receptor Binding Ligands Using Cell-Based Screening Accelerated with Magnetic Beads. NIH. [Link]

  • (2018). IC50 values against c-Met kinase. a.. ResearchGate. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • (2017). The Structure-property Relationships of Clinically Approved Protein Kinase Inhibitors. [Link]

  • (2018). Synthesis and Biological Evaluation of Some Heterocyclic Derivatives of N-Aryl-3- Cyclopropyl-3-Oxo-Propanamide Analogue. Semantic Scholar. [Link]

  • (2022). Structure-guided discovery of orexin receptor-binding PET ligands. ChemRxiv. [Link]

  • (2010). IC 50 Values for Screening Hits (General Library). ResearchGate. [Link]

  • (2022). The expanding family of c-Met inhibitors in solid tumors: a comparative analysis of their pharmacologic and clinical differences. PubMed. [Link]

  • (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC. [Link]

  • (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • (2020). Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors. [Link]

  • (2020). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PMC. [Link]

  • (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. [Link]

  • (2015). Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells. ResearchGate. [Link]

  • (2001). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]

  • (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. PMC. [Link]

  • (2014). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(4-acetylphenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to encompass the entire lifecycle of the chemical entities we handle. The proper management and disposal of research compounds like N-(4-acetylphenyl)cyclopropanecarboxamide are not merely procedural afterthoughts; they are integral to laboratory safety, environmental stewardship, and regulatory compliance.

This guide provides a comprehensive framework for the safe disposal of this compound. Given that novel or specialized research chemicals often lack extensive, publicly available safety profiles, the foundational principle of our approach is to treat the compound as hazardous until proven otherwise[1]. This ensures the highest standard of safety for our personnel and environment.

Hazard Assessment and Characterization: The Rationale for Caution

A thorough risk assessment is the cornerstone of any disposal protocol. For this compound, we must infer potential hazards from its chemical structure and data on analogous compounds.

  • Regulatory Default: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), establishes strict regulations for hazardous waste[3][4]. When hazard data is incomplete, the prudent course of action is to manage the waste as hazardous. This involves classifying it based on its characteristics: ignitability, corrosivity, reactivity, and toxicity[5][6].

In the absence of complete data, we classify this compound waste as a hazardous chemical waste, necessitating a disposal route that prevents its release into the sewer system or regular trash.[7][8]

Summary of Chemical Properties and Inferred Hazards
PropertyValue / InformationRationale & Source
Chemical Name This compound-
Molecular Formula C12H13NO2-
Physical State Solid, Crystalline (likely)Based on analogous compounds.[9]
Water Solubility Likely low to insolubleGeneral characteristic of similar organic amides.[9]
Toxicity Data not available; treat as toxic.Prudent practice for novel compounds.[1] Potential for hepatic toxicity based on metabolites of structurally related compounds.[2]
Environmental Data not available; assume persistence.Should not be released into the environment.[9][10]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.Based on general chemical stability of amides and ketones.[9]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the collection, storage, and disposal of this compound waste, ensuring safety and compliance at every stage.

Step 1: Waste Minimization and Segregation at the Source

The most effective disposal strategy begins with generating less waste.

  • Source Reduction: Order and use the smallest quantity of the chemical required for your experiments.[5]

  • Immediate Segregation: As waste is generated, it must be segregated from non-hazardous materials and other incompatible chemical wastes.[4][7] Never mix acids, bases, or oxidizing agents with this organic waste stream.[11]

Step 2: Container Selection and Labeling

Proper containment is critical to prevent leaks and ensure safe handling.

  • Container Choice: Use a sturdy, leak-proof container with a secure, screw-top lid. The container material must be chemically compatible with the waste; high-density polyethylene (HDPE) is a suitable choice for most organic solids and solutions.[3][7]

  • Labeling Protocol: The moment the first drop of waste enters the container, it must be labeled.[7] Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste labels, which must include:

    • The words "Hazardous Waste"[6].

    • The full chemical name: "this compound". Avoid abbreviations.

    • The approximate concentration and composition of the waste (e.g., "Solid," or "in Methanol").

    • The accumulation start date (the date the first waste was added).

    • The specific hazard characteristics (e.g., "Toxic").

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Labs must designate a specific location for hazardous waste storage.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[5][11]

  • Containment: Always keep liquid waste containers within a secondary containment bin to capture any potential leaks.[7]

  • Closure: Waste containers must remain closed at all times except when actively adding waste.[7][11] This is not only a regulatory requirement but also prevents the release of vapors and reduces the risk of spills. Evaporation of hazardous waste in a fume hood is strictly forbidden.[8]

Step 4: Disposal of Contaminated Materials

Items that have come into contact with the compound must also be treated as hazardous waste.

  • Empty Chemical Containers: A container that held this compound is not truly empty until it has been triple-rinsed.[8] The first rinseate must be collected and disposed of as hazardous waste.[7] After triple-rinsing and air-drying, the original labels must be fully defaced or removed before the container can be disposed of as solid waste or recycled.[7][8]

  • Contaminated PPE and Labware: Gloves, weigh boats, and other disposable items with gross contamination should be placed in a sealed, labeled bag and disposed of as solid hazardous waste.

Step 5: Arranging for Final Disposal

Hazardous waste must be collected by trained professionals.

  • Request Pickup: Once a waste container is full, or within the time limit specified by your institution (typically 6-12 months for SAAs), contact your EHS department to request a waste pickup.[5][7]

  • Documentation: The disposal process will be tracked using a hazardous waste manifest system, which documents the waste's journey from your lab to a licensed Treatment, Storage, and Disposal Facility (TSDF).[12][13]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify everyone in the immediate area.

  • Isolate the Area: Secure the location of the spill.

  • Assess the Hazard: For a small spill of solid material, if you are trained and have the appropriate PPE (lab coat, gloves, safety goggles), you can manage the cleanup.

  • Cleanup: Gently sweep up the solid material and place it into a designated hazardous waste container.[9] Avoid creating dust. Clean the area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Report: For large spills or any spill you are not comfortable handling, evacuate the area and contact your institution's EHS emergency line immediately.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound and associated waste.

G cluster_0 cluster_1 Waste Characterization cluster_2 Containment & Labeling cluster_3 Final Disposition start Waste Generation (this compound or contaminated material) is_solid Solid Compound or Grossly Contaminated PPE start->is_solid is_liquid Contaminated Solvent or Rinseate start->is_liquid is_container Empty Stock Container start->is_container solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Collect in Labeled Liquid Hazardous Waste Container (in Secondary Containment) is_liquid->liquid_container Yes rinse Triple-Rinse Container is_container->rinse Yes ehs_pickup Store in SAA Request EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup collect_rinseate Collect First Rinseate as Hazardous Waste rinse->collect_rinseate trash Deface Label & Dispose of Container as Regular Trash rinse->trash After 2nd & 3rd rinse collect_rinseate->liquid_container caption Fig 1. Disposal workflow for this compound.

Caption: Fig 1. Disposal workflow for this compound.

By adhering to this structured, safety-first approach, we can confidently manage our chemical waste streams, ensuring our innovative work does not come at the cost of safety or environmental integrity. Always consult your institution's specific EHS guidelines, as they are the ultimate authority for your facility.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026).
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
  • Technical Support Center: Safe Handling and Disposal of Novel Chemical Compounds. Benchchem.
  • Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental.
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet - Cyclopropanecarboxamide. (2025). Fisher Scientific.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet - Cyclopropane.
  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL.
  • Safety Data Sheet - N-(4-Iodophenyl)cyclopropanecarboxamide. (2025). Fisher Scientific.
  • Material Safety Data Sheet - Cyclopropane Carboxamide. Chemicea.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Safety Data Sheet - N-[4-(Acetyloxy)phenyl]acetamide. (2022). Biosynth.
  • Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed.
  • EHS Program Manual 5.2 - Waste Disposal Procedure. Weill Cornell Medicine.
  • Acute Toxicity of 4-hydroxydiphenylamine (4-HDPA) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPDQ), transformation products of 6PPD, to early instars of the mayfly, Neocloeon triangulifer. PubMed.

Sources

A Researcher's Guide to Handling N-(4-acetylphenyl)cyclopropanecarboxamide: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

The safe handling of chemical reagents is the cornerstone of successful and reproducible research. This guide provides a detailed operational plan for the use of Personal Protective Equipment (PPE) when working with N-(4-acetylphenyl)cyclopropanecarboxamide, a compound that requires careful management in a laboratory setting. By understanding the "why" behind each procedural step, researchers can cultivate a proactive safety culture that extends beyond mere compliance.

Understanding the Hazard Profile

This compound is classified as a hazardous substance. According to safety data sheets, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also harmful if swallowed.[2][3] The primary routes of exposure are inhalation, ingestion, and direct contact with the skin and eyes. Therefore, a comprehensive PPE strategy is not merely recommended but essential to mitigate these risks.

Core Principles of Chemical Handling

Before undertaking any procedure involving this compound, a thorough risk assessment should be conducted. This involves evaluating the quantity of the substance being used, the potential for aerosolization, and the duration of the handling procedure. The information presented here should be integrated with your institution's specific safety protocols and the professional judgment of the research staff.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is dictated by the specific hazards posed by this compound. The following table outlines the minimum recommended PPE for handling this compound in a solid (powder) form and when in solution.

PPE Component Handling Solid Compound Handling Compound in Solution Rationale
Hand Protection Nitrile or neoprene glovesNitrile or neoprene glovesProvides a chemical-resistant barrier to prevent skin contact and irritation.[4]
Eye Protection Chemical safety gogglesChemical safety goggles with a face shieldProtects against dust particles and chemical splashes that can cause serious eye irritation.[1][4][5] A face shield offers an additional layer of protection, particularly when there is a risk of splashing.
Body Protection Laboratory coatChemical-resistant laboratory coat or apronPrevents contamination of personal clothing and skin.[4][5]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Work in a certified chemical fume hoodRecommended when handling the powder outside of a fume hood to prevent inhalation of airborne particles.[4][6] A fume hood provides primary containment for vapors and aerosols.
Step-by-Step Protocol for Donning and Doffing PPE

Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.

Donning Procedure:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gowning: Put on the laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Fit the respirator, ensuring a proper seal.

  • Eye Protection: Put on safety goggles. If a face shield is required, it should be worn over the goggles.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the laboratory coat.

Doffing Procedure (to be performed in a designated area):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Gown: Remove the laboratory coat by folding it inward to contain any contaminants.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Eye Protection: Remove safety goggles and face shield.

  • Respiratory Protection: Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash and dry hands thoroughly.

Operational Plan: Handling this compound

This section provides a procedural workflow for the safe handling of this compound in a research setting.

Preparation and Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8]

  • Spill Kit: A chemical spill kit appropriate for solid and liquid chemical spills should be available in the laboratory.

Experimental Workflow

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Conduct Risk Assessment prep2 Assemble and Inspect PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handling1 Don PPE prep3->handling1 Enter Work Area handling2 Weigh Solid Compound handling1->handling2 handling3 Prepare Solution (if applicable) handling2->handling3 handling4 Perform Experiment handling3->handling4 cleanup1 Decontaminate Work Surfaces handling4->cleanup1 Experiment Complete cleanup2 Segregate Waste cleanup1->cleanup2 cleanup3 Doff PPE cleanup2->cleanup3 cleanup4 Dispose of Waste cleanup3->cleanup4

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.